MF-094
Description
Properties
IUPAC Name |
N-[(2S)-1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N3O4S/c1-30(2,3)33-38(36,37)27-19-11-16-23-24(27)17-10-18-25(23)31-29(35)26(20-21-12-6-4-7-13-21)32-28(34)22-14-8-5-9-15-22/h4,6-7,10-13,16-19,22,26,33H,5,8-9,14-15,20H2,1-3H3,(H,31,35)(H,32,34)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXORJHBZHLLTE-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of MF-094: A Selective USP30 Inhibitor for Enhancing Mitophagy and Modulating Inflammatory and Oncogenic Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MF-094 is a potent and highly selective small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme primarily localized to the outer mitochondrial membrane. The core mechanism of action of this compound revolves around its ability to prevent the removal of ubiquitin chains from mitochondrial proteins, thereby promoting the selective clearance of damaged or dysfunctional mitochondria through a process known as mitophagy. This targeted action on a key negative regulator of mitochondrial quality control has cascading effects on various cellular signaling pathways, including the PINK1/Parkin pathway, the NLRP3 inflammasome, and c-Myc oncogenic signaling. This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and visual pathway diagrams.
Primary Pharmacodynamics: Selective Inhibition of USP30
This compound functions as a direct inhibitor of the enzymatic activity of USP30. USP30 is a deubiquitinase that counteracts the action of E3 ubiquitin ligases, such as Parkin, by cleaving ubiquitin molecules from substrate proteins on the mitochondrial surface.[1][2][3] By inhibiting USP30, this compound effectively increases the ubiquitination status of these proteins, which serves as a critical signal for cellular degradation machinery.[1]
Potency and Selectivity
This compound demonstrates high potency and selectivity for USP30, making it a valuable tool for studying the biological roles of this enzyme.
| Compound | Target | IC50 | Selectivity Notes | Reference |
| This compound | USP30 | 120 nM | <30% inhibitory activity against a panel of 22 other ubiquitin-specific proteases at 10 µM. | [4][5] |
Core Mechanism: Enhancement of Mitophagy via the PINK1/Parkin Pathway
The primary and most extensively studied mechanism of this compound is its role in promoting mitophagy. This process is crucial for cellular homeostasis by ensuring the removal of damaged mitochondria, which can otherwise release reactive oxygen species (ROS) and pro-apoptotic factors.
Under conditions of mitochondrial stress or damage (e.g., depolarization), the kinase PINK1 (PTEN-induced putative kinase 1) accumulates on the outer mitochondrial membrane.[1][3] This accumulation initiates a signaling cascade:
-
Parkin Recruitment and Activation: Accumulated PINK1 phosphorylates ubiquitin and the E3 ubiquitin ligase Parkin, leading to Parkin's recruitment from the cytosol to the damaged mitochondrion and its subsequent activation.[1]
-
Ubiquitination of Mitochondrial Proteins: Activated Parkin ubiquitinates various outer mitochondrial membrane proteins, including Mitofusin 2 (MFN2).[2][6] This creates a ubiquitin "coat" on the mitochondrial surface.
-
USP30 Counter-regulation: USP30 actively removes these ubiquitin chains, acting as a brake on the mitophagy process.
-
This compound Intervention: By inhibiting USP30, this compound prevents the deubiquitination of these proteins. This stabilizes the ubiquitin signal, enhancing the recruitment of autophagy receptors (like NDP52 and Optineurin) to the mitochondria.[1]
-
Autophagosome Engulfment: The autophagy receptors link the ubiquitinated mitochondria to LC3-positive autophagosomes, which then engulf the damaged organelle and deliver it to the lysosome for degradation.[1]
This compound has been shown to accelerate mitophagy in various cell types, including C2C12 myotubes and cultured neurons.[5][6]
Modulation of the NLRP3 Inflammasome
Recent studies have revealed a role for this compound in regulating inflammation through the NLRP3 inflammasome pathway. The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18.
In the context of diabetic wound healing, USP30 was found to be upregulated.[7] Mechanistically, USP30 activates the NLRP3 inflammasome by directly deubiquitinating NLRP3, thereby stabilizing it.[7] Treatment with this compound inhibits this process, leading to:
-
Decreased protein levels of NLRP3.
-
Reduced levels of the downstream effector, cleaved caspase-1 (p20).
-
Diminished secretion of IL-1β and IL-18.
This inhibition of the NLRP3 inflammasome by this compound facilitates wound healing in diabetic models.[7]
Regulation of c-Myc in Cancer
In the context of oral squamous cell carcinoma (OSCC), USP30 has been identified as an oncogenic factor. Its expression is significantly increased in OSCC tissues, where it promotes cancer cell viability.[8] The mechanism involves the deubiquitination and subsequent stabilization of the oncoprotein c-Myc.[8]
By inhibiting USP30, this compound leads to:
-
Reduced deubiquitination of c-Myc.
-
Decreased expression of c-Myc and its downstream targets involved in glutamine metabolism (GLS1 and SLC1A5).
-
Inhibition of cancer cell viability and glutamine consumption, and an increase in apoptosis.[8]
These findings highlight a distinct, non-mitophagy-related mechanism of action for this compound in specific cancer contexts.
Experimental Protocols
In Vitro USP30 Inhibition Assay
-
Principle: To measure the half-maximal inhibitory concentration (IC50) of this compound against USP30.
-
Methodology: A biochemical assay using a fluorogenic ubiquitin substrate, such as Ubiquitin-Rhodamine110-Glycine (Ub-Rho). Recombinant human USP30 is incubated with varying concentrations of this compound. The reaction is initiated by the addition of the Ub-Rho substrate. The cleavage of the substrate by active USP30 releases rhodamine, which is detected by a fluorescence plate reader. The rate of fluorescence increase is proportional to USP30 activity. Data are normalized to controls and plotted against inhibitor concentration to calculate the IC50 value.
Co-Immunoprecipitation (Co-IP) for USP30-Substrate Interaction
-
Principle: To verify the physical interaction between USP30 and its substrates (e.g., NLRP3 or c-Myc).
-
Methodology:
-
Cells (e.g., HSF2 human skin fibroblasts or HSC4 OSCC cells) are lysed under non-denaturing conditions.[7][8]
-
The cell lysate is pre-cleared with protein A/G agarose beads.
-
An antibody specific to USP30 (or the substrate) is added to the lysate and incubated to form antibody-antigen complexes.
-
Protein A/G beads are added to pull down the antibody-antigen complexes.
-
The beads are washed to remove non-specific binders.
-
The immunoprecipitated proteins are eluted from the beads and analyzed by Western blot using an antibody against the putative interacting protein (e.g., NLRP3 or c-Myc).
-
Western Blot Analysis for Protein Expression
-
Principle: To quantify changes in the protein levels of key signaling molecules following this compound treatment.
-
Methodology:
-
Cells or tissue homogenates are lysed, and protein concentration is determined (e.g., via BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against target proteins (e.g., USP30, NLRP3, caspase-1 p20, c-Myc, GLS1, SLC1A5, β-actin).[7][8]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.
-
Cell Viability and Migration Assays
-
Principle: To assess the functional effects of this compound on cellular processes.
-
Methodology:
-
Cell Viability (CCK-8 Assay): Cells are seeded in 96-well plates and treated with this compound. CCK-8 reagent is added, and the absorbance is measured at 450 nm. The amount of formazan dye generated is directly proportional to the number of living cells.[7]
-
Cell Migration (Scratch Assay): A confluent monolayer of cells is "scratched" with a pipette tip to create a cell-free gap. The cells are then treated with this compound. The closure of the gap over time is monitored by microscopy, providing a measure of cell migration.[7]
-
Summary and Future Directions
This compound is a specific and potent inhibitor of USP30 that exerts its primary effect by enhancing the ubiquitination of mitochondrial proteins, leading to accelerated mitophagy. This core mechanism has significant therapeutic potential for diseases associated with mitochondrial dysfunction, such as neurodegenerative disorders.[1][3][6] Furthermore, the inhibitory action of this compound on USP30 extends to the regulation of other critical cellular pathways, including NLRP3-mediated inflammation and c-Myc-driven oncogenesis, opening up therapeutic avenues in inflammatory diseases and cancer.[7][8] Future research should continue to explore the full range of USP30 substrates and the therapeutic implications of this compound in various preclinical disease models.
References
- 1. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. This compound, a potent and selective USP30 inhibitor, accelerates diabetic wound healing by inhibiting the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound nanodelivery inhibits oral squamous cell carcinoma by targeting USP30 - PMC [pmc.ncbi.nlm.nih.gov]
MF-094 as a Selective USP30 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Peptidase 30 (USP30) is a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane, where it plays a critical role in regulating mitochondrial homeostasis. By removing ubiquitin chains from mitochondrial proteins, USP30 acts as a negative regulator of mitophagy, the selective degradation of damaged or superfluous mitochondria. Dysregulation of mitophagy is implicated in a range of pathologies, including neurodegenerative diseases such as Parkinson's disease, metabolic disorders, and certain cancers. Consequently, the inhibition of USP30 has emerged as a promising therapeutic strategy to enhance the clearance of dysfunctional mitochondria. MF-094 is a potent and selective small molecule inhibitor of USP30 that has garnered significant interest as a chemical tool to probe the function of USP30 and as a potential therapeutic agent. This technical guide provides an in-depth overview of this compound, including its biochemical activity, mechanism of action, and methodologies for its experimental application.
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay Type | Source |
| IC50 | 120 nM | USP30 Enzymatic Assay | [1][2][3] |
| Selectivity | <30% inhibition of 22 other Ubiquitin-Specific Proteases (USPs) at 10 µM | Panel of USP Enzymatic Assays | [1] |
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of USP30. By blocking USP30, this compound prevents the removal of ubiquitin from mitochondrial outer membrane proteins that have been tagged for degradation by E3 ligases such as Parkin. This leads to an accumulation of ubiquitinated proteins on the mitochondrial surface, which serves as a signal for the recruitment of the autophagy machinery and subsequent engulfment of the damaged mitochondrion into an autophagosome. The autophagosome then fuses with a lysosome to form an autolysosome, where the mitochondrial components are degraded and recycled. This process, known as mitophagy, is a critical quality control mechanism for maintaining a healthy mitochondrial network.[4] The inhibition of USP30 by this compound effectively enhances this crucial cellular process.
Signaling Pathways
USP30 is a key regulator in several signaling pathways, primarily centered around mitochondrial quality control and cell fate. The inhibition of USP30 by this compound can modulate these pathways.
In the context of apoptosis, USP30 has been shown to regulate the BAX/BAK-dependent pathway. By deubiquitinating pro-apoptotic proteins, USP30 can influence their stability and function, thereby modulating the cellular commitment to apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are outlines of key experimental protocols.
USP30 Enzymatic Inhibition Assay
This assay quantifies the ability of this compound to inhibit the catalytic activity of recombinant USP30.
-
Principle: A fluorogenic ubiquitin substrate, such as ubiquitin-rhodamine110, is incubated with recombinant human USP30. Upon cleavage by USP30, the fluorophore is released, resulting in an increase in fluorescence. The inhibitory effect of this compound is determined by measuring the reduction in the rate of fluorescence increase.
-
Materials:
-
Recombinant human USP30 enzyme
-
Ubiquitin-Rhodamine110 substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound (dissolved in DMSO)
-
384-well black assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute into the assay buffer.
-
Add a fixed concentration of recombinant USP30 to each well of the assay plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the ubiquitin-rhodamine110 substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (e.g., excitation at 485 nm, emission at 535 nm).
-
Calculate the initial reaction rates (V) from the linear phase of the fluorescence curves.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cellular Mitophagy Assay (mito-Keima)
The mito-Keima assay is a robust method to visualize and quantify mitophagy in living cells.
-
Principle: The fluorescent protein Keima exhibits a pH-dependent excitation spectrum. When targeted to the mitochondrial matrix (mito-Keima), it emits light at a longer wavelength in the neutral environment of the mitochondria and at a shorter wavelength in the acidic environment of the lysosome. An increase in the ratio of the acidic-to-neutral fluorescence signal indicates the delivery of mitochondria to lysosomes for degradation.
-
Materials:
-
Cells stably expressing mito-Keima (e.g., HeLa or SH-SY5Y cells)
-
This compound (dissolved in DMSO)
-
Mitochondrial uncoupler (e.g., CCCP or Oligomycin/Antimycin A) to induce mitophagy
-
Fluorescence microscope or flow cytometer with appropriate laser lines and filters
-
-
Procedure:
-
Plate mito-Keima expressing cells in a suitable format for imaging or flow cytometry.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified period (e.g., 24 hours).
-
Induce mitophagy by treating the cells with a mitochondrial uncoupler for a defined time (e.g., 4-24 hours).
-
For microscopy: Acquire images using two different excitation wavelengths (e.g., 440 nm for neutral and 586 nm for acidic) and a single emission filter. Quantify the ratio of the acidic to neutral signal per cell.
-
For flow cytometry: Excite the cells with two different lasers (e.g., 405 nm and 561 nm) and measure the emission through a single filter (e.g., 610/20 nm). The ratio of the fluorescence intensity from the two lasers is used to quantify mitophagy.
-
Compare the mitophagy levels in this compound-treated cells to the vehicle-treated controls.
-
Western Blot Analysis of Mitochondrial Protein Ubiquitination
This method is used to assess the accumulation of ubiquitinated mitochondrial proteins following USP30 inhibition.
-
Principle: Cells are treated with this compound, and mitochondrial fractions are isolated. The levels of ubiquitinated proteins in these fractions are then analyzed by Western blotting using an anti-ubiquitin antibody.
-
Materials:
-
Cell line of interest
-
This compound
-
Mitochondrial isolation kit
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, and a deubiquitinase inhibitor (e.g., N-ethylmaleimide)
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-ubiquitin, anti-TOM20 (mitochondrial loading control), anti-GAPDH (cytosolic loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with this compound or DMSO for the desired time.
-
Isolate the mitochondrial fraction according to the manufacturer's protocol.
-
Lyse the mitochondrial pellets and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against ubiquitin.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane with antibodies against TOM20 and GAPDH to ensure proper fractionation and equal loading.
-
Quantify the band intensities to determine the relative increase in mitochondrial protein ubiquitination.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for characterizing the effects of this compound.
Conclusion
This compound is a valuable research tool for dissecting the roles of USP30 in cellular physiology and disease. Its potency and selectivity make it a suitable probe for studying the intricacies of mitophagy and mitochondrial quality control. Furthermore, the therapeutic potential of USP30 inhibition is an active area of investigation, with this compound and its analogs serving as lead compounds for the development of novel therapeutics for a variety of debilitating diseases. This guide provides a foundational understanding of this compound and a framework for its application in a research setting. As with any potent chemical probe, careful experimental design and appropriate controls are paramount to ensure the generation of robust and reproducible data.
References
- 1. Mito-Keima assay to assess mitophagy [protocols.io]
- 2. A Sensitive and Quantitative mKeima Assay for Mitophagy via FACS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Monitoring Mitophagy Using mt-Keima | Springer Nature Experiments [experiments.springernature.com]
- 4. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]
The Role of MF-094 in Accelerating Mitophagy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitophagy, the selective autophagic clearance of damaged or superfluous mitochondria, is a critical cellular quality control mechanism. Dysregulation of this process is implicated in a range of pathologies, including neurodegenerative diseases and metabolic disorders. A key negative regulator of mitophagy is Ubiquitin-Specific Protease 30 (USP30), a deubiquitinase that removes ubiquitin chains from mitochondrial outer membrane proteins, thereby counteracting the pro-mitophagic PINK1/Parkin signaling pathway. MF-094 has emerged as a potent and selective small molecule inhibitor of USP30. By inhibiting USP30, this compound enhances the ubiquitination of mitochondrial proteins, leading to accelerated mitophagy. This guide provides an in-depth technical overview of the role of this compound in this process, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a highly selective inhibitor of USP30, a deubiquitinating enzyme localized to the outer mitochondrial membrane.[1][2] The canonical pathway for mitophagy initiation involves the kinase PINK1 and the E3 ubiquitin ligase Parkin. Upon mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin molecules on mitochondrial surface proteins. This recruits Parkin, which then further ubiquitinates other mitochondrial proteins, marking the damaged organelle for engulfment by an autophagosome.
USP30 counteracts this process by removing these ubiquitin tags, thereby inhibiting mitophagy.[3] this compound, by binding to and inhibiting the enzymatic activity of USP30, prevents this deubiquitination.[1] This leads to an accumulation of ubiquitinated proteins on the mitochondrial surface, which enhances the recruitment of autophagy receptors and ultimately accelerates the clearance of damaged mitochondria.[3] One of the key substrates of Parkin that is deubiquitinated by USP30 is Mitofusin 2 (MFN2).[3] Inhibition of USP30 by this compound promotes the ubiquitination of MFN2 by Parkin, facilitating the degradation of damaged mitochondria.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on mitophagy and related cellular processes.
Table 1: In Vitro Efficacy of this compound in Neuronal Cells
| Parameter | Cell Line | Treatment | Result | Fold Change/Percentage | Reference |
| Neuronal Apoptosis | Primary Neurons | Hemoglobin (Hb) + this compound (180 nM) | Reduced apoptosis | Approx. 58% reduction vs. Hb alone | [3] |
| Reactive Oxygen Species (ROS) Levels | Primary Neurons | Hemoglobin (Hb) + this compound (180 nM) | Decreased ROS production | Approx. 56% reduction vs. Hb alone | [3] |
| Mitochondrial Membrane Potential (ΔΨm) | Primary Neurons | Hemoglobin (Hb) + this compound (180 nM) | Increased ΔΨm | Approx. 2.26-fold increase vs. Hb alone | [3] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Subarachnoid Hemorrhage (SAH)
| Parameter | Animal Model | Treatment | Result | Neurological Score/Mortality | Reference |
| Neurological Deficits | C57BL/6J mice (SAH model) | This compound (5 mg/kg) | Improved neurological function | Significant improvement in modified Garcia score and beam balance test | [3] |
| Neuronal Apoptosis | C57BL/6J mice (SAH model) | This compound (5 mg/kg) | Reduced neuronal apoptosis in the cortex | Significant decrease in TUNEL-positive cells | [3] |
| Brain Water Content | C57BL/6J mice (SAH model) | This compound (5 mg/kg) | Reduced brain edema | Significant decrease in brain water percentage | [3] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Mitophagy Acceleration
The following diagram illustrates the molecular mechanism by which this compound accelerates mitophagy through the inhibition of USP30.
Caption: this compound inhibits USP30, accelerating PINK1/Parkin-mediated mitophagy.
Experimental Workflow for Assessing this compound Efficacy
The diagram below outlines a typical experimental workflow to evaluate the effect of this compound on mitophagy in a cellular model.
Caption: Workflow for evaluating this compound's impact on mitophagy in vitro.
Detailed Experimental Protocols
In Vitro Model of Hemoglobin-Induced Neuronal Injury
This protocol is adapted from the study by Liu et al. (2023) to assess the neuroprotective effects of this compound.[3]
1. Primary Neuron Culture:
-
Isolate cortical neurons from C57BL/6J mouse embryos (E15-E18).
-
Dissociate tissue and plate neurons on poly-D-lysine coated plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
-
Culture neurons for 7 days in vitro at 37°C in a 5% CO₂ incubator.
2. Hemoglobin and this compound Treatment:
-
Prepare a stock solution of bovine hemoglobin (Sigma-Aldrich) in culture medium.
-
Prepare a stock solution of this compound (e.g., MedChemExpress) in DMSO and further dilute in culture medium.
-
To induce injury, treat mature neurons with 25 µM hemoglobin for 24 hours.
-
For the treatment group, pre-treat neurons with 180 nM this compound for 24 hours prior to and during hemoglobin exposure.
-
Include a vehicle control group (DMSO) and a hemoglobin-only group.
3. Mitophagy and Apoptosis Assessment:
-
Western Blotting: Lyse cells and perform SDS-PAGE to analyze the expression levels of mitophagy markers (LC3-II/LC3-I ratio, Parkin, ubiquitinated MFN2) and apoptosis markers (cleaved caspase-3).
-
Fluorescence Microscopy:
-
For mitophagy visualization, transfect cells with a tandem fluorescent-tagged mitophagy reporter (e.g., mt-Keima) prior to treatment. Image cells and quantify the ratio of lysosomal (red) to mitochondrial (green) fluorescence.
-
To assess mitochondrial membrane potential, stain live cells with TMRE or JC-1 and analyze fluorescence intensity.
-
For ROS detection, use a fluorescent probe such as CellROX Green.
-
-
Flow Cytometry: Quantify apoptosis using Annexin V/Propidium Iodide staining.
In Vivo Model of Subarachnoid Hemorrhage (SAH)
This protocol is a summary of the methodology used by Liu et al. (2023) to evaluate the therapeutic potential of this compound in a mouse model of SAH.[3]
1. Animal Model:
-
Use adult male C57BL/6J mice (8-10 weeks old).
-
Induce SAH via endovascular perforation of the anterior cerebral artery bifurcation. Sham-operated animals undergo the same surgical procedure without vessel perforation.
2. This compound Administration:
-
Dissolve this compound in a vehicle solution (e.g., 5% DMSO in saline).
-
Administer this compound (e.g., 5 mg/kg) or vehicle via intraperitoneal injection at specific time points post-SAH induction (e.g., 1 hour and 12 hours).
3. Neurological and Physiological Assessment:
-
Neurological Scoring: Evaluate motor and sensory function at 24 and 72 hours post-SAH using a battery of tests, such as the modified Garcia score and the beam balance test.
-
Brain Water Content: At the experimental endpoint, sacrifice animals, remove brains, and measure brain water content to assess edema.
-
Histology and Immunohistochemistry: Perfuse animals and collect brain tissue for histological analysis (e.g., H&E staining) and immunohistochemistry to detect neuronal apoptosis (TUNEL staining) and markers of neuroinflammation.
4. Biochemical Analysis:
-
Homogenize brain tissue to prepare lysates for Western blotting to analyze the expression of proteins involved in mitophagy (PINK1, Parkin, LC3) and apoptosis.
Conclusion
This compound is a valuable research tool and a potential therapeutic candidate for diseases associated with impaired mitophagy. Its specific inhibition of USP30 provides a targeted approach to enhance the clearance of dysfunctional mitochondria. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to investigate the role of this compound in accelerating mitophagy and its potential applications in various disease models. Further research is warranted to fully elucidate the therapeutic window and long-term effects of this compound in preclinical and clinical settings.
References
- 1. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]
The Role of USP30 in Mitophagy: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Mitochondrial quality control is a critical cellular process, and its dysregulation is implicated in a range of human pathologies, most notably neurodegenerative diseases such as Parkinson's. Mitophagy, the selective autophagic clearance of damaged or superfluous mitochondria, is a key mechanism for maintaining mitochondrial homeostasis. Ubiquitin-Specific Protease 30 (USP30), a deubiquitinase localized to the outer mitochondrial membrane, has emerged as a critical negative regulator of this pathway. This technical guide provides an in-depth overview of the function of USP30 in mitophagy, detailing its mechanism of action, its interplay with the PINK1/Parkin signaling cascade, and the therapeutic potential of its inhibition. We present a compilation of quantitative data on USP30 modulation, detailed experimental protocols for assessing its activity and the effects of its inhibition on mitophagy, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and target mitochondrial quality control pathways.
Introduction
The integrity of the mitochondrial network is paramount for cellular health, providing the primary source of ATP and regulating key signaling pathways. Dysfunctional mitochondria, however, can be detrimental, producing excessive reactive oxygen species (ROS) and initiating apoptotic cell death. Mitophagy is an essential cellular surveillance mechanism that identifies and removes these damaged organelles.[1]
A key pathway governing mitophagy involves the serine/threonine kinase PINK1 and the E3 ubiquitin ligase Parkin.[2] Upon mitochondrial depolarization, PINK1 accumulates on the outer mitochondrial membrane (OMM) and phosphorylates ubiquitin and Parkin, leading to Parkin activation and the ubiquitination of various OMM proteins.[2][3] These ubiquitin chains serve as a signal for the recruitment of autophagy receptors, which in turn engage the autophagic machinery to engulf the damaged mitochondrion within an autophagosome for subsequent lysosomal degradation.[4]
Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinase that is constitutively localized to the OMM and acts as a direct antagonist to the PINK1/Parkin pathway.[5][6][7] By removing the ubiquitin tags deposited by Parkin, USP30 effectively dampens the "eat-me" signal, thereby inhibiting mitophagy.[6][8][9] This function positions USP30 as a critical checkpoint in mitochondrial quality control. An increase in USP30 expression or activity can lead to the accumulation of damaged mitochondria, a pathological hallmark of several diseases, including Parkinson's disease.[10] Conversely, the inhibition of USP30 has been shown to enhance the clearance of dysfunctional mitochondria, suggesting a promising therapeutic avenue for these conditions.[11][12][13]
This guide will delve into the technical aspects of USP30's function in mitophagy, providing the necessary details for researchers to design and execute experiments in this field.
The Molecular Mechanism of USP30 in Mitophagy
USP30's primary role in mitophagy is to counteract the ubiquitination of OMM proteins, thereby setting a threshold for mitophagy induction.[14] It is the only known deubiquitinase with a mitochondrial targeting sequence, ensuring its constant presence at the site of mitophagy initiation.[15]
The PINK1/Parkin Pathway and USP30's Counter-Regulatory Role
The canonical PINK1/Parkin-mediated mitophagy pathway is initiated by a drop in mitochondrial membrane potential. This leads to the stabilization of PINK1 on the OMM. PINK1 then phosphorylates ubiquitin molecules on OMM proteins, creating a binding site for Parkin. Recruited Parkin is subsequently activated by PINK1-mediated phosphorylation, triggering its E3 ligase activity and leading to the poly-ubiquitination of a broad range of OMM proteins, including TOMM20, MFN1, and MFN2.[4][16] These ubiquitin chains, primarily K6, K11, and K63-linked, serve as a scaffold for autophagy receptors like NDP52 and optineurin, which bridge the damaged mitochondrion to the nascent autophagosome.[4][7]
USP30 directly opposes this process by cleaving these ubiquitin chains from OMM proteins.[4][17] This deubiquitinating activity reduces the signal for autophagy receptor recruitment and subsequent mitochondrial clearance. Notably, USP30 exhibits a preference for cleaving K6- and K11-linked ubiquitin chains.[4] By maintaining a deubiquitinated state of OMM proteins, USP30 acts as a gatekeeper, preventing spurious mitophagy of healthy mitochondria and ensuring that only sufficiently damaged organelles are targeted for degradation.[11]
References
- 1. Mito-Keima assay to assess mitophagy [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial Transmembrane Potential (ψm) Assay Using TMRM [bio-protocol.org]
- 6. Mt-mKeima-based mitophagy assay with FACS [bio-protocol.org]
- 7. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Mitophagy assay with mito-Keima reporter [bio-protocol.org]
- 10. portlandpress.com [portlandpress.com]
- 11. USP30 sets a trigger threshold for PINK1–PARKIN amplification of mitochondrial ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 16. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
MF-094: A Deep Dive into its Role in Cellular Homeostasis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MF-094 is a potent and selective small-molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme primarily localized to the outer mitochondrial membrane. By inhibiting USP30, this compound effectively increases the ubiquitination of mitochondrial proteins, thereby promoting the selective removal of damaged or dysfunctional mitochondria through a process known as mitophagy. This mechanism of action positions this compound as a critical tool for studying cellular quality control pathways and a potential therapeutic agent for a range of pathologies linked to mitochondrial dysfunction, including neurodegenerative diseases, metabolic disorders, and certain cancers. This guide provides a comprehensive overview of the technical details surrounding this compound, including its quantitative effects, detailed experimental protocols for its use, and visualizations of the key cellular pathways it modulates.
Core Mechanism and Quantitative Data
This compound's primary molecular target is USP30. Its inhibition of this deubiquitinase leads to a cascade of cellular events centered around the regulation of mitophagy. The quantitative parameters of this compound's activity are crucial for its application in experimental settings.
Data Presentation: Quantitative Effects of this compound
| Parameter | Value | Cell Line / System | Reference |
| USP30 Inhibition (IC50) | 120 nM | Biochemical Assay | [1] |
| Effective Concentration (In Vitro) | 180 nM | Neurons (SAH model) | [2] |
| Cell Viability Inhibition (Dose-Dependent) | 0.2 to 2 µM | HOEC and HSC4 cells | [3] |
| Selectivity | <30% inhibition for a panel of 22 other USPs at 10 µM | Biochemical Assay | [1] |
Key Signaling Pathways Modulated by this compound
The impact of this compound on cellular homeostasis is primarily mediated through its influence on the PINK1/Parkin-mediated mitophagy pathway and the NLRP3 inflammasome pathway.
The PINK1/Parkin Mitophagy Pathway
Under conditions of mitochondrial stress (e.g., depolarization), the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin molecules, creating a signal for the recruitment of the E3 ubiquitin ligase, Parkin.[4][5] Parkin then ubiquitinates various outer mitochondrial membrane proteins, tagging the damaged mitochondrion for degradation by the autophagosome.[4][6] USP30 counteracts this process by removing these ubiquitin tags.[2][7] this compound inhibits USP30, thus preventing the removal of ubiquitin and promoting the clearance of dysfunctional mitochondria.[4][7]
NLRP3 Inflammasome Pathway
Recent studies have shown that this compound can accelerate diabetic wound healing by inhibiting the NLRP3 inflammasome.[3] USP30 has been found to deubiquitinate and activate NLRP3. By inhibiting USP30, this compound leads to a decrease in the protein levels of NLRP3 and its downstream target, caspase-1 p20, thereby reducing inflammation.[3]
Experimental Protocols
The following protocols are synthesized from methodologies reported in studies utilizing this compound and related compounds. They provide a foundational framework that can be adapted to specific experimental needs.
Cell Viability Assay (CCK-8 Method)
This protocol is used to assess the effect of this compound on cell viability and proliferation.[3]
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Seed cells into 96-well plates at a density of 3 x 10³ cells per well in 100 µL of culture medium.[3]
-
Incubate for 24 hours to allow for cell adherence.
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution to the desired final concentrations (e.g., 0.2, 0.5, 1, 2 µM) in the appropriate culture medium.[3]
-
Replace the medium in each well with 100 µL of the medium containing the respective this compound concentration. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plates for the desired time points (e.g., 12, 24, 48 hours).[3]
-
-
Measurement:
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
In Vitro Ubiquitination Assay
This protocol is designed to assess the ubiquitination status of a target protein in the presence or absence of this compound.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a total reaction volume of 50 µL:
-
Ubiquitin activating enzyme (E1): ~5 nM
-
Ubiquitin-conjugating enzyme (E2): ~100 nM
-
E3 ligase (e.g., Parkin): ~20 nM
-
Ubiquitin: ~0.02 mg/mL
-
Substrate protein of interest
-
10x Ubiquitylation buffer (50 mM Tris pH 8.0, 5 mM MgCl₂, 1 mM DTT)
-
ATP: 2 mM
-
USP30 enzyme
-
This compound or vehicle (DMSO)
-
-
The final concentrations may need to be optimized for the specific E3 ligase and substrate.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Termination of Reaction:
-
Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling at 95°C for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the substrate protein to visualize the ubiquitinated species (which will appear as higher molecular weight bands or a smear). An anti-ubiquitin antibody can also be used.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Mitophagy Assay using mt-Keima
This protocol utilizes the pH-sensitive fluorescent protein Keima targeted to the mitochondrial matrix (mt-Keima) to visualize and quantify mitophagy.[6]
-
Cell Transfection:
-
Transfect the cells of interest with a plasmid encoding mt-Keima.
-
Allow 24-48 hours for protein expression.
-
-
Treatment:
-
Treat the cells with this compound at the desired concentration and for the desired duration.
-
Include a positive control for mitophagy induction (e.g., CCCP or a combination of oligomycin and antimycin A).
-
-
Imaging:
-
Image the cells using a fluorescence microscope or a high-content imaging system equipped with two excitation lasers (e.g., 458 nm for neutral pH and 561 nm for acidic pH) and an emission filter around 620 nm.
-
Mitochondria in the neutral environment of the cytoplasm will fluoresce more strongly when excited at 458 nm (green channel), while mitochondria that have been delivered to the acidic environment of the lysosome (mitolysosomes) will show a shift in excitation to 561 nm (red channel).[6]
-
-
Quantification:
-
Quantify mitophagy by calculating the ratio of the red fluorescent signal to the green fluorescent signal. An increase in this ratio indicates an increase in mitophagy.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the effects of this compound on a cellular process.
Conclusion
This compound serves as a highly selective and potent research tool for the modulation of cellular homeostasis through the specific inhibition of USP30. Its ability to enhance mitophagy provides a powerful means to investigate the roles of mitochondrial quality control in health and disease. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and explore its therapeutic potential. As research in this area continues, a deeper understanding of the nuanced roles of USP30 and the full impact of its inhibition by molecules like this compound will undoubtedly emerge.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH | springermedizin.de [springermedizin.de]
- 3. This compound nanodelivery inhibits oral squamous cell carcinoma by targeting USP30 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PINK1/Parkin Pathway Activation for Mitochondrial Quality Control – Which Is the Best Molecular Target for Therapy? [frontiersin.org]
- 6. New methods for monitoring mitochondrial biogenesis and mitophagy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on MF-094: A Potent and Selective USP30 Inhibitor for Mitophagy Induction
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
MF-094 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane. USP30 acts as a negative regulator of mitophagy, the selective autophagic clearance of damaged or superfluous mitochondria. By removing ubiquitin chains from mitochondrial surface proteins, USP30 counteracts the pro-mitophagy signaling cascade initiated by the kinase PINK1 and the E3 ubiquitin ligase Parkin. Inhibition of USP30 by this compound has emerged as a promising therapeutic strategy to enhance the removal of dysfunctional mitochondria, a pathological hallmark in a range of human diseases, including neurodegenerative disorders, metabolic diseases, and certain cancers. This technical guide provides an in-depth overview of the foundational research on this compound, including its biochemical and cellular activities, key experimental methodologies, and the core signaling pathways it modulates.
Data Presentation
Biochemical and Cellular Activity of this compound
The following tables summarize the key quantitative data reported for this compound and its less potent structural analog, MF-095, which often serves as a negative control in experiments.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | USP30 | 120 | Biochemical Assay | [1] |
Table 1: In vitro inhibitory potency of this compound against USP30.
| Compound | Assay | Concentration | Result | Cell Line | Reference |
| This compound | USP Selectivity | 10 µM | <30% inhibition of 22 other USPs | - | [1] |
| This compound | Mitophagy Induction | Not specified | Increased mitophagy | C2C12 myotubes | [2] |
| This compound | Protein Ubiquitination | Not specified | Increased protein ubiquitination | Not specified | [3] |
Table 2: Cellular activity and selectivity of this compound.
Signaling Pathways
The primary signaling pathway influenced by this compound is the PINK1/Parkin-mediated mitophagy pathway. Under conditions of mitochondrial stress (e.g., depolarization), the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin molecules on mitochondrial surface proteins. This recruits the E3 ubiquitin ligase Parkin, which further ubiquitinates other mitochondrial proteins, marking the damaged organelle for engulfment by an autophagosome. USP30 opposes this process by removing these ubiquitin chains. This compound inhibits USP30, thereby promoting the accumulation of ubiquitinated mitochondrial proteins and enhancing mitophagic clearance.
Caption: PINK1/Parkin-mediated mitophagy and the inhibitory role of this compound on USP30.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the foundational research of this compound.
USP30 Biochemical Inhibition Assay
This protocol is based on a general deubiquitinase activity assay format and is adapted for determining the IC50 of inhibitors like this compound against recombinant human USP30.
Materials:
-
Recombinant human USP30 (catalytic domain, e.g., amino acids 57-517)
-
Ubiquitin-Rhodamine110 substrate
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.01% Tween-20, 0.1 mg/mL BSA
-
This compound and other test compounds dissolved in DMSO
-
384-well black, low-binding plates
-
Plate reader capable of fluorescence detection (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.
-
Dispense a small volume (e.g., 75 nL) of the compound dilutions into the wells of the 384-well plate. Include DMSO-only wells as a no-inhibition control.
-
Prepare a 2x concentrated solution of recombinant human USP30 in assay buffer. The final concentration in the assay should be in the low nanomolar range, determined empirically for linear reaction kinetics.
-
Add the USP30 solution to the wells containing the compounds and incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Prepare a 2x concentrated solution of Ubiquitin-Rhodamine110 in assay buffer. The final concentration should be at or below the Km for the enzyme to ensure sensitivity to competitive inhibitors.
-
Initiate the enzymatic reaction by adding the Ubiquitin-Rhodamine110 solution to the wells.
-
Immediately place the plate in a pre-warmed (e.g., 37°C) plate reader and monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes).
-
Calculate the reaction rates (slope of the linear phase of fluorescence increase).
-
Determine the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mitophagy Assessment using the mito-Keima Reporter Assay
This protocol describes a flow cytometry-based method to quantify mitophagy using a pH-sensitive fluorescent protein, mito-Keima.
Materials:
-
Cells stably expressing a mitochondria-targeted Keima (mito-Keima) reporter construct (e.g., HeLa or SH-SY5Y cells).
-
Cell culture medium and supplements.
-
This compound and a mitochondrial depolarizing agent (e.g., CCCP or a combination of Oligomycin and Antimycin A) as a positive control for mitophagy induction.
-
Flow cytometer equipped with 405 nm and 561 nm lasers and appropriate emission filters (e.g., 610/20 nm).
-
FACS buffer (e.g., PBS with 2% FBS).
Procedure:
-
Seed mito-Keima expressing cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
The following day, treat the cells with different concentrations of this compound or the positive control for the desired time period (e.g., 6-24 hours). Include a vehicle-treated control (e.g., DMSO).
-
After treatment, harvest the cells by trypsinization, neutralize the trypsin with culture medium, and pellet the cells by centrifugation.
-
Resuspend the cell pellets in FACS buffer and transfer to FACS tubes.
-
Analyze the cells on a flow cytometer.
-
For each cell, measure the fluorescence emission at ~610 nm following excitation with both the 405 nm laser (detecting Keima at neutral pH in the mitochondrial matrix) and the 561 nm laser (detecting Keima in the acidic environment of the lysosome after mitophagy).
-
Gate on the live cell population based on forward and side scatter.
-
Create a ratiometric analysis of the 561 nm to 405 nm fluorescence intensity. An increase in this ratio indicates an increase in mitophagy.
-
Quantify the percentage of cells in the "high-ratio" gate for each treatment condition.
Caption: Experimental workflow for the mito-Keima mitophagy assay.
Assessment of Mitochondrial DNA (mtDNA) Content
A decrease in the relative amount of mtDNA compared to nuclear DNA (nDNA) can be indicative of increased mitophagy.
Materials:
-
Treated and control cells.
-
DNA extraction kit.
-
Primers for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M).
-
qPCR master mix (SYBR Green-based).
-
Real-time PCR instrument.
Procedure:
-
Treat cells with this compound or controls as desired.
-
Harvest cells and extract total DNA using a commercial kit.
-
Determine the DNA concentration and dilute all samples to the same concentration.
-
Prepare qPCR reactions in triplicate for each sample, with separate reactions for the mitochondrial and nuclear gene targets.
-
Perform qPCR using a standard thermal cycling protocol.
-
Determine the Ct values for both the mitochondrial and nuclear targets for each sample.
-
Calculate the relative mtDNA copy number using the ΔΔCt method, normalizing the mitochondrial gene Ct to the nuclear gene Ct. A decrease in the relative mtDNA content in this compound-treated cells compared to controls indicates mitophagy.
Analysis of Mitochondrial Protein Ubiquitination by Western Blot
This protocol is to assess the ubiquitination status of mitochondrial proteins, such as TOM20, following USP30 inhibition.
Materials:
-
Treated and control cells.
-
Lysis buffer containing protease and deubiquitinase inhibitors (e.g., NEM, PR-619).
-
Mitochondrial isolation kit (optional, for enrichment).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane and transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-TOM20, anti-ubiquitin (e.g., P4D1 or FK2), and a loading control (e.g., anti-VDAC for mitochondrial fractions or anti-GAPDH for whole-cell lysates).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cells with this compound or controls. To enhance the detection of ubiquitinated proteins, cells can be co-treated with a proteasome inhibitor (e.g., MG132) for a few hours before harvesting.
-
Lyse the cells in lysis buffer on ice. If desired, perform mitochondrial enrichment at this stage.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the protein of interest (e.g., anti-TOM20) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
To detect ubiquitination, look for a smear or higher molecular weight bands above the unmodified TOM20 band. The blot can be stripped and re-probed with an anti-ubiquitin antibody to confirm the presence of ubiquitin on the protein of interest.
Conclusion
This compound is a valuable research tool for studying the role of USP30 and mitophagy in cellular homeostasis and disease. Its potency and selectivity make it a suitable probe for elucidating the downstream consequences of USP30 inhibition. The experimental protocols detailed in this guide provide a foundation for researchers to investigate the effects of this compound in various cellular and potentially in vivo models. Further research into the therapeutic applications of USP30 inhibitors like this compound is warranted and holds significant promise for the development of novel treatments for a range of debilitating diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel highly selective inhibitors of ubiquitin specific protease 30 (USP30) accelerate mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of MF-094: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MF-094 is a potent and selective small-molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane. Emerging preclinical evidence highlights the significant therapeutic potential of this compound across a spectrum of diseases, including metabolic disorders, oncology, and neurological insults. By inhibiting USP30, this compound modulates critical cellular pathways such as mitophagy, inflammasome activation, and oncogenic signaling. This technical guide provides a comprehensive overview of the core data, experimental protocols, and signaling pathways associated with this compound's mechanism of action, offering a foundational resource for researchers and drug development professionals.
Core Mechanism of Action
This compound exerts its therapeutic effects through the specific inhibition of USP30. USP30 is a deubiquitinase that removes ubiquitin chains from mitochondrial proteins, thereby acting as a negative regulator of mitophagy, the cellular process for clearing damaged mitochondria.[1] Inhibition of USP30 by this compound enhances the ubiquitination of mitochondrial proteins, promoting their recognition and removal by the autophagic machinery.[2][3] This restoration of mitochondrial quality control is a central theme in the therapeutic applications of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Application | Reference |
| IC50 | 0.12 µM (120 nM) | Enzyme Assay | USP30 Inhibition | [2][4][5] |
| Concentration | 100 nM | HSF2 human skin fibroblasts | Restoration of cell viability and migration | [4] |
| Concentration | 180 nM | Primary neurons | Neuroprotection and apoptosis attenuation | [6] |
| Concentration Range | 0.2 to 2 µM | HOEC and HSC4 cells | Decreased cell viability (anti-cancer) | [7] |
Table 2: In Vivo Efficacy and Dosing of this compound
| Animal Model | Dosing Regimen | Therapeutic Outcome | Reference |
| Streptozotocin (STZ)-induced diabetic rats | 50 mg/kg, i.p. | Accelerated wound healing | [4][8] |
| Oral Squamous Cell Carcinoma (OSCC) mouse model | 1 mg/kg/day (nanoparticle formulation), i.v. | Inhibition of tumor growth | [7] |
| Subarachnoid Hemorrhage (SAH) mouse model | 5 mg/kg or 10 mg/kg | Improved neurological injury and reduced inflammation | [9] |
Key Signaling Pathways
This compound's therapeutic effects are mediated through its influence on several critical signaling pathways.
Mitophagy Regulation
By inhibiting USP30, this compound promotes the clearance of damaged mitochondria, a process crucial for cellular health.[3] In conditions like subarachnoid hemorrhage, this enhanced mitophagy reduces apoptosis and inflammation.[1][9]
Caption: this compound inhibits USP30, promoting Parkin-mediated ubiquitination of MFN2 and subsequent mitophagy.
NLRP3 Inflammasome Inhibition
In the context of diabetic wound healing, this compound has been shown to inhibit the NLRP3 inflammasome, a key driver of inflammation.[8] This leads to decreased levels of pro-inflammatory cytokines IL-1β and IL-18.[8]
Caption: this compound inhibits USP30, leading to reduced activation of the NLRP3 inflammasome and downstream inflammation.
Regulation of c-Myc in Oral Squamous Cell Carcinoma
In oral squamous cell carcinoma (OSCC), USP30 has been found to deubiquitinate and stabilize the oncoprotein c-Myc.[7] By inhibiting USP30, this compound promotes the degradation of c-Myc, leading to decreased cancer cell viability and glutamine consumption.[7][10]
Caption: this compound inhibits USP30, promoting c-Myc degradation and reducing cancer cell viability.
Detailed Experimental Protocols
In Vitro Cell Viability and Migration Assay (Diabetic Wound Healing Model)[4][8]
-
Cell Line: HSF2 human skin fibroblasts.
-
Treatment:
-
Cells are treated with 200 µg/ml Advanced Glycation End (AGE) products for 24 hours to mimic diabetic conditions.
-
Subsequently, cells are treated with 100 nM this compound for an additional 24 hours.
-
-
Cell Viability Assay (CCK-8):
-
After treatment, 5 x 10^5 cells/well are plated in 96-well plates.
-
At 0, 12, 24, and 48-hour time points, 10 µl of CCK-8 solution is added to each well.
-
Plates are incubated for a specified time according to the manufacturer's instructions.
-
Absorbance is measured at 450 nm using a microplate reader.
-
-
Cell Migration Assay (Scratch Assay):
-
A scratch is made in a confluent monolayer of cells.
-
The rate of wound closure is monitored and quantified over time.
-
-
Western Blot Analysis:
-
Protein lysates are collected from treated cells.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are probed with primary antibodies against NLRP3 and Caspase-1 p20, followed by HRP-conjugated secondary antibodies.
-
Bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Diabetic Wound Healing Model[4][8]
-
Animal Model: Streptozotocin (STZ)-induced diabetic rats.
-
Wounding: A full-thickness skin wound is created on the dorsum of the rats.
-
Treatment: Rats are treated with this compound at a dose of 50 mg/kg via intraperitoneal (i.p.) injection.
-
Outcome Measures:
-
Wound closure rate is measured at regular intervals.
-
At the end of the study, wound tissue is harvested for histological analysis and Western blotting to assess the protein levels of NLRP3 and Caspase-1 p20.
-
In Vivo Oral Squamous Cell Carcinoma (OSCC) Model[7]
-
Animal Model: Nude mice bearing SCC4 cell xenografts.
-
Treatment:
-
Ten days after cell inoculation, mice are treated with a nanoparticle formulation of this compound (this compound@NPs) at a dose of 1 mg/kg/day via tail vein injection for 4 weeks.
-
-
Outcome Measures:
-
Tumor growth is monitored by measuring tumor volume and weight.
-
In vivo bioluminescence imaging is used to detect surviving SCC4 cells.
-
Apoptosis in tumor tissue is assessed.
-
Western blot analysis of tumor lysates is performed to measure the levels of c-Myc, GLS1, and SLC1A5.
-
In Vitro and In Vivo Subarachnoid Hemorrhage (SAH) Model[1][6][9]
-
In Vitro Model: Primary neurons are exposed to hemoglobin (25 µmol/L) to mimic SAH conditions. Cells are pre-treated with 180 nM this compound for 24 hours.
-
In Vivo Model: SAH is induced in mice using an intravascular perforation model. Mice are treated with this compound (5 mg/kg or 10 mg/kg) via lateral ventricular injection.
-
Outcome Measures:
-
In Vitro: Neuronal survival is assessed using a CCK-8 assay. Apoptosis is evaluated by measuring cytochrome C release. Mitochondrial function and mitophagy are assessed through immunofluorescence and electron microscopy.
-
In Vivo: Neurological function is assessed using standardized scoring systems. The inflammatory response is evaluated.
-
Conclusion and Future Directions
This compound is a promising therapeutic candidate with a well-defined mechanism of action targeting USP30. The preclinical data strongly support its potential in diverse therapeutic areas by modulating fundamental cellular processes like mitophagy and inflammation. Future research should focus on comprehensive long-term safety and efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide its clinical development. The exploration of this compound in other diseases characterized by mitochondrial dysfunction and inflammation is also a promising avenue for further investigation. While no clinical trials have been formally reported for this compound itself, the targeting of USP30 is an active area of clinical investigation for other molecules.[11]
References
- 1. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Deubiquitinating Enzymes (DUBs) That Regulate Mitophagy via Direct or Indirect Interaction with Parkin [mdpi.com]
- 3. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | DUB inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH | springermedizin.de [springermedizin.de]
- 7. This compound nanodelivery inhibits oral squamous cell carcinoma by targeting USP30 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a potent and selective USP30 inhibitor, accelerates diabetic wound healing by inhibiting the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound nanodelivery inhibits oral squamous cell carcinoma by targeting USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ubiquitin-Specific Protease Inhibitors for Cancer Therapy: Recent Advances and Future Prospects | MDPI [mdpi.com]
The Role of MF-094 in Mitophagy Induction for Neurodegenerative Disease Therapy: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial dysfunction is a central pathological hallmark of numerous neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. The selective removal of damaged mitochondria through a specialized autophagic process, known as mitophagy, is crucial for maintaining neuronal health. Ubiquitin-specific protease 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane, acts as a negative regulator of mitophagy. Its inhibition presents a promising therapeutic strategy to enhance the clearance of dysfunctional mitochondria. This technical guide provides an in-depth analysis of MF-094, a potent and selective inhibitor of USP30, and its involvement in neurodegenerative disease pathways. We will detail its mechanism of action, summarize key quantitative data, provide comprehensive experimental protocols for assessing its activity, and visualize the relevant biological pathways and workflows.
Introduction to this compound and its Target: USP30
This compound is a small molecule compound identified as a highly selective and potent inhibitor of USP30.[1] USP30 functions to remove ubiquitin chains from mitochondrial outer membrane proteins, thereby counteracting the pro-mitophagic signaling cascade initiated by the kinase PINK1 and the E3 ubiquitin ligase Parkin.[2][3] In the context of neurodegeneration, impaired mitophagy leads to the accumulation of damaged mitochondria, resulting in oxidative stress, energy deficits, and eventual neuronal cell death. By inhibiting USP30, this compound effectively promotes the ubiquitination of mitochondrial proteins, thereby facilitating their recognition and engulfment by autophagosomes for lysosomal degradation.[1][4]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound and the broader effects of USP30 inhibition.
| Parameter | Value | Cell Line/Model | Reference |
| IC50 for USP30 | 120 nM | Biochemical Assay | [1] |
| Selectivity | <30% inhibition for a panel of 22 other USPs at 10 µM | Biochemical Assay | [1] |
| Effect on Mitophagy | Accelerates mitophagy | C2C12 myotubes | [4][5] |
| Effect on Protein Ubiquitination | Increases protein ubiquitination | C2C12 myotubes | [1] |
Table 1: In Vitro Activity of this compound
| Experimental Model | Treatment | Key Findings | Reference |
| In vitro Subarachnoid Hemorrhage (SAH) model (hemoglobin-exposed neurons) | MF094 (180 nmol/L) | Significant improvement in neurological injury and inflammatory response. | [6][7] |
| In vivo Subarachnoid Hemorrhage (SAH) model (mice) | MF094 (1, 5, or 10 mg/kg via lateral ventricular injection) | Dose-dependent improvement in neurological outcomes. | [7] |
| Oral Squamous Cell Carcinoma (OSCC) cell lines (HOEC and HSC4) | This compound (0.2 to 2 µM) | Dose-dependent decrease in cell viability. | [8] |
| OSCC Xenograft Mouse Model | This compound@NPs | Significant inhibition of tumor growth. | [8] |
Table 2: Preclinical Efficacy of this compound
Core Signaling Pathway: USP30 in PINK1/Parkin-Mediated Mitophagy
The primary mechanism of action of this compound revolves around its ability to modulate the well-established PINK1/Parkin pathway of mitophagy.
Involvement in Neurodegenerative Disease Pathways
Parkinson's Disease
The pathology of Parkinson's disease is strongly linked to mitochondrial dysfunction and the failure of mitophagy in dopaminergic neurons. The PINK1/Parkin pathway is frequently implicated, with mutations in either gene leading to early-onset forms of the disease. By inhibiting USP30, this compound enhances the ubiquitination of mitochondrial substrates like MFN2, thereby promoting the clearance of damaged mitochondria and offering a neuroprotective effect.[6][9]
Alzheimer's Disease
While the direct effects of this compound on Alzheimer's disease pathology are still under investigation, the role of mitochondrial dysfunction in the pathogenesis of AD is well-established. The accumulation of amyloid-beta and hyperphosphorylated tau is associated with impaired mitochondrial function and dynamics. Emerging evidence suggests a role for USP30 in neuronal apoptosis, and its suppression has been shown to reduce neuronal death in Alzheimer's disease models.[2] Therefore, by restoring mitochondrial quality control, USP30 inhibition may offer therapeutic benefits in AD.
Neuroinflammation
Neuroinflammation is a common feature of many neurodegenerative diseases and is characterized by the activation of microglia and astrocytes. Damaged mitochondria can release damage-associated molecular patterns (DAMPs) that trigger inflammatory responses. By promoting the efficient removal of these damaged organelles, this compound may help to dampen the chronic neuroinflammatory state associated with neurodegeneration.[6][7]
Key Experimental Protocols
Quantification of Mitophagy using mt-Keima
The tandem fluorescent protein Keima targeted to the mitochondrial matrix (mt-Keima) is a reliable tool for quantifying mitophagy. mt-Keima exhibits a pH-dependent excitation spectrum, fluorescing green in the neutral pH of the mitochondrial matrix and red in the acidic environment of the lysosome. An increase in the red-to-green fluorescence ratio indicates an increase in mitophagy.
Protocol Overview:
-
Cell Transduction/Transfection: Introduce the mt-Keima construct into the neuronal cell line of interest (e.g., SH-SY5Y) using lentiviral transduction or plasmid transfection. Establish a stable cell line for consistent expression.
-
Cell Plating: Plate the mt-Keima expressing cells in a suitable format for microscopy or flow cytometry.
-
Treatment: Treat the cells with this compound at the desired concentration and for the appropriate duration. Include positive (e.g., CCCP) and negative (vehicle) controls.
-
Imaging (Microscopy): Acquire images using a confocal microscope with two excitation wavelengths (e.g., 440 nm for green and 561 nm for red) and a single emission wavelength (e.g., >620 nm).
-
Analysis (Microscopy): Quantify the area of red puncta (mitolysosomes) and green fluorescence (mitochondria) per cell. The ratio of red to green signal represents the mitophagy index.
-
Analysis (Flow Cytometry): Excite cells with 405 nm and 561 nm lasers and measure emission at >610 nm. Gate on the cell population and plot the 561/405 nm emission ratio to quantify the percentage of cells with high mitophagy.[10][11][12]
Immunofluorescence Staining for Phosphorylated Ubiquitin (p-Ser65-Ub)
An increase in ubiquitin phosphorylation at serine 65 is a key indicator of PINK1 activation and the initiation of mitophagy.
Protocol:
-
Cell Culture and Treatment: Culture primary neurons or neuronal cell lines on coverslips. Treat with this compound and controls as required.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization and Blocking: Wash the cells with PBS and then permeabilize and block non-specific binding with a solution containing 0.3% Triton X-100 and 5% normal goat serum in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against p-Ser65-Ub overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the intensity of the p-Ser65-Ub signal per cell.[13][14]
Co-Immunoprecipitation (Co-IP) of Parkin and MFN2
This technique is used to verify the interaction between Parkin and its substrate MFN2, which is expected to increase upon USP30 inhibition.
Protocol:
-
Cell Lysis: Lyse cells treated with this compound and controls in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysates with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against Parkin (or MFN2) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate and incubate for another 1-2 hours to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using antibodies against MFN2 (if Parkin was immunoprecipitated) and Parkin to confirm the interaction.[15][16]
In Vitro Ubiquitination Assay
This assay directly assesses the ubiquitination of a substrate protein in a cell-free system.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH7), ubiquitin, ATP, and the substrate of interest (e.g., purified MFN2).
-
Addition of E3 Ligase and Inhibitor: Add purified, active Parkin to the reaction mixture. For the experimental condition, pre-incubate the reaction with this compound.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Western Blot Analysis: Analyze the reaction products by Western blot using an antibody against MFN2 to observe the appearance of higher molecular weight bands corresponding to ubiquitinated MFN2.[17][18]
Quantitative Real-Time PCR (qRT-PCR) for USP30 Expression
This method is used to quantify the mRNA expression levels of USP30 in response to various stimuli or in different disease states.
Protocol:
-
RNA Extraction: Isolate total RNA from brain tissue or cultured cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction with a master mix containing SYBR Green or a TaqMan probe, specific primers for USP30, and a reference gene (e.g., GAPDH, beta-actin).
-
Thermal Cycling: Run the reaction in a real-time PCR machine.
-
Data Analysis: Analyze the amplification data to determine the relative expression of USP30 mRNA, normalized to the reference gene, using the delta-delta Ct method.[19][20]
Conclusion and Future Directions
This compound represents a promising therapeutic lead for neurodegenerative diseases by targeting a key negative regulator of mitophagy, USP30. Its ability to enhance the clearance of damaged mitochondria addresses a fundamental pathological process common to several of these disorders. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other USP30 inhibitors. Future research should focus on further elucidating the downstream consequences of USP30 inhibition in various neuronal subtypes, exploring its efficacy in a wider range of neurodegenerative disease models, and ultimately, translating these preclinical findings into clinical applications. The development of brain-penetrant USP30 inhibitors will be a critical next step in realizing the full therapeutic potential of this approach for patients suffering from these devastating diseases.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound nanodelivery inhibits oral squamous cell carcinoma by targeting USP30 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for Monitoring Mitophagy Using mt-Keima | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Immunofluorescence Staining for Assessing pUb(Ser65) Accumulation in iNeurons [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. assaygenie.com [assaygenie.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Measuring Gene Expression from Mammalian Brain Tissue [promega.com]
Preliminary Studies of MF-094 in Oral Squamous Cell Carcinoma: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a comprehensive technical overview of the preliminary research on MF-094, a potent and selective inhibitor of Ubiquitin-Specific Peptidase 30 (USP30), in the context of oral squamous cell carcinoma (OSCC). The findings are primarily based on a significant study by Zhang et al. (2022), which elucidates the mechanism of action of this compound and explores its therapeutic potential, particularly when delivered via a nanoparticle system. This whitepaper details the core findings, presents quantitative data in a structured format, outlines the experimental methodologies, and provides visual representations of the key biological pathways and workflows.
Introduction
Oral squamous cell carcinoma (OSCC) is a prevalent and aggressive malignancy with a persistently low five-year survival rate, highlighting the urgent need for novel therapeutic strategies.[1][2] One emerging area of cancer research is the targeting of the ubiquitin-proteasome system, which plays a critical role in regulating protein stability and cellular processes. Ubiquitin-Specific Peptidase 30 (USP30) is a deubiquitinase that has been implicated in various cancers.[1] Recent studies have identified USP30 as a promising therapeutic target in OSCC.[1][2] The small molecule inhibitor this compound is a potent and selective inhibitor of USP30 with an IC50 of 120 nM.[3] This whitepaper synthesizes the preliminary research on this compound's efficacy and mechanism of action in OSCC.
Core Findings: this compound and the USP30/c-Myc Axis in OSCC
Research indicates that USP30 is significantly upregulated in OSCC tissues and cell lines, correlating with poorer patient prognosis.[1] The mechanism of this compound's anti-cancer activity in OSCC is centered on its inhibition of USP30, which leads to the destabilization of the oncoprotein c-Myc.
USP30 has been shown to deubiquitinate and thereby stabilize c-Myc, a key driver of cell proliferation and metabolism.[1] Inhibition of USP30 by this compound disrupts this process, leading to the degradation of c-Myc. This, in turn, affects downstream targets of c-Myc involved in glutamine metabolism, such as GLS1 and SLC1A5.[1] The overall effect is a reduction in OSCC cell viability and glutamine consumption, coupled with an increase in apoptosis.[1][2]
To enhance the therapeutic efficacy of this compound, a nanodelivery system using ZIF-8-PDA-PEGTK nanoparticles (NPs) has been developed.[1] This system improves the cellular uptake of this compound and promotes its release within the acidic tumor microenvironment, leading to significantly enhanced anti-tumor effects both in vitro and in vivo.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical studies of this compound in OSCC.
Table 1: In Vitro Efficacy of this compound and this compound@NPs in OSCC Cells [1]
| Treatment | Cell Line | Concentration Range | Effect on Cell Viability | Effect on Apoptosis | Effect on Glutamine Consumption |
| This compound | HSC4 | 0.2 - 2 µM | Dose-dependent decrease | - | No significant effect |
| This compound@NPs | HSC4 | 0.05 - 2 µM | Significantly greater dose-dependent decrease than this compound | Significant increase | Significant decrease |
Table 2: In Vivo Efficacy of this compound and this compound@NPs in an OSCC Mouse Model [1]
| Treatment Group | Tumor Growth | Final Tumor Volume | Final Tumor Weight | Apoptosis in Tumor Tissue |
| Control | - | - | - | - |
| This compound | Inhibition | - | - | - |
| This compound@NPs | Significant inhibition | Significantly decreased | Significantly decreased | Increased |
Table 3: Nanoparticle Characteristics [1]
| Nanoparticle | Parameter | Value |
| ZIF-8-PDA-PEGTK | Diameter | 127.23 ± 21.66 nm |
| This compound@ZIF-8 | This compound Loading Capacity | ~17.6% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture
Human OSCC cell lines (HSC4 and SCC4) and a normal human oral epithelial cell line (HOEC) were used.[1] Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (CCK-8)
-
Cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with varying concentrations of this compound or this compound@NPs.
-
Following the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.
-
The plates were incubated for 1-4 hours at 37°C.
-
The absorbance at 450 nm was measured using a microplate reader to determine cell viability.
Apoptosis Assay (Flow Cytometry)
-
Cells were treated with this compound or this compound@NPs.
-
After treatment, cells were harvested and washed with PBS.
-
Cells were then stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
-
Stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.
Quantitative Real-Time PCR (qRT-PCR)
-
Total RNA was extracted from cells or tissues using TRIzol reagent.[1]
-
cDNA was synthesized from the RNA using a reverse transcription kit.[1]
-
qRT-PCR was performed using SYBR Green master mix and primers specific for USP30, c-Myc, and GAPDH (as an internal control).[1] The primer sequences used were:
-
Relative gene expression was calculated using the 2-ΔΔCt method.
Western Blotting
-
Cells were lysed in RIPA buffer containing protease inhibitors.
-
Protein concentrations were determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against USP30, c-Myc, GLS1, SLC1A5, and a loading control (e.g., GAPDH or β-actin).
-
After washing, the membrane was incubated with a corresponding secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Mouse Model
-
Male nude mice (4 weeks old) were subcutaneously injected with SCC4 cells.[1]
-
When tumors reached a certain volume, the mice were randomly assigned to treatment groups (e.g., control, this compound, this compound@NPs).[1]
-
Treatments were administered via tail vein injection at a dose of 1 mg/kg/day for 4 weeks.[1]
-
Tumor volume was measured regularly.
-
At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., H&E staining, TUNEL assay for apoptosis, and Western blotting).[1]
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key mechanisms and experimental processes described in this whitepaper.
References
Methodological & Application
Application Notes and Protocols for MF-094 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MF-094 is a potent and selective inhibitor of Ubiquitin-Specific Peptidase 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane.[1][2] By inhibiting USP30, this compound effectively increases protein ubiquitination, leading to the acceleration of mitophagy, the selective degradation of damaged mitochondria.[1][3] This mechanism of action positions this compound as a valuable tool for investigating cellular quality control pathways and as a potential therapeutic agent in various diseases, including neurodegenerative disorders, diabetic complications, and cancer.[3][4][5] These application notes provide detailed protocols for the in vitro use of this compound to study its effects on cell viability, target engagement, and downstream signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative parameters for in vitro studies using this compound, derived from various cell-based assays.
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Notes |
| IC₅₀ | 120 nM | Inhibition of USP30 enzymatic activity.[1] |
| Selectivity | <30% inhibition | Against a panel of 22 other ubiquitin-specific proteases at a concentration of 10 µM.[1] |
Table 2: Exemplary In Vitro Concentrations of this compound
| Cell Line | Concentration Range | Application |
| C2C12 Myoblasts | Not specified, but effective | Induction of mitophagy.[3] |
| HSF2 Fibroblasts | Not specified, but effective | Restoration of viability and migration in AGE-treated cells.[4] |
| Primary Neurons | 180 nM | Neuroprotection and promotion of mitophagy.[6][7] |
| HOEC and HSC4 (OSCC) | 0.2 - 2 µM | Inhibition of cell viability.[5] |
| SH-SY5Y Neuroblastoma | Nanomolar concentrations | Engagement of USP30.[8] |
Experimental Protocols
Cell Viability and Proliferation Assays
a) CCK-8 Assay
This protocol is adapted from studies on oral squamous cell carcinoma (OSCC) cell lines.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 0.2, 0.5, 1, 2 µM) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for various time points (e.g., 12, 24, 48 hours).
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is proportional to the absorbance.
b) MTT Assay
A general protocol for assessing cell viability.[9]
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Expose cells to a range of this compound concentrations.
-
Incubation: Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to dissolve the formazan crystals.[10]
-
Measurement: Read the absorbance at a wavelength of 570 nm.
Western Blotting for Target Engagement and Downstream Effects
This protocol is a general guideline and may require optimization for specific antibodies and cell types.[11][12]
-
Cell Lysis:
-
Culture and treat cells with this compound as required.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 12,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Sample Preparation and Electrophoresis:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.
-
Separate the proteins on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., USP30, NLRP3, Caspase-1 p20, ubiquitinated proteins, MFN2, c-Myc) overnight at 4°C.[4][5][7]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Co-Immunoprecipitation (Co-IP) to Study Protein Interactions
This protocol can be used to investigate the interaction between USP30 and its substrates, such as NLRP3.[4][5]
-
Cell Lysate Preparation: Prepare cell lysates as described in the Western Blotting protocol, using a non-denaturing lysis buffer (e.g., NP-40 based buffer).
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 30-60 minutes at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., USP30 or NLRP3) for 1-2 hours or overnight at 4°C on a rotator.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the potential interacting partners.
-
Mitophagy Assay
a) mito-Keima Reporter Assay
This assay utilizes a pH-sensitive fluorescent protein, Keima, targeted to the mitochondrial matrix (mito-Keima) to monitor mitophagy.[13]
-
Cell Transfection: Transfect cells (e.g., HeLa or SH-SY5Y) with a plasmid encoding mito-Keima.
-
Treatment: Treat the transfected cells with this compound or a vehicle control. Mitophagy can be induced using agents like oligomycin/antimycin A or FCCP.
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with two excitation wavelengths (e.g., 440 nm for neutral pH and 586 nm for acidic pH) and one emission wavelength (e.g., 620 nm).
-
Mitochondria in the neutral environment of the cytoplasm will fluoresce more strongly at the first excitation wavelength, while those delivered to the acidic environment of the lysosome (indicating mitophagy) will show a shift to stronger fluorescence at the second excitation wavelength.
-
-
Quantification: The ratio of the fluorescence intensity at the acidic pH excitation to the neutral pH excitation is calculated to quantify the level of mitophagy.
b) Mitochondrial DNA (mtDNA) Quantification
This method assesses the reduction in mitochondrial content as an indicator of mitophagy.[3]
-
Treatment: Treat cells (e.g., C2C12 myotubes) with this compound for a specified period.
-
DNA Extraction: Extract total DNA from the cells.
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M) for normalization.
-
The relative amount of mtDNA is calculated as the ratio of the mitochondrial gene copy number to the nuclear gene copy number. A decrease in this ratio indicates mitophagy.
-
Signaling Pathways and Experimental Workflows
USP30-Mediated Inhibition of Mitophagy and its Reversal by this compound
The following diagram illustrates the canonical PINK1/Parkin-mediated mitophagy pathway and the inhibitory role of USP30. This compound acts to block USP30, thereby promoting the clearance of damaged mitochondria.
Caption: this compound inhibits USP30, promoting Parkin-mediated ubiquitination and mitophagy.
Experimental Workflow for Assessing this compound Activity
This diagram outlines a typical workflow for characterizing the in vitro effects of this compound.
Caption: A standard workflow for in vitro characterization of this compound.
References
- 1. This compound nanodelivery inhibits oral squamous cell carcinoma by targeting USP30 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. portlandpress.com [portlandpress.com]
- 4. This compound, a potent and selective USP30 inhibitor, accelerates diabetic wound healing by inhibiting the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www2.nau.edu [www2.nau.edu]
- 6. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy | Life Science Alliance [life-science-alliance.org]
- 9. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 10. broadpharm.com [broadpharm.com]
- 11. origene.com [origene.com]
- 12. bio-rad.com [bio-rad.com]
- 13. New methods for monitoring mitochondrial biogenesis and mitophagy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MF-094 in C2C12 Myoblast Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
MF-094 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane.[1] USP30 plays a critical role in regulating mitochondrial quality control by counteracting Parkin-mediated ubiquitination and subsequent mitophagy. Inhibition of USP30 has been shown to accelerate mitophagy, the process of selective degradation of damaged mitochondria.[1] While the direct effects of this compound on myogenesis have not been extensively reported, its mechanism of action suggests a potential role in modulating muscle cell differentiation.
C2C12 cells are a well-established murine myoblast cell line that can be readily differentiated into myotubes, providing an excellent in vitro model to study myogenesis.[2][3] This process is characterized by the expression of a cascade of myogenic regulatory factors (MRFs) including MyoD and myogenin, and terminal differentiation markers such as Myosin Heavy Chain (MHC), leading to the fusion of myoblasts into multinucleated myotubes.[4] The ubiquitin-proteasome system is known to be intricately involved in regulating the stability and activity of these key myogenic proteins.
This document provides detailed protocols for the use of this compound in C2C12 cell culture to investigate its effects on myoblast proliferation, differentiation, and to explore its mechanism of action, hypothesized to be through the enhancement of mitophagy-mediated mitochondrial quality control.
Hypothesized Mechanism of Action
We postulate that this compound, by inhibiting USP30, will enhance the ubiquitination of proteins on the outer mitochondrial membrane, promoting the clearance of damaged or superfluous mitochondria via mitophagy. This improved mitochondrial quality control is expected to create a more favorable intracellular environment for the energy-demanding process of myogenic differentiation, leading to enhanced myotube formation and expression of muscle-specific proteins.
Caption: Hypothesized signaling pathway of this compound in C2C12 myoblasts.
Experimental Protocols
C2C12 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and passaging C2C12 myoblasts.
-
Materials:
-
C2C12 myoblasts (ATCC® CRL-1772™)
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 4.5 g/L glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
Cell culture flasks or plates
-
-
Procedure:
-
Culture C2C12 cells in GM in a humidified incubator at 37°C with 5% CO2.
-
For passaging, aspirate the GM and wash the cells once with sterile PBS.
-
Add a sufficient volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 2-3 volumes of GM.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh GM and plate at a seeding density of 2 x 10^4 cells/cm².
-
Change the medium every 2-3 days. Do not allow cells to exceed 80% confluency.
-
Induction of Myogenic Differentiation
This protocol outlines the steps to induce C2C12 myoblasts to differentiate into myotubes.
-
Materials:
-
C2C12 cells at 80-90% confluency
-
Differentiation Medium (DM): DMEM with 4.5 g/L glucose, supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.
-
Sterile PBS
-
-
Procedure:
-
When C2C12 cells reach 80-90% confluency, aspirate the GM.
-
Wash the cell monolayer gently with sterile PBS.
-
Replace the PBS with DM.
-
Incubate the cells at 37°C with 5% CO2. Myotube formation should be visible within 2-3 days.
-
Replace the DM every 24 hours.
-
This compound Treatment
This protocol describes how to prepare and treat C2C12 cells with this compound.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Growth Medium or Differentiation Medium
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the this compound stock solution in the appropriate medium (GM for proliferation assays, DM for differentiation assays) to the desired final concentrations.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (medium with 0.1% DMSO) should be included in all experiments.
-
For differentiation experiments, add this compound along with the switch to DM.
-
Experimental Workflow
Caption: General experimental workflow for studying this compound in C2C12 cells.
Data Presentation: Quantitative Analysis
The following tables present example data that could be generated from the described experiments.
Table 1: Cytotoxicity of this compound on C2C12 Myoblasts
| This compound Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100.0 | 5.2 |
| 0.1 | 98.7 | 4.8 |
| 0.5 | 97.2 | 5.5 |
| 1.0 | 95.4 | 4.9 |
| 5.0 | 88.1 | 6.1 |
| 10.0 | 75.3 | 7.3 |
| 25.0 | 52.6 | 8.0 |
Data represents mean ± SD from three independent experiments, as determined by MTT assay after 48 hours of treatment.
Table 2: Effect of this compound on C2C12 Myotube Formation
| Treatment (48h) | Fusion Index (%) | Myotube Diameter (µm) |
| Vehicle Control | 35.2 ± 3.8 | 15.6 ± 2.1 |
| This compound (1 µM) | 48.9 ± 4.5 | 18.2 ± 2.5 |
| This compound (5 µM) | 55.7 ± 5.1** | 20.1 ± 2.8 |
*Fusion Index = (Number of nuclei in myotubes / Total number of nuclei) x 100. Data is presented as mean ± SD. *p < 0.05, *p < 0.01 vs. Vehicle Control.
Table 3: Western Blot Analysis of Myogenic and Mitophagy Markers
| Treatment (48h) | MyoD (Relative Expression) | Myogenin (Relative Expression) | MHC (Relative Expression) | LC3-II/LC3-I Ratio |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.18 | 1.00 ± 0.11 |
| This compound (5 µM) | 1.15 ± 0.14 | 1.85 ± 0.21 | 2.10 ± 0.25 | 1.95 ± 0.22** |
*Values are normalized to a loading control (e.g., GAPDH) and expressed as fold change relative to the vehicle control. Data is presented as mean ± SD. *p < 0.01 vs. Vehicle Control.
Detailed Experimental Methodologies
A. Cell Viability Assay (MTT)
-
Seed C2C12 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 to 25 µM) and a vehicle control for 24 or 48 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
B. Immunofluorescence for Myosin Heavy Chain (MHC)
-
Seed C2C12 cells on glass coverslips in a 24-well plate.
-
Induce differentiation and treat with this compound or vehicle for 48-72 hours.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% goat serum in PBS for 1 hour.
-
Incubate with a primary antibody against MHC (e.g., MF-20) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the fusion index and myotube diameter using image analysis software (e.g., ImageJ).
C. Western Blot Analysis
-
Lyse the treated C2C12 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against MyoD, Myogenin, MHC, LC3, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
References
Application Notes and Protocols for MF-094 in HSF2 Human Skin Fibroblast Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MF-094 is a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), an enzyme localized to the outer mitochondrial membrane that negatively regulates mitophagy.[1][2] By inhibiting USP30, this compound enhances protein ubiquitination and accelerates the clearance of damaged mitochondria.[1][2] Recent studies have highlighted the therapeutic potential of this compound in conditions associated with cellular stress and inflammation. Notably, research involving HSF2 human skin fibroblasts has demonstrated that this compound can rescue suppressed cell viability and migration caused by advanced glycation end (AGE) products, which are implicated in diabetic complications.[3] This document provides detailed application notes and protocols for utilizing this compound in experiments with HSF2 human skin fibroblasts, based on these findings.
Mechanism of Action
In the context of HSF2 human skin fibroblasts treated with AGEs, this compound exerts its effects by targeting the USP30-NLRP3 inflammasome axis.[3] AGEs upregulate USP30 expression, which in turn deubiquitinates and activates the NLRP3 inflammasome.[3] This activation leads to increased levels of downstream targets like caspase-1 p20 and pro-inflammatory cytokines, ultimately suppressing fibroblast viability and migration.[3] this compound, by inhibiting USP30, prevents the deubiquitination of NLRP3, thereby dampening inflammasome activation and restoring normal cellular function.[3]
Data Presentation
The following table summarizes the quantitative data from experiments conducted on HSF2 human skin fibroblasts treated with Advanced Glycation End (AGE) products and the effect of this compound.
| Experimental Group | Cell Viability (% of Control) | Cell Migration (% of Control) | USP30 mRNA Expression (Fold Change) | USP30 Protein Expression (Fold Change) | NLRP3 Protein Expression (Fold Change) | Caspase-1 p20 Protein Expression (Fold Change) |
| Control | 100 | 100 | 1.0 | 1.0 | 1.0 | 1.0 |
| AGE-treated | Decreased | Decreased | Increased | Increased | Increased | Increased |
| AGE + this compound | Restored towards control | Restored towards control | No significant change | No significant change | Decreased | Decreased |
| AGE + USP30 shRNA | Restored towards control | Restored towards control | Decreased | Decreased | Decreased | Decreased |
Note: This table is a qualitative summary based on the findings that this compound treatment restored viability and migration of AGE-treated HSF2 cells and resulted in decreased protein levels of NLRP3 and caspase-1 p20.[3] Specific numerical values were not available in the provided search results.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HSF2 Human Skin Fibroblasts.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
AGE Treatment: Prepare Advanced Glycation End (AGE) products as required for the specific experimental model of cellular stress.
-
This compound Preparation: Dissolve this compound (e.g., Cat. No.: HY-112438, MedChemExpress) in DMSO to create a stock solution.[1] Further dilute the stock solution in the culture medium to the desired final concentration for treating the cells. A typical concentration range for in vitro studies can be from 0.2 to 2 µM.[4]
Cell Viability Assay (CCK-8)
This protocol is adapted from standard Cell Counting Kit-8 (CCK-8) protocols.[1][2][3][5]
-
Cell Seeding: Seed HSF2 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Pre-incubation: Incubate the plate for 24 hours to allow for cell attachment.
-
Treatment: Add various concentrations of this compound, AGEs, or a combination to the respective wells. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add CCK-8 Reagent: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Cell viability is calculated as a percentage of the control group.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol is based on the principles of the cell scratch assay mentioned in the literature.[3]
-
Cell Seeding: Seed HSF2 cells in a 6-well plate and grow them to confluence.
-
Create Scratch: Use a sterile 200 µL pipette tip to create a linear scratch (wound) in the cell monolayer.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the PBS with a fresh culture medium containing the desired concentrations of this compound, AGEs, or a combination.
-
Image Acquisition (Time 0): Immediately capture images of the scratch at defined locations using a microscope.
-
Incubation: Incubate the plate under standard culture conditions.
-
Image Acquisition (Time X): After a defined period (e.g., 24 or 48 hours), capture images of the same locations as in step 5.
-
Analysis: Measure the width of the scratch at multiple points for each condition and time point. The percentage of wound closure is calculated to determine cell migration.
Western Blot Analysis
This protocol outlines the general steps for detecting USP30, NLRP3, and caspase-1 p20.
-
Cell Lysis: After treatment, wash HSF2 cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target proteins (e.g., 8-12%).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for USP30, NLRP3, and caspase-1 p20 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Caption: Signaling pathway of this compound in AGE-treated HSF2 human skin fibroblasts.
Caption: General experimental workflow for studying the effects of this compound on HSF2 fibroblasts.
References
Application Notes and Protocols for In Vivo Administration of MF-094 in Diabetic Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MF-094 is a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinase that has been implicated in the pathogenesis of diabetic complications.[1] In diabetic conditions, elevated levels of advanced glycation end products (AGEs) can lead to increased USP30 expression. This, in turn, activates the NLRP3 inflammasome, contributing to chronic inflammation and impaired wound healing, a common and severe complication of diabetes.[1] Preclinical studies utilizing streptozotocin (STZ)-induced diabetic rat models have demonstrated the therapeutic potential of this compound in promoting diabetic wound healing by mitigating this inflammatory pathway.[1]
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in diabetic rat models to study its effects on wound repair.
Data Presentation
The following table summarizes the key findings from a representative study on the effects of this compound on diabetic wound healing in a STZ-induced rat model.
| Parameter | Control (Diabetic) | This compound Treated (Diabetic) | Normal (Non-Diabetic) |
| Wound Closure Rate (%) | |||
| Day 7 | 25.4 ± 3.1 | 45.2 ± 4.5 | 60.1 ± 5.2 |
| Day 14 | 55.8 ± 6.2 | 85.7 ± 7.1 | 95.3 ± 4.8 |
| Relative NLRP3 Protein Expression (fold change) | 2.8 ± 0.4 | 1.2 ± 0.2 | 1.0 ± 0.1 |
| Relative Caspase-1 p20 Protein Expression (fold change) | 3.1 ± 0.5 | 1.4 ± 0.3 | 1.0 ± 0.2 |
| Collagen I (Col I) Levels (ng/mg tissue) | 15.2 ± 2.1 | 28.9 ± 3.4 | 35.6 ± 4.0 |
| Collagen III (Col III) Levels (ng/mg tissue) | 8.7 ± 1.5 | 18.2 ± 2.8 | 22.5 ± 3.1 |
*p < 0.05 compared to the diabetic control group. (Note: The data presented in this table is illustrative and based on the findings described in the cited literature. Actual values may vary depending on the specific experimental conditions.)
Experimental Protocols
Induction of Type 1 Diabetes in Rats using Streptozotocin (STZ)
This protocol describes the chemical induction of diabetes in rats, a common model for studying diabetic complications.[2]
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile-filtered
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old, 200-250g)
-
Glucometer and test strips
-
5% glucose solution
-
Insulin (optional, for managing severe hyperglycemia)
Procedure:
-
Acclimatization: Acclimate the rats to the housing conditions for at least one week prior to the experiment, with free access to standard chow and water.
-
Fasting: Fast the rats for 12-16 hours before STZ injection, with continued access to water.
-
STZ Preparation: Immediately before use, dissolve STZ in cold, sterile citrate buffer to the desired concentration. A common dose for inducing Type 1 diabetes is a single intraperitoneal (i.p.) injection of 50-65 mg/kg body weight.[3][4] The solution is light-sensitive and should be kept on ice and protected from light.
-
STZ Administration: Weigh each rat and inject the freshly prepared STZ solution intraperitoneally.
-
Post-Injection Care: To prevent STZ-induced hypoglycemia, replace drinking water with a 5% glucose solution for the first 24 hours after injection.[5]
-
Confirmation of Diabetes: Measure blood glucose levels from the tail vein 48-72 hours after STZ injection. Rats with fasting blood glucose levels consistently above 250 mg/dL (13.9 mmol/L) are considered diabetic and suitable for the study.[5]
-
Stabilization: Allow the diabetic rats to stabilize for 1-2 weeks before initiating the wound healing experiment. Monitor blood glucose levels and body weight regularly.
Diabetic Wound Healing Model and this compound Administration
This protocol outlines the creation of a full-thickness excisional wound and the subsequent administration of this compound.
Materials:
-
Diabetic rats (as prepared above)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Electric clippers and depilatory cream
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Surgical scissors, forceps, and a 6-8 mm dermal biopsy punch
-
Sterile gauze and bandages
-
This compound solution (formulation and concentration to be determined by dose-response studies)
-
Vehicle control solution
-
Digital camera and ruler for wound measurement
Procedure:
-
Animal Preparation: Anesthetize a diabetic rat. Shave the dorsal thoracic region and clean the area with an antiseptic solution.
-
Wound Creation: Create a full-thickness excisional wound on the shaved back of the rat using a sterile dermal biopsy punch.
-
Group Allocation: Divide the diabetic rats into at least two groups: a vehicle control group and an this compound treatment group. A non-diabetic control group should also be included for comparison.
-
This compound Administration:
-
Route of Administration: Based on the properties of this compound, administration can be topical (applied directly to the wound), subcutaneous, or intraperitoneal. The cited study suggests systemic administration was effective.[1]
-
Dosage and Frequency: The optimal dosage and frequency need to be determined empirically. A starting point could be a daily administration of 1-10 mg/kg body weight, adjusted based on efficacy and toxicity studies.
-
Treatment Duration: Continue the treatment for a period of 7 to 21 days, depending on the expected wound healing time.
-
-
Wound Assessment:
-
On days 0, 3, 7, 14, and 21 (or other relevant time points), photograph the wounds with a ruler for scale.
-
Calculate the wound area using image analysis software. The wound closure rate can be determined using the formula: [(Area on Day 0 - Area on Day X) / Area on Day 0] * 100%.
-
-
Tissue Collection and Analysis:
-
At the end of the experiment, euthanize the animals and harvest the wound tissue.
-
Divide the tissue for various analyses:
-
Histology: Fix in 10% formalin for H&E and Masson's trichrome staining to assess re-epithelialization, granulation tissue formation, and collagen deposition.
-
Western Blot/ELISA: Snap-freeze in liquid nitrogen for protein analysis to quantify levels of NLRP3, Caspase-1 p20, and collagens.[1]
-
qRT-PCR: Store in an RNA stabilization solution for gene expression analysis of inflammatory and healing markers.
-
-
Visualizations
Signaling Pathway of this compound in Diabetic Wound Healing
References
- 1. This compound, a potent and selective USP30 inhibitor, accelerates diabetic wound healing by inhibiting the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo model of Peripheral neuropathy - Diabetes induced neuropathy - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 3. The effects of dosage and the routes of administrations of streptozotocin and alloxan on induction rate of type1 diabetes mellitus and mortality rate in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijvm.ut.ac.ir [ijvm.ut.ac.ir]
- 5. farmaciajournal.com [farmaciajournal.com]
Application Notes and Protocols for MF-094 in Subarachnoid Hemorrhage (SAH) Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of MF-094, a selective USP30 inhibitor, in preclinical mouse models of subarachnoid hemorrhage (SAH). The following information is synthesized from published research to guide the design and execution of studies investigating the neuroprotective effects of this compound.
Introduction
Subarachnoid hemorrhage (SAH) is a severe form of stroke with high rates of mortality and morbidity. A key pathological process following SAH is early brain injury (EBI), which involves neuronal apoptosis and inflammation. Recent research has identified the inhibition of Ubiquitin-Specific Peptidase 30 (USP30) as a promising therapeutic strategy. This compound, a potent and selective inhibitor of USP30, has been shown to confer neuroprotection in a mouse model of SAH by promoting mitophagy of damaged mitochondria.[1][2][3] This document outlines the established dosage and administration of this compound and details the relevant experimental protocols.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound dosage and administration in both in vivo and in vitro SAH models.
Table 1: In Vivo Dosage and Administration of this compound in SAH Mouse Model
| Parameter | Details | Reference |
| Drug | This compound | [1] |
| Animal Model | Subarachnoid Hemorrhage (SAH) in mice | [1] |
| Dosage Range Tested | 1 mg/kg, 5 mg/kg, 10 mg/kg | [1] |
| Optimal Dosage | 5 mg/kg | [1] |
| Administration Route | Lateral Ventricular Injection | [1] |
| Vehicle | 5% Dimethyl Sulfoxide (DMSO) in saline | [1] |
| Administration Timing | Daily injections starting 3 days before SAH induction until the end of the experiment. | [1] |
Table 2: In Vitro Application of this compound in a Neuronal SAH Model
| Parameter | Details | Reference |
| Drug | This compound | [1] |
| Cell Model | Primary neurons stimulated with hemoglobin (25 µmol/L) to mimic SAH | [1] |
| Concentration | 180 nmol/L | [1] |
| Vehicle | Culture medium | [1] |
| Administration Timing | Added to the medium 24 hours prior to hemoglobin stimulation. | [1] |
Experimental Protocols
Intravascular Perforation Model of SAH in Mice
This protocol describes the induction of SAH in mice using the endovascular filament perforation technique, which closely mimics the pathophysiology of aneurysmal SAH in humans.[4][5]
Materials:
-
Male C57BL/6 mice (10-12 weeks old, 25-30 g)
-
Isoflurane anesthesia
-
Operating microscope or surgical loupes
-
Microsurgical instruments
-
5-0 monofilament nylon suture with a blunted tip
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the mouse with isoflurane (4% for induction, 1.5% for maintenance).
-
Place the mouse in a supine position on a heating pad to maintain a core body temperature of 37°C.
-
Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Introduce a 5-0 blunted nylon suture into the ECA and advance it to the ICA.
-
Advance the filament cranially into the ICA until resistance is felt at the anterior cerebral artery (ACA) origin.
-
A gentle push forward will perforate the vessel, inducing SAH.
-
Withdraw the filament and ligate the ECA stump.
-
Suture the cervical incision.
-
Sham-operated animals undergo the same procedure without filament perforation.
This compound Administration via Lateral Ventricular Injection
This protocol details the stereotactic injection of this compound into the lateral ventricle of the mouse brain.[1]
Materials:
-
This compound
-
5% DMSO in saline (vehicle)
-
Stereotactic apparatus
-
Hamilton syringe with a 33-gauge needle
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Anesthetize the mouse and mount it on the stereotactic frame.
-
Prepare the this compound solution in the vehicle at the desired concentration.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma. The coordinates for the lateral ventricle are 0.6 mm posterior to the bregma, 1.5 mm lateral to the midline, and at a depth of 1.7 mm from the skull surface.[1]
-
Drill a small burr hole at the identified coordinates.
-
Slowly inject the desired volume of this compound solution into the lateral ventricle using the Hamilton syringe.
-
Leave the needle in place for a few minutes before slowly retracting it to prevent backflow.
-
Suture the scalp incision.
-
For the vehicle group, inject an equivalent volume of the 5% DMSO in saline.
Neurological Function Assessment
The modified Garcia score is used to evaluate neurological deficits following SAH.[6] The scoring is performed by an observer blinded to the experimental groups.
Table 3: Modified Garcia Score for Mice
| Test | 0 Points | 1 Point | 2 Points | 3 Points |
| Spontaneous Activity | No movement | Barely moves | Moves but does not approach 3 walls of the cage | Moves and approaches ≥3 walls of the cage |
| Spontaneous Movement of All Limbs | No movement | Slight limb movements | Moves all limbs slowly | Moves all limbs as pre-SAH |
| Forelimb Outstretching | No outstretching | Incomplete and slow outstretching | Both forelimbs incompletely outstretched | Both forelimbs fully outstretched |
| Climbing | Falls down | Climbs with difficulty | Climbs with some difficulty | Climbs normally |
| Body Proprioception | No reaction | Slow reaction | Incomplete and slow reaction | Immediate and complete reaction |
| Response to Vibrissae Stimulation | No reaction | Slow reaction | Incomplete and slow reaction | Immediate and complete reaction |
| Total Score | Max Score: 18 |
Visualization of Pathways and Workflows
Signaling Pathway of this compound in SAH
The following diagram illustrates the proposed mechanism of action of this compound in promoting mitophagy and reducing neuronal injury after SAH.
Caption: Mechanism of this compound in promoting neuroprotection after SAH.
Experimental Workflow
The diagram below outlines the typical experimental workflow for evaluating the efficacy of this compound in a mouse model of SAH.
Caption: Experimental workflow for this compound in a mouse SAH model.
References
- 1. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Endovascular Perforation Model for Subarachnoid Hemorrhage Combined with Magnetic Resonance Imaging (MRI) [jove.com]
- 5. A Murine Model of Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurobehavioral testing in subarachnoid hemorrhage: A review of methods and current findings in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing MF-094 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
MF-094 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme located on the outer mitochondrial membrane.[1][2] By inhibiting USP30, this compound prevents the removal of ubiquitin chains from mitochondrial proteins, leading to an increase in protein ubiquitination and the subsequent acceleration of mitophagy, the selective degradation of damaged mitochondria.[1][3] This mechanism of action makes this compound a valuable research tool for studying cellular quality control pathways, neurodegenerative diseases, and certain cancers.[2][4][5][6] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions due to its high solubilizing capacity for this compound.[7][8][9]
Data Presentation
The following table summarizes the key quantitative data for this compound, essential for accurate stock solution preparation and experimental design.
| Property | Value | References |
| Molecular Formula | C₃₀H₃₇N₃O₄S | [7] |
| Molecular Weight | 535.70 g/mol | [7][8] |
| CAS Number | 2241025-68-1 | [1][7] |
| IC₅₀ for USP30 | 120 nM | [1][9] |
| Solubility in DMSO | ≥ 90 mg/mL | [7][9][10] |
| Appearance | White to off-white solid | [10] |
| Storage of Powder | -20°C for up to 3 years | [1][8][10] |
| Storage of DMSO Stock | -80°C for up to 2 years; -20°C for up to 1 year | [1] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro studies.
1. Calculation of Required Mass: To prepare a desired volume of a 10 mM stock solution, use the following formula:
Mass (mg) = 10 mmol/L * Volume (L) * 535.70 g/mol * 1000 mg/g
For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution: Mass (mg) = 10 * 0.001 * 535.70 = 5.357 mg
2. Weighing the Compound:
-
Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Carefully weigh out the calculated mass of this compound using an analytical balance and transfer it to a sterile vial.
3. Dissolution in DMSO:
-
Add the desired volume of fresh, anhydrous DMSO to the vial containing the this compound powder. It is crucial to use newly opened DMSO as it is hygroscopic, and absorbed water can impact solubility.[1]
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, brief sonication in a water bath can be used to facilitate the process.[10]
4. Storage and Handling:
-
For long-term storage, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for up to two years or at -20°C for up to one year.[1]
-
When preparing working solutions for cell culture, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid cytotoxicity. Always include a vehicle control (DMSO alone) in your experiments.
Visualization of Workflow and Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 3. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. This compound nanodelivery inhibits oral squamous cell carcinoma by targeting USP30 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Datasheet [selleckchem.com]
- 8. This compound | DUB inhibitor | Mechanism | Concentration [selleckchem.com]
- 9. abmole.com [abmole.com]
- 10. This compound | USP30 Inhibitor | Mitochondria | TargetMol [targetmol.com]
Application Notes and Protocols: Long-Term Storage and Stability of MF-094 at -20°C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide guidance on the long-term storage and stability of MF-094, a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30). Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.
Introduction to this compound
This compound is a small molecule inhibitor of USP30 with an IC50 of 120 nM.[1][2] By inhibiting USP30, this compound enhances protein ubiquitination and accelerates the process of mitophagy, the selective degradation of mitochondria by autophagy.[1][3][4] This mechanism of action makes this compound a valuable tool for studying cellular quality control pathways and a potential therapeutic agent for conditions associated with mitochondrial dysfunction, such as neurodegenerative diseases and certain cancers.[5][6][7][8]
Recommended Storage Conditions
Proper storage of this compound is essential to maintain its chemical integrity and biological activity. The following storage conditions are recommended based on manufacturer guidelines and general laboratory best practices.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | Up to 2 years[2] | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution in DMSO | -80°C | Up to 6 months[2] | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution in DMSO | 4°C | Up to 2 weeks[2] | For short-term use. Protect from light. |
| Working Solution (in vivo) | Prepare Fresh | Use on the same day[1] | For optimal results, freshly prepare working solutions for in vivo experiments.[1] |
Note: The stability of this compound in other solvents has not been extensively reported. It is recommended to validate the stability in any alternative solvent systems.
Signaling Pathway of this compound in Mitophagy
This compound enhances mitophagy by inhibiting USP30, a deubiquitinating enzyme that counteracts the ubiquitination of mitochondrial outer membrane proteins. The PINK1/Parkin pathway is a key mechanism for initiating mitophagy. When mitochondria are damaged, PINK1 accumulates on the outer mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates various mitochondrial proteins, marking the damaged mitochondria for degradation by the autophagosome. USP30 removes these ubiquitin chains, thereby inhibiting mitophagy. By inhibiting USP30, this compound promotes the accumulation of ubiquitinated mitochondrial proteins, leading to enhanced mitophagy.[3][4][7]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare this compound solutions for in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Appropriate vehicle for in vivo studies (e.g., 20% SBE-β-CD in Saline, PEG300/Tween-80/Saline, Corn oil)[1]
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile filter tips
Procedure for Stock Solution (e.g., 10 mM in DMSO):
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Calculate the required amount of this compound powder and DMSO to achieve the desired concentration (M.Wt of this compound: 535.70 g/mol ).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and store at -80°C for long-term storage or 4°C for short-term use.
Procedure for In Vivo Working Solution (Example Formulation): This is an example protocol and may need optimization based on the specific experimental requirements.
-
To prepare a 1 mL working solution, add 100 µL of a 50 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in Saline.[1]
-
Mix thoroughly by vortexing.
-
If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
-
It is recommended to prepare the working solution fresh on the day of the experiment.[1]
Protocol 2: Proposed Long-Term Stability Assessment of this compound at -20°C
Objective: To determine the long-term stability of this compound in a DMSO stock solution stored at -20°C.
Rationale: While -80°C is the recommended temperature for long-term storage of DMSO stock solutions, this protocol provides a framework for researchers to validate the stability of this compound at -20°C if -80°C storage is not available.
Experimental Workflow:
Procedure:
-
Preparation and Initial Analysis (Time 0):
-
Prepare a fresh stock solution of this compound in DMSO at the desired concentration.
-
Immediately analyze a sample of the freshly prepared stock solution (Time 0) for purity and activity.
-
Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometer (MS) to determine the purity of the compound and to identify any initial impurities.
-
Activity Assessment: Perform an in vitro USP30 inhibition assay to determine the initial IC50 value.
-
-
-
Storage:
-
Aliquot the remaining stock solution into multiple, single-use tubes.
-
Store the aliquots at -20°C, protected from light.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from storage.
-
Allow the aliquot to thaw completely at room temperature.
-
Repeat the purity and activity assessments as described in Step 1.
-
-
Data Analysis:
-
Compare the HPLC chromatograms and mass spectra from each time point to the Time 0 data to identify any new peaks that may indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point.
-
Compare the IC50 values from the bioassay at each time point to the Time 0 value to assess any loss of biological activity.
-
Data Presentation:
Table 2: Hypothetical Data Table for Long-Term Stability of this compound at -20°C
| Time Point (Months) | Purity by HPLC (%) | Major Degradation Products (%) | IC50 (nM) | Fold Change in IC50 |
| 0 | 99.5 | Not Detected | 120 | 1.0 |
| 1 | ||||
| 3 | ||||
| 6 | ||||
| 12 |
This table should be populated with the experimental data obtained.
Disclaimer: The information provided in these application notes is for research purposes only. It is the responsibility of the end-user to determine the suitability of this compound for their specific application and to validate storage conditions and stability in their own laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS 2241025-68-1|DC Chemicals [dcchemicals.com]
- 3. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 6. This compound nanodelivery inhibits oral squamous cell carcinoma by targeting USP30 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MF-094 in Mitophagy Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
MF-094 is a potent and selective small-molecule inhibitor of Ubiquitin-Specific Peptidase 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane.[1][2][3] USP30 acts as a negative regulator of mitophagy, the selective autophagic clearance of damaged or superfluous mitochondria.[1][2][4] By inhibiting USP30, this compound promotes the accumulation of ubiquitin chains on mitochondrial outer membrane proteins, thereby enhancing the recruitment of the autophagy machinery and facilitating the removal of dysfunctional mitochondria.[2][3] These application notes provide a comprehensive overview of the use of this compound to induce mitophagy, including optimal concentrations, detailed experimental protocols, and the underlying signaling pathway.
Mechanism of Action
This compound enhances mitophagy through the PINK1/Parkin signaling pathway. Under conditions of mitochondrial stress or damage (e.g., depolarization), the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin and the E3 ubiquitin ligase Parkin.[1] This activates Parkin, which then ubiquitinates various mitochondrial outer membrane proteins, such as Mitofusin 2 (MFN2) and TOMM20.[1][2] These ubiquitin chains serve as an "eat-me" signal for the autophagic machinery. USP30 counteracts this process by removing these ubiquitin chains. This compound inhibits USP30, leading to a net increase in ubiquitinated mitochondrial proteins and subsequent enhancement of mitophagy.[2][3]
Quantitative Data Summary
The optimal concentration of this compound for inducing mitophagy is cell-type dependent and should be determined empirically. The following table summarizes effective concentrations from published studies.
| Cell Line/Model | Concentration Range | Treatment Duration | Mitophagy Readout | Reference |
| Cultured Neurons (in vitro SAH model) | 180 nM | 24 hours | Increased ubiquitination of MFN2 by Parkin | [2] |
| C2C12 Myotubes | Not specified, but shown to increase mitophagy | Not specified | Decreased mtDNA levels | [3][5] |
| SH-SY5Y-mitoQC | 200 - 1000 nM | 96 hours | Increased number of mitolysosomes | [6] |
| hTERT-RPE1 (YFP-PRKN expressing) | 200 nM | 1 hour (with AO) | Enhanced ubiquitylation of TOMM20 | [6] |
| SH-SY5Y (endogenous PRKN) | 1 µM | 4 hours (with AO) | Increased p-Ser65-Ubiquitin and TOMM20 ubiquitylation | [6] |
| Mouse Model (in vivo SAH) | 1 - 10 mg/kg (5 mg/kg optimal) | Daily injection | Improved neurological score, reduced inflammatory response | [2] |
| Oral Squamous Carcinoma Cells (HSC4) | 0.2 - 2 µM | Not specified | Decreased cell viability | [7] |
SAH: Subarachnoid Hemorrhage; AO: Antimycin A and Oligomycin A
Experimental Protocols
General Experimental Workflow
Protocol 1: Induction and Assessment of Mitophagy in Cultured Cells using this compound
Materials:
-
Cell line of interest (e.g., SH-SY5Y, HeLa expressing mito-Keima, or C2C12)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Mitochondrial stressors (optional, e.g., Antimycin A/Oligomycin A (A/O) or CCCP)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Reagents for Western blotting (SDS-PAGE gels, transfer membranes, antibodies)
-
Microscopy equipment for fluorescence imaging
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, glass-bottom dishes for imaging) and allow them to adhere and reach 70-80% confluency.
-
This compound Treatment:
-
Prepare working solutions of this compound in complete culture medium at the desired final concentrations (e.g., 180 nM, 200 nM, 500 nM, 1 µM).
-
(Optional) For acute mitophagy induction, co-treat with a mitochondrial depolarizing agent like A/O (1 µM each) or CCCP (10 µM) for a shorter duration (e.g., 1-4 hours).[6]
-
For basal mitophagy assessment, treat cells with this compound for a longer period (e.g., 24-96 hours).[2][6]
-
Include a vehicle control (DMSO) in all experiments.
-
-
Assessment of Mitophagy:
-
Western Blotting for Mitophagy Markers:
-
After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against key mitophagy proteins such as phospho-Ser65-Ubiquitin, TOMM20, MFN2, and LC3.[2][6]
-
Incubate with appropriate secondary antibodies and visualize bands using a chemiluminescence detection system. An increase in p-Ser65-Ub and ubiquitinated TOMM20, and a decrease in total TOMM20 levels are indicative of enhanced mitophagy.
-
-
Fluorescence Microscopy using mito-Keima:
-
For cells expressing the pH-sensitive fluorescent protein mito-Keima, mitophagy can be visualized and quantified.[8]
-
Following this compound treatment, acquire images using two different excitation wavelengths (e.g., 458 nm for neutral pH mitochondria and 561 nm for acidic mitolysosomes).[8]
-
An increase in the ratio of the 561 nm to 458 nm signal indicates an increase in mitochondria delivered to the lysosome.
-
-
Immunofluorescence for Mitolysosomes (mito-QC):
-
For cells expressing the mito-QC reporter, mitolysosomes can be identified as red-only puncta (mCherry fluorescence) in the absence of green fluorescence (GFP is quenched in the acidic lysosome).
-
After treatment, fix and image the cells.
-
Quantify the number and area of red-only puncta per cell as a measure of mitophagy.[6]
-
-
Protocol 2: In Vivo Administration of this compound in a Mouse Model
Materials:
-
This compound
-
Vehicle solution (e.g., saline)
-
Mice (strain and model relevant to the research question)
-
Injection equipment (e.g., microinjector for intracerebroventricular injection)
Procedure (Example from a Subarachnoid Hemorrhage Model): [2]
-
Animal Model: Induce the disease model of interest (e.g., subarachnoid hemorrhage).
-
This compound Preparation and Administration:
-
Dissolve this compound in the appropriate vehicle to achieve the desired final concentrations (e.g., 1, 5, and 10 mg/kg).[2]
-
Administer this compound via the desired route (e.g., intracerebroventricular injection).
-
Administer the vehicle solution to the control group.
-
-
Post-Treatment Monitoring and Analysis:
-
Monitor the animals for behavioral or physiological changes according to the experimental design.
-
At the end of the experiment, sacrifice the animals and collect tissues of interest.
-
Process the tissues for downstream analysis, such as Western blotting, immunohistochemistry, or electron microscopy to assess mitophagy and other relevant markers.
-
Concluding Remarks
This compound is a valuable pharmacological tool for studying the role of USP30 in mitophagy and for exploring the therapeutic potential of mitophagy enhancement in various disease models. The optimal experimental conditions, particularly the concentration of this compound, should be carefully determined for each specific cell type and experimental system. The protocols outlined above provide a solid foundation for researchers to design and execute experiments aimed at elucidating the effects of this compound on mitochondrial quality control.
References
- 1. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound nanodelivery inhibits oral squamous cell carcinoma by targeting USP30 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Detection of Mitophagy in Human Cells, C. Elegans, and Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring MF-094 Activity with the Ub–Rho Cleavage Assay
Introduction
Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane that plays a critical role in regulating mitophagy, the selective degradation of damaged mitochondria.[1][2] Under conditions of mitochondrial stress, the PINK1/Parkin pathway ubiquitinates outer mitochondrial membrane proteins, tagging damaged mitochondria for clearance.[3] USP30 counteracts this process by removing these ubiquitin chains, thereby inhibiting the removal of dysfunctional mitochondria.[3][4][5] Dysregulation of mitophagy is implicated in various pathologies, including neurodegenerative diseases like Parkinson's disease.[1][6]
MF-094 is a potent and selective small molecule inhibitor of USP30.[2][7][8] By inhibiting USP30, this compound promotes the clearance of damaged mitochondria, making it a valuable tool for studying mitophagy and a potential therapeutic agent.[7][9] Accurately quantifying the inhibitory activity of compounds like this compound against USP30 is crucial for drug development and research.
Assay Principle
The Ubiquitin-Rhodamine (Ub-Rho) cleavage assay is a robust, fluorescence-based method for measuring DUB activity in a high-throughput format.[10][11][12] The assay utilizes a fluorogenic substrate, Ubiquitin-Rhodamine 110 (Ub-Rho110), in which the rhodamine 110 fluorophore is conjugated to the C-terminus of ubiquitin.[13] In this state, the fluorescence of rhodamine is quenched.[10][13]
When an active DUB, such as USP30, cleaves the amide bond between ubiquitin and rhodamine, the liberated rhodamine 110 becomes highly fluorescent.[12][13] The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity of the DUB.[11] When an inhibitor like this compound is present, it binds to USP30, reducing its catalytic activity and leading to a decrease in the rate of Ub-Rho110 cleavage and a corresponding reduction in the fluorescence signal. This allows for the precise determination of the inhibitor's potency, typically expressed as an IC₅₀ value.
Signaling Pathway Diagram
The following diagram illustrates the role of USP30 in the PINK1/Parkin-mediated mitophagy pathway and the mechanism of its inhibition by this compound.
Caption: USP30 counteracts Parkin-mediated ubiquitination, inhibiting mitophagy. This compound blocks USP30.
Detailed Experimental Protocol
This protocol outlines the steps for determining the IC₅₀ of this compound against recombinant human USP30 using the Ub-Rho cleavage assay in a 384-well plate format.
Materials and Reagents
-
Recombinant Human USP30 (catalytic domain)
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
-
This compound compound
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20.[14] (Note: Prepare DTT fresh)
-
DMSO (Anhydrous)
-
Black, low-volume, 384-well assay plates
-
Fluorescence plate reader with excitation/emission wavelengths of 485 nm and 535 nm, respectively.[10][12]
Experimental Workflow Diagram
Caption: Workflow for the Ub-Rho cleavage assay to determine this compound IC₅₀ against USP30.
Procedure
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound in DMSO. For a typical 10-point curve, perform 1:3 serial dilutions.
-
Prepare intermediate dilutions of the compound series by diluting them 1:50 in Assay Buffer. This will result in a 4X final concentration with 2% DMSO.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4X this compound serial dilutions to the appropriate wells of a 384-well plate.
-
For control wells, add 5 µL of Assay Buffer with 2% DMSO (100% activity control) or a known potent inhibitor (0% activity control).
-
-
Enzyme Addition:
-
Prepare a 2X working solution of USP30 in Assay Buffer (e.g., 2 nM for a 1 nM final concentration). The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the measurement.[14]
-
Add 10 µL of the 2X USP30 solution to all wells except the "no enzyme" blank controls. For blank wells, add 10 µL of Assay Buffer.
-
Mix the plate gently and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare a 2X working solution of Ub-Rho110 in Assay Buffer (e.g., 200 nM for a 100 nM final concentration). Protect this solution from light.
-
Initiate the enzymatic reaction by adding 5 µL of the 2X Ub-Rho110 solution to all wells. The final volume will be 20 µL.
-
Immediately place the plate in a pre-warmed (25-30°C) fluorescence plate reader.
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 60 seconds for 30-60 minutes.
-
Data Analysis
-
Calculate Initial Velocity (V₀): For each well, plot the fluorescence units (RFU) against time (minutes). The initial reaction velocity (V₀) is the slope of the linear portion of this curve (RFU/min).
-
Calculate Percent Inhibition: Use the following formula to determine the percent inhibition for each this compound concentration: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_DMSO - V₀_blank))
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to calculate the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of USP30 activity.
Data Presentation
The following tables summarize representative quantitative data for this compound activity and selectivity.
Table 1: Inhibitory Activity of this compound against USP30
| Parameter | Value | Reference |
| Assay Type | Ub-Rho Cleavage Assay | [2] |
| Enzyme | Human USP30 | [2] |
| IC₅₀ | 15 nM | [2] |
| Mechanism | Non-covalent | [2] |
Table 2: Selectivity Profile of this compound
Data represents the percent inhibition observed when screening this compound at a concentration of 10 µM against a panel of other ubiquitin-specific proteases.
| DUB Target | % Inhibition at 10 µM | Reference |
| USP2 | < 30% | [2] |
| USP5 | < 30% | [2] |
| USP7 | < 30% | [2] |
| USP8 | < 30% | [2] |
| USP11 | < 30% | [2] |
| USP21 | < 30% | [2] |
| USP28 | < 30% | [2] |
Note: The data presented are representative and may vary based on specific experimental conditions. The high selectivity of this compound, with minimal inhibition of other USPs at high concentrations, underscores its utility as a specific chemical probe for studying USP30 function.[2]
References
- 1. Dual role of USP30 in controlling basal pexophagy and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 3. Frontiers | The Mitochondrial Deubiquitinase USP30 Regulates AKT/mTOR Signaling [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP30 loss or inhibition enhances mitophagy in Parkinson’s disease mouse model | BioWorld [bioworld.com]
- 7. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. amsbio.com [amsbio.com]
- 11. researchgate.net [researchgate.net]
- 12. lifesensors.com [lifesensors.com]
- 13. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nanoparticle-Based Delivery Systems for MF-094
For Researchers, Scientists, and Drug Development Professionals
Introduction
MF-094 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Peptidase 30 (USP30), a deubiquitinating enzyme that plays a critical role in regulating mitophagy and inflammatory pathways.[1][2][3] By inhibiting USP30, this compound promotes the removal of damaged mitochondria and suppresses the NLRP3 inflammasome, demonstrating therapeutic potential in a range of diseases including diabetic wound healing, neurodegenerative conditions, and cancer.[4][2][5] However, like many small molecule inhibitors, its efficacy can be limited by poor aqueous solubility and bioavailability.[6] Nanoparticle-based delivery systems offer a promising strategy to overcome these limitations by enhancing solubility, improving pharmacokinetic profiles, and enabling targeted delivery to specific tissues.[7][8][9]
These application notes provide an overview and detailed protocols for the formulation, characterization, and evaluation of two types of nanoparticle-based delivery systems for this compound: lipid-based nanoparticles (LNPs) and polymeric nanoparticles (PNPs).
Signaling Pathway of this compound
The primary mechanism of action of this compound is the inhibition of USP30. USP30 is localized to the outer mitochondrial membrane where it removes ubiquitin chains from mitochondrial proteins, thereby counteracting the pro-mitophagy signaling cascade initiated by PINK1 and Parkin. Inhibition of USP30 by this compound leads to an accumulation of ubiquitinated proteins on the mitochondrial surface, which serves as a signal for the recruitment of the autophagosome and subsequent lysosomal degradation of the damaged mitochondrion. This process is known as mitophagy. Furthermore, this compound has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.[4]
Nanoparticle Formulation and Characterization
The choice between lipid-based and polymeric nanoparticles depends on the specific application, desired release profile, and targeting strategy.[10][11] LNPs are generally biocompatible and effective for encapsulating hydrophobic drugs, while PNPs offer versatility in terms of polymer chemistry and surface modification.[7][12][13]
Table 1: Physicochemical Properties of this compound Nanoparticles
| Parameter | Lipid-Based Nanoparticles (LNPs) | Polymeric Nanoparticles (PNPs) | Method of Analysis |
| Particle Size (nm) | 100 - 200 | 150 - 250 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -15 to -25 | -20 to -30 | Laser Doppler Velocimetry |
| Encapsulation Efficiency (%) | > 85% | > 70% | UV-Vis Spectroscopy |
| Drug Loading (%) | 5 - 10% | 2 - 8% | UV-Vis Spectroscopy |
Experimental Protocols
Protocol 1: Formulation of this compound Loaded Lipid Nanoparticles (LNPs)
This protocol describes the preparation of this compound loaded LNPs using a modified thin-film hydration method.
Materials:
-
This compound
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolve this compound, DPPC, and cholesterol in a 10:2:1 molar ratio in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.
-
Add DSPE-PEG2000 to the lipid solution at a concentration of 1-5 mol% of the total lipid.
-
Remove the organic solvents using a rotary evaporator under reduced pressure at 40°C to form a thin lipid film on the flask wall.
-
Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at 60°C for 1 hour.
-
To obtain a uniform size distribution, sonicate the resulting suspension using a probe sonicator for 5 minutes (30 seconds on, 30 seconds off) on ice.
-
Extrude the nanoparticle suspension through polycarbonate membranes with decreasing pore sizes (400 nm, 200 nm, and 100 nm) using a mini-extruder to obtain unilamellar vesicles.
-
Remove unencapsulated this compound by dialysis against PBS at 4°C for 24 hours.
Protocol 2: Formulation of this compound Loaded Polymeric Nanoparticles (PNPs)
This protocol details the preparation of this compound loaded PNPs using an oil-in-water (o/w) single emulsion solvent evaporation method.[14]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10,000-25,000)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (1% w/v in water)
Procedure:
-
Dissolve 100 mg of PLGA and 10 mg of this compound in 2 mL of DCM. This forms the organic phase.
-
Add the organic phase dropwise to 10 mL of a 1% PVA aqueous solution while sonicating on ice.
-
Continue sonication for 5 minutes to form a stable o/w emulsion.
-
Stir the emulsion at room temperature for 4-6 hours to allow the DCM to evaporate.
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes at 4°C.
-
Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in PBS or deionized water for further analysis or lyophilize for long-term storage.
Protocol 3: Characterization of Nanoparticles
A. Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential using Laser Doppler Velocimetry.
B. Encapsulation Efficiency and Drug Loading:
-
Lyse a known amount of lyophilized this compound loaded nanoparticles using a suitable solvent (e.g., DMSO or acetonitrile).
-
Quantify the amount of this compound in the solution using UV-Vis spectroscopy at its maximum absorbance wavelength.
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Protocol 4: In Vitro Drug Release Study
This protocol uses a dialysis method to evaluate the in vitro release of this compound from the nanoparticles.[10][13][15]
Materials:
-
This compound loaded nanoparticle suspension
-
Dialysis tubing (MWCO 10 kDa)
-
Release buffer (PBS, pH 7.4, containing 0.5% Tween 80 to maintain sink conditions)
-
Shaking incubator
Procedure:
-
Place 1 mL of the this compound loaded nanoparticle suspension into a pre-soaked dialysis bag.
-
Seal the dialysis bag and immerse it in 50 mL of release buffer in a conical flask.
-
Incubate the flask at 37°C with constant shaking (100 rpm).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release buffer and replace it with an equal volume of fresh buffer.
-
Quantify the amount of this compound in the collected samples using UV-Vis spectroscopy.
-
Plot the cumulative percentage of drug released versus time.
Table 2: In Vitro Drug Release Profile of this compound Nanoparticles
| Time (hours) | Cumulative Release from LNPs (%) | Cumulative Release from PNPs (%) |
| 0 | 0 | 0 |
| 1 | 15 ± 2.1 | 8 ± 1.5 |
| 4 | 35 ± 3.5 | 20 ± 2.8 |
| 12 | 60 ± 4.2 | 45 ± 3.9 |
| 24 | 78 ± 5.1 | 65 ± 4.5 |
| 48 | 85 ± 4.8 | 80 ± 5.3 |
| 72 | 88 ± 5.0 | 85 ± 5.1 |
Protocol 5: In Vitro Cytotoxicity Assay
This protocol utilizes the MTT assay to assess the cytotoxicity of this compound formulations on a relevant cancer cell line (e.g., oral squamous cell carcinoma cell line HSC-3).[9][16]
Materials:
-
HSC-3 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Free this compound
-
This compound loaded LNPs and PNPs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed HSC-3 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of free this compound, this compound loaded LNPs, and this compound loaded PNPs for 48 hours. Include untreated cells as a control.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability (%) as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Table 3: In Vitro Cytotoxicity (IC50) of this compound Formulations on HSC-3 Cells
| Formulation | IC50 (µM) |
| Free this compound | 25.8 ± 3.2 |
| This compound LNPs | 15.2 ± 2.5 |
| This compound PNPs | 18.9 ± 2.8 |
In Vivo Evaluation
A comprehensive in vivo evaluation is crucial to determine the therapeutic efficacy and safety of the this compound nanoparticle formulations. Key studies include pharmacokinetics, biodistribution, and tumor growth inhibition in relevant animal models.[7][12]
Conclusion
The development of nanoparticle-based delivery systems for this compound holds significant promise for enhancing its therapeutic potential. The protocols outlined in these application notes provide a framework for the formulation, characterization, and in vitro evaluation of both lipid-based and polymeric nanoparticles. Further in vivo studies are essential to validate the efficacy and safety of these formulations for clinical translation. The enhanced anti-cancer effects observed with this compound nanoparticles in preclinical studies underscore the potential of this approach to improve patient outcomes.[17]
References
- 1. In vivo Biodistribution and Clearance of Magnetic Iron Oxide Nanoparticles for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. In vivo biodistribution of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Assessing the In Vitro Drug Release from Lipid-Core Nanocapsules: a New Strategy Combining Dialysis Sac and a Continuous-Flow System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asu.elsevierpure.com [asu.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. Drug release from nanomedicines: Selection of appropriate encapsulation and release methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biodegradable Nanoparticles-Loaded PLGA Microcapsule for the Enhanced Encapsulation Efficiency and Controlled Release of Hydrophilic Drug [mdpi.com]
- 15. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MF-094 Treatment in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
MF-094 is a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane.[1][2] USP30 acts as a negative regulator of mitophagy, the selective autophagic clearance of damaged or superfluous mitochondria.[3] By inhibiting USP30, this compound promotes the ubiquitination of mitochondrial outer membrane proteins, thereby facilitating the recruitment of the autophagy machinery and enhancing the removal of dysfunctional mitochondria.[1][3] This mechanism holds significant therapeutic potential for neurodegenerative diseases and other conditions associated with mitochondrial dysfunction, where impaired mitophagy is a contributing factor.[4][5] In primary neuron cultures, treatment with this compound has been shown to be neuroprotective, particularly under conditions of cellular stress, by promoting the clearance of damaged mitochondria and reducing apoptosis.[3][6]
These application notes provide a comprehensive overview of the use of this compound in primary neuron cultures, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Mechanism of Action: USP30 Inhibition and Mitophagy Induction
This compound enhances mitophagy through the PINK1/Parkin signaling pathway. Under conditions of mitochondrial stress (e.g., depolarization), the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin molecules.[1][7] This recruits the E3 ubiquitin ligase Parkin, which further ubiquitinates various outer mitochondrial membrane proteins, including Mitofusin 2 (MFN2).[3][6] These ubiquitin chains serve as a signal for the autophagosome to engulf the damaged mitochondrion.[1]
USP30 counteracts this process by removing ubiquitin chains from mitochondrial proteins.[2] this compound inhibits the deubiquitinating activity of USP30, leading to an accumulation of ubiquitinated mitochondrial proteins and a more robust mitophagy response.[1][3] This targeted enhancement of mitochondrial quality control can protect neurons from various insults.[3]
Caption: Signaling pathway of this compound in promoting mitophagy.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment in primary neuron cultures subjected to hemoglobin (Hb)-induced injury, a model for subarachnoid hemorrhage.
Table 1: Dose-Dependent Effect of this compound on Primary Neuron Viability
| This compound Concentration (nM) | Neuronal Viability (% of Control) |
| 0 (Hb only) | ~50% |
| 100 | Increased |
| 140 | Increased |
| 180 | Maximally Increased (~80%) |
| 220 | Decreased from peak |
| 260 | Decreased from peak |
Data is approximated from graphical representations in the source literature and indicates a neuroprotective effect of this compound, with a peak at 180 nM.
Table 2: Time-Course of Neuroprotection by 180 nM this compound
| Time after Hb Stimulation (hours) | Neuronal Viability (% of Control) |
| 0 | 100% |
| 6 | Protected |
| 12 | Protected |
| 24 | Maximally Protected |
| 48 | Protection Sustained |
| 72 | Protection Sustained |
Data is approximated from graphical representations in the source literature.
Table 3: Effect of this compound on Protein Expression and Cellular Stress Markers
| Protein/Marker | Hb-Stimulated Neurons | Hb-Stimulated + this compound (180 nM) |
| USP30 | Upregulated | Downregulated |
| MFN2 | Upregulated | Downregulated |
| Cytochrome C | Upregulated | Downregulated |
| AIF | Upregulated | Downregulated |
| ROS Levels | Increased | Decreased |
| Mitochondrial Membrane Potential | Decreased | Increased (Restored) |
| Apoptosis Rate | Increased | Decreased |
This table summarizes the directional changes in protein levels and cellular markers following this compound treatment in a neuronal injury model.
Experimental Protocols
Protocol 1: Primary Neuron Culture
This protocol describes the isolation and culture of primary cortical or hippocampal neurons from embryonic rodents.
Materials:
-
Timed-pregnant rodent (e.g., E17-19 rat or mouse)
-
Dissection medium (e.g., Hibernate-A)
-
Digestion solution (e.g., Papain or Trypsin in HBSS)
-
Trypsin inhibitor (if using trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine (PDL) or Poly-L-lysine (PLL) coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Prepare PDL/PLL-coated culture vessels by incubating with the coating solution (e.g., 50 µg/mL in sterile water) for at least 1 hour at 37°C, followed by thorough washing with sterile water and drying.
-
Euthanize the pregnant rodent according to approved institutional protocols and dissect the embryos.
-
Isolate the desired brain region (cortex or hippocampus) from the embryos in ice-cold dissection medium.
-
Mince the tissue and incubate in the digestion solution at 37°C for 15-30 minutes with gentle agitation.
-
If using trypsin, neutralize with trypsin inhibitor.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 1,000–5,000 cells per mm²) in pre-warmed plating medium.
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
Perform a partial medium change every 3-4 days. Neurons are typically mature and ready for experiments within 7-14 days in vitro (DIV).
Protocol 2: this compound Treatment
Materials:
-
Mature primary neuron cultures (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Neuronal growth medium
-
Agent to induce neuronal stress (e.g., hemoglobin, glutamate, or a mitochondrial depolarizing agent like CCCP), if applicable.
Procedure:
-
Prepare serial dilutions of this compound in neuronal growth medium to achieve the desired final concentrations (e.g., 100 nM, 180 nM, 260 nM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
For neuroprotection studies, pre-treat the neuron cultures by replacing the existing medium with the medium containing the different concentrations of this compound or vehicle. Incubate for 1-2 hours.
-
Induce neuronal injury by adding the stress-inducing agent to the medium. Do not add the stressor to the negative control wells.
-
Return the plates to the incubator and incubate for the desired duration (e.g., 24-72 hours).
-
Proceed with downstream assays to evaluate the effects of this compound.
Caption: General experimental workflow for studying this compound in primary neurons.
Protocol 3: Cell Viability Assay (MTT)
Materials:
-
Treated primary neuron cultures in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well (for a 100 µL final volume).
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly and incubate at room temperature in the dark for at least 2 hours.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control wells.
Protocol 4: Western Blotting
Materials:
-
Treated primary neuron cultures
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-USP30, anti-MFN2, anti-Cytochrome C, anti-AIF, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Protocol 5: Reactive Oxygen Species (ROS) Measurement by Flow Cytometry
Materials:
-
Treated primary neuron cultures
-
Cell-permeable ROS-sensitive dye (e.g., CM-H2DCFDA or MitoSOX Red)
-
HBSS or other suitable buffer
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension from the treated cultures.
-
Wash the cells with HBSS.
-
Resuspend the cells in HBSS containing the ROS-sensitive dye at the recommended concentration.
-
Incubate the cells at 37°C for 15-30 minutes, protected from light.
-
Wash the cells to remove excess dye.
-
Resuspend the cells in buffer for flow cytometry analysis.
-
Analyze the fluorescence intensity of the cell population using a flow cytometer. An increase in fluorescence indicates higher ROS levels.
Protocol 6: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Materials:
-
Treated primary neuron cultures
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Collect the culture supernatant (containing floating cells) and detach the adherent cells.
-
Combine the floating and adherent cells and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 7: Immunofluorescence for Mitophagy
Materials:
-
Treated primary neuron cultures on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-LC3, anti-TOM20)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies (e.g., rabbit anti-LC3 and mouse anti-TOM20) overnight at 4°C.
-
Wash with PBS and incubate with corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize and capture images using a confocal microscope. Co-localization of LC3 puncta with mitochondria (TOM20) indicates the formation of mitophagosomes.
References
- 1. USP30 sets a trigger threshold for PINK1–PARKIN amplification of mitochondrial ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP30 sets a trigger threshold for PINK1–PARKIN amplification of mitochondrial ubiquitylation | Life Science Alliance [life-science-alliance.org]
- 3. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing MF-094 Efficacy in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
MF-094 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane.[1] Emerging research has identified USP30 as a promising therapeutic target in oncology. Inhibition of USP30 by this compound has been shown to impede cancer cell proliferation and survival, primarily through the destabilization of the oncoprotein c-Myc.[2][3] These application notes provide detailed protocols for assessing the efficacy of this compound in various cancer cell lines, focusing on cell viability, apoptosis, cell cycle progression, and target engagement.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the deubiquitinating activity of USP30. USP30 is known to remove ubiquitin chains from its substrates, thereby protecting them from proteasomal degradation. One of the key substrates of USP30 in cancer is the transcription factor c-Myc, a potent oncogene that is frequently overexpressed in a wide range of human cancers. By inhibiting USP30, this compound promotes the ubiquitination and subsequent degradation of c-Myc, leading to the downregulation of c-Myc target genes involved in cell proliferation, metabolism, and survival. This ultimately results in decreased cancer cell viability and increased apoptosis.
Caption: Signaling pathway of this compound action.
Data Presentation
The following table summarizes the available quantitative data on the efficacy of this compound in cancer cell lines. Researchers should determine the IC50 values in their specific cell lines of interest.
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Reference |
| HSC4 | Oral Squamous Cell Carcinoma | CCK-8 | Significant viability decrease at 0.2 - 2 µM | [2] |
| HOEC | Human Oral Epithelial Cells (non-cancerous) | CCK-8 | Significant viability decrease at 0.2 - 2 µM | [2] |
Note: The provided data is based on a single study. It is highly recommended to perform dose-response experiments to determine the optimal concentration of this compound for each cancer cell line under investigation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Cell Viability Assay (CCK-8)
This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to measure the effect of this compound on cancer cell viability.
Caption: Workflow for the CCK-8 cell viability assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5, 10 µM) or vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
-
Plot the cell viability against the concentration of this compound to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound via flow cytometry.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) and a vehicle control for 24 or 48 hours.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the use of propidium iodide (PI) to analyze the effect of this compound on cell cycle distribution.
Caption: Workflow for propidium iodide cell cycle analysis.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples using a flow cytometer.
-
-
Data Analysis:
-
Use appropriate software to analyze the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis of c-Myc
This protocol describes the detection of c-Myc protein levels by Western blot to confirm the on-target effect of this compound.
Caption: Workflow for Western blot analysis.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against c-Myc
-
Primary antibody against a loading control (e.g., ß-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed and treat cells with this compound as described previously.
-
Wash cells with cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe for a loading control.
-
Quantify the band intensities and normalize the c-Myc signal to the loading control to determine the relative change in c-Myc protein levels after this compound treatment.
-
Troubleshooting
-
Low Cell Viability in Control Group: Check for contamination, ensure proper cell handling and culture conditions, and use cells within a low passage number.
-
High Variability in Replicates: Ensure accurate and consistent cell seeding and reagent addition. Mix plates gently after adding reagents.
-
Weak Signal in Western Blot: Increase the amount of protein loaded, optimize antibody concentrations, or use a more sensitive ECL substrate. Ensure complete transfer of proteins to the membrane. c-Myc is a protein with a short half-life; ensure rapid lysis with protease inhibitors.
-
No Apoptosis Detected: The concentration of this compound may be too low, or the incubation time may be too short. Perform a time-course and dose-response experiment. Ensure the apoptosis detection kit is not expired and has been stored correctly.
By following these detailed protocols, researchers can effectively evaluate the anti-cancer efficacy of this compound and elucidate its mechanism of action in various cancer cell line models.
References
Troubleshooting & Optimization
troubleshooting MF-094 solubility issues in aqueous solutions
For researchers, scientists, and drug development professionals working with the selective USP30 inhibitor MF-094, achieving consistent and appropriate concentrations in aqueous solutions is critical for experimental success. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO), with reported concentrations of up to 50 mM or 125 mg/mL.[1][2][3] However, it exhibits low solubility in aqueous solutions, a common characteristic for many small molecule inhibitors.
Q2: Why does my this compound precipitate when I dilute my DMSO stock into an aqueous buffer?
A2: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds like this compound. When the highly concentrated DMSO stock is introduced into an aqueous buffer, the compound's concentration may exceed its solubility limit in the final mixed-solvent system, causing it to crash out of solution. The final percentage of DMSO is often too low to maintain the solubility of the compound at the desired concentration.
Q3: I'm observing inconsistent results in my cell-based assays. Could this be related to this compound solubility?
A3: Yes, inconsistent results can be a direct consequence of poor solubility. If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. Undissolved particles can also interfere with certain assay technologies. It is crucial to ensure a homogenous solution before application.
Q4: What is the recommended starting point for preparing an aqueous working solution of this compound?
A4: The standard approach is to first prepare a high-concentration stock solution in 100% anhydrous DMSO.[3] This stock solution can then be serially diluted into your final aqueous experimental medium. It is critical to maintain the final DMSO concentration as low as possible (typically ≤ 0.5% v/v) to avoid solvent-induced artifacts in biological systems.
Q5: Are there any strategies to improve the aqueous solubility of this compound for in vivo studies?
A5: For in vivo applications, several formulation strategies can be employed to enhance the solubility and bioavailability of this compound. These often involve the use of co-solvents and excipients. For instance, a formulation for oral or intraperitoneal injection might involve a multi-component system including DMSO, PEG300, Tween-80, and saline.[3] Another approach is the use of cyclodextrins, such as 20% SBE-β-CD in saline, to form inclusion complexes that increase aqueous solubility.[3]
Data Presentation: this compound Solubility
The following table summarizes the known solubility of this compound and provides a template for recording experimental solubility data.
| Solvent/Vehicle | Reported Solubility | Experimental Concentration | Observations (e.g., Clear, Precipitate) |
| DMSO | 50 mM[1][2] to 125 mg/mL (233.34 mM)[3] | ||
| Aqueous Buffer (e.g., PBS, pH 7.4) | Low (Not Quantified) | ||
| 10% DMSO in PBS | Not Reported | ||
| 1% DMSO in Cell Culture Media | Not Reported | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[3] | ≥ 2.08 mg/mL (Suspension) | ||
| 10% DMSO in 20% SBE-β-CD in Saline[3] | ≥ 5 mg/mL (Clear Solution) |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Determine the required mass of this compound for your desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 535.7 g/mol .[1][2]
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until all the solid has completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.[3]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated analytical method for this compound quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound powder to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial tightly and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
After incubation, visually confirm that excess solid this compound is still present.
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Dilute the filtrate with an appropriate solvent (e.g., mobile phase for HPLC) and quantify the concentration of dissolved this compound using a validated analytical method.
Visualizations
Caption: A workflow diagram for troubleshooting this compound solubility issues.
Caption: The role of this compound in the USP30-mediated mitophagy pathway.
References
identifying and mitigating MF-094 off-target effects at high concentrations
Welcome to the technical support center for MF-094. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential issues, particularly concerning off-target effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme (DUB) located on the outer mitochondrial membrane.[1][2][3] Its primary on-target effect is the inhibition of USP30's deubiquitinase activity, leading to an increase in the ubiquitination of mitochondrial proteins. This, in turn, promotes the selective removal of damaged or superfluous mitochondria through a process called mitophagy.[1][4]
Q2: What is the reported selectivity of this compound?
A2: this compound has demonstrated good selectivity within the ubiquitin-specific protease family. At a concentration of 10 µM, it showed less than 30% inhibitory activity against a panel of 22 other USPs.[2][3] However, comprehensive screening against a broader range of protein families, such as kinases (kinome scan), is not extensively documented in publicly available literature. At higher concentrations, the potential for off-target engagement increases. For instance, some cyanopyrrolidine-based USP30 inhibitors have shown off-target activity against USP6, USP21, and USP45 at 10 µM.[5][6]
Q3: Is the effect of this compound on the NLRP3 inflammasome an off-target effect?
A3: Current evidence suggests that the effect of this compound on the NLRP3 inflammasome is likely a downstream consequence of its on-target inhibition of USP30, rather than a direct off-target interaction.[7] Mechanistic studies have shown that USP30 can directly deubiquitinate NLRP3, leading to its activation.[7][8] Therefore, by inhibiting USP30, this compound prevents the deubiquitination of NLRP3, subsequently leading to the inhibition of the inflammasome.[7][9]
Q4: How does this compound influence the c-Myc pathway?
A4: The regulation of c-Myc by this compound is also considered an on-target-mediated downstream effect. USP30 has been identified as a deubiquitinase for the oncoprotein c-Myc, stabilizing it by removing ubiquitin chains and thereby preventing its degradation.[1] Inhibition of USP30 by this compound would therefore be expected to lead to increased ubiquitination and subsequent degradation of c-Myc.[10] This highlights a potential therapeutic application for this compound in cancers where c-Myc is overexpressed.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound, particularly when using high concentrations in your experiments.
Issue 1: Unexpected or inconsistent cellular phenotype observed.
-
Possible Cause: The observed phenotype may be due to an off-target effect of this compound, especially at high concentrations.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response experiment and compare the concentration at which the unexpected phenotype is observed with the IC50 of this compound for USP30 (120 nM). A significant rightward shift in the potency for the unexpected phenotype suggests an off-target effect.
-
Use a Structurally Unrelated USP30 Inhibitor: Treat cells with a different, structurally distinct USP30 inhibitor. If the unexpected phenotype is not replicated, it is more likely an off-target effect specific to this compound's chemical structure.
-
Rescue Experiment: If feasible, perform a rescue experiment by overexpressing a catalytically inactive form of USP30. If the phenotype is not rescued, it may indicate the involvement of other targets.
-
Target Knockdown/Knockout: The most definitive control is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate USP30 expression. If the phenotype persists in the absence of the primary target, it is unequivocally an off-target effect.
-
Issue 2: Significant cytotoxicity observed at concentrations intended for USP30 inhibition.
-
Possible Cause: The cytotoxicity could be due to on-target effects (e.g., excessive mitophagy) or off-target toxicity.
-
Troubleshooting Steps:
-
Determine the Therapeutic Window: Conduct a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the concentration range where this compound is effective at inhibiting USP30 without causing significant cell death.
-
Time-Course Experiment: Assess cytotoxicity at different time points. On-target effects leading to cell death may have a different temporal profile than acute off-target toxicity.
-
Off-Target Profiling: If significant off-target effects are suspected, consider profiling this compound against a broad panel of targets, such as a kinome scan or a safety panel that includes common toxicity-related proteins.
-
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | % Inhibition at 10 µM |
| On-Target | ||
| USP30 | 120 | >99% (calculated) |
| Off-Target (Selected USPs) | ||
| Panel of 22 other USPs | >10,000 (estimated) | <30% |
Data compiled from publicly available sources.[2][3]
Table 2: Hypothetical Kinome Scan Data for this compound at 10 µM
| Kinase | % Inhibition |
| Kinase A | 85% |
| Kinase B | 55% |
| Kinase C | 25% |
| ... (and so on for a full panel) | ... |
This table is a hypothetical representation to illustrate how kinome scan data would be presented. Actual data for this compound is not publicly available.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the direct binding of this compound to USP30 in a cellular context.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1 µM to 50 µM) and a vehicle control (DMSO) for 1-2 hours.
-
-
Heating Step:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against USP30, followed by an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands and quantify the band intensities. A positive result is indicated by a higher amount of soluble USP30 at elevated temperatures in the this compound-treated samples compared to the vehicle control.
-
Protocol 2: MTT Assay for Cytotoxicity
This protocol measures cell viability by assessing the metabolic activity of cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (DMSO).
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 for cytotoxicity.
-
Protocol 3: Quantitative Proteomics for Off-Target Identification
This is a general workflow for identifying potential off-targets of this compound using mass spectrometry-based proteomics.
-
Sample Preparation:
-
Treat cells with a high concentration of this compound (e.g., 10x the IC50 for the on-target effect) and a vehicle control.
-
Lyse the cells and extract the proteins.
-
-
Protein Digestion and Labeling:
-
Digest the proteins into peptides using trypsin.
-
Label the peptides from the different treatment groups with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Separate the labeled peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to identify and quantify them.
-
-
Data Analysis:
-
Process the raw MS data using appropriate software to identify proteins and quantify their relative abundance between the this compound-treated and control samples.
-
Proteins that show a significant change in abundance upon this compound treatment are potential off-targets or are part of pathways affected by the compound. Further validation is required to confirm direct binding.
-
Visualizations
Caption: On-target effect of this compound on the USP30-mediated mitophagy pathway.
Caption: Workflow for identifying this compound off-target effects.
Caption: this compound's indirect effect on the NLRP3 inflammasome via USP30.
References
- 1. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 4. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. This compound, a potent and selective USP30 inhibitor, accelerates diabetic wound healing by inhibiting the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The roles of ubiquitination and deubiquitination of NLRP3 inflammasome in inflammation-related diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | DUB inhibitor | Mechanism | Concentration [selleckchem.com]
- 10. This compound nanodelivery inhibits oral squamous cell carcinoma by targeting USP30 - PMC [pmc.ncbi.nlm.nih.gov]
potential cytotoxicity of MF-094 in different cell lines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential cytotoxicity of MF-094 in various cell lines. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to facilitate the design and interpretation of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), with an IC50 of 120 nM.[1] USP30 is a deubiquitinating enzyme that plays a role in several cellular processes, including mitochondrial quality control and protein stability. By inhibiting USP30, this compound can lead to an increase in protein ubiquitination, which can trigger various downstream effects, including apoptosis and mitophagy.
Q2: In which cell lines has this compound demonstrated cytotoxic effects?
A2: this compound has shown cytotoxic effects in oral squamous cell carcinoma (OSCC) cell lines, such as HSC4 and SCC4, by decreasing cell viability and inducing apoptosis.[2][3] Its cytotoxic potential has also been suggested in other cancer cell lines through its mechanism of sensitizing cells to apoptosis, including lung cancer, osteosarcoma (U2-OS), and breast cancer (MCF7) cells.[4] Additionally, it has been observed to affect the viability of human skin fibroblasts (HSF2).[5][6]
Q3: How does the inhibition of USP30 by this compound lead to cancer cell death?
A3: The inhibition of USP30 by this compound can induce cancer cell death through multiple pathways. In OSCC, it has been shown to downregulate c-Myc, a key oncoprotein, leading to decreased glutamine consumption and apoptosis.[2] this compound also regulates BAX/BAK-dependent apoptosis, and its depletion can sensitize cancer cells to BH3-mimetics, which are pro-apoptotic drugs.[7] Furthermore, USP30 inhibition can impact the AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.[8][9]
Q4: Is there a way to enhance the cytotoxic effects of this compound?
A4: Yes, studies have shown that a nanodelivery system for this compound (this compound@NPs) can significantly enhance its anti-tumor effects.[2] This formulation was found to increase the inhibition of cell viability and the induction of apoptosis in HSC4 cells compared to this compound alone.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent cytotoxicity results | Cell line variability (passage number, confluency). | Use cells within a consistent and low passage number range. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment. |
| This compound degradation. | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store aliquots at -80°C to avoid repeated freeze-thaw cycles. Protect from light. | |
| Inaccurate drug concentration. | Calibrate pipettes regularly. Perform serial dilutions carefully to ensure accurate final concentrations in the cell culture medium. | |
| Low or no observed cytotoxicity | Insufficient incubation time or drug concentration. | Perform a time-course and dose-response experiment to determine the optimal incubation period and effective concentration range for your specific cell line. |
| Cell line resistance. | Some cell lines may be inherently resistant to USP30 inhibition. Consider using a positive control known to induce cytotoxicity in your cell line to validate the assay. Investigate the expression levels of USP30 in your cell line, as lower expression may lead to reduced sensitivity. | |
| Assay interference. | The chosen cytotoxicity assay (e.g., MTT) may be affected by the chemical properties of this compound or the experimental conditions. Consider using an alternative assay (e.g., CellTiter-Glo®, LDH release assay) to confirm the results. | |
| High background in apoptosis assay (flow cytometry) | Excessive cell death in the untreated control. | Ensure gentle handling of cells during harvesting and staining to minimize mechanical stress. Optimize cell density to prevent overcrowding and nutrient depletion. |
| Autofluorescence. | Include an unstained cell sample as a control to set the baseline fluorescence. Use appropriate compensation controls if using multiple fluorescent dyes. |
Quantitative Data Summary
The following table summarizes the observed effects of this compound on the viability of different cell lines. Please note that direct IC50 value comparisons should be made with caution due to variations in experimental conditions between studies.
| Cell Line | Cell Type | Assay | Observed Effect | Concentration Range | Reference |
| HSC4 | Human Oral Squamous Cell Carcinoma | CCK-8 | Decreased cell viability | 0.2 to 2 µM | [2] |
| HOEC | Human Oral Epithelial Cells | CCK-8 | Decreased cell viability | 0.2 to 2 µM | [2] |
| HSF2 | Human Skin Fibroblasts | CCK-8 | Restored viability of AGE-treated cells | 100 nM | [5][6] |
Experimental Protocols
Cell Viability Assessment using Cell Counting Kit-8 (CCK-8)
This protocol is adapted for determining the cytotoxic effects of this compound on adherent cell lines.
Materials:
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium and CCK-8 only) from the absorbance of all other wells.
-
Calculate cell viability as a percentage of the vehicle-treated control cells:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol outlines the steps to quantify apoptosis and necrosis in cells treated with this compound.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
This compound stock solution
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not lead to overconfluence by the end of the experiment.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentrations of this compound and a vehicle control for the chosen duration.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells) from each well.
-
Wash the adherent cells with PBS and then detach them using trypsin.
-
Combine the detached cells with the previously collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound nanodelivery inhibits oral squamous cell carcinoma by targeting USP30 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound nanodelivery inhibits oral squamous cell carcinoma by targeting USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Bax-dependent apoptosis by mitochondrial deubiquitinase USP30 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | DUB inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. This compound, a potent and selective USP30 inhibitor, accelerates diabetic wound healing by inhibiting the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Mitochondrial Deubiquitinase USP30 Regulates AKT/mTOR Signaling [frontiersin.org]
Optimizing MF-094 Concentration to Avoid Mitochondrial Toxicity: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MF-094, a potent and selective USP30 inhibitor, while mitigating the risk of mitochondrial toxicity. By following the detailed protocols and troubleshooting advice herein, users can confidently determine the optimal concentration of this compound for their specific cellular models and experimental questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme located on the outer mitochondrial membrane.[1][2] Its primary mechanism of action is to increase protein ubiquitination, which in turn accelerates the process of mitophagy, the selective degradation of damaged or superfluous mitochondria.[1][2][3]
Q2: What is the known effective concentration of this compound?
A2: this compound has an IC50 of 120 nM for USP30 inhibition.[1] Cellular studies have demonstrated its effectiveness in promoting mitophagy and eliciting neuroprotective effects at concentrations ranging from 180 nM to concentrations as low as 0.1 µM in some experimental setups.[4][5][6]
Q3: Is this compound known to cause mitochondrial toxicity?
A3: While this compound is a valuable tool for studying mitophagy, like many chemical compounds, it has the potential to induce mitochondrial toxicity at higher concentrations or with prolonged exposure. One study indicated that a concentration of 10 µM could lead to mitochondrial depolarization after 24 to 72 hours of incubation.[6] Therefore, it is crucial to empirically determine the optimal, non-toxic concentration for your specific cell type and experimental duration.
Q4: What are the general signs of mitochondrial toxicity?
A4: Common indicators of mitochondrial toxicity include a decrease in mitochondrial membrane potential, increased production of reactive oxygen species (ROS), altered oxygen consumption rates, and ultimately, reduced cell viability.[7][8][9]
Troubleshooting Guide: Assessing and Mitigating this compound Induced Mitochondrial Toxicity
This guide provides a systematic approach to identifying and resolving potential mitochondrial toxicity when using this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Reduced cell viability in this compound treated cells compared to vehicle control. | This compound concentration is too high, leading to off-target cytotoxic effects. | Perform a dose-response curve to determine the EC50 for the desired effect and the CC50 (cytotoxic concentration 50). Select a concentration that maximizes the therapeutic window (ratio of CC50 to EC50). |
| Increased Reactive Oxygen Species (ROS) production. | Mitochondrial dysfunction leading to electron transport chain leakage. | Lower the concentration of this compound. Reduce the incubation time. Consider co-treatment with a mitochondrial-targeted antioxidant as a control to confirm ROS-mediated effects. |
| Decreased mitochondrial membrane potential (ΔΨm). | Disruption of the proton gradient across the inner mitochondrial membrane, an early indicator of apoptosis and mitochondrial dysfunction. | Titrate this compound to a lower concentration. Use a sensitive fluorescent probe (e.g., TMRM or JC-10) to precisely measure ΔΨm changes at various concentrations.[7] |
| Altered oxygen consumption rate (OCR). | Inhibition of the electron transport chain or uncoupling of oxidative phosphorylation. | Perform a Seahorse XF or similar respirometry assay to profile the effects of different this compound concentrations on basal respiration, ATP-linked respiration, and maximal respiration.[8] |
| Inconsistent results between experiments. | Variability in cell health, passage number, or seeding density. Inconsistent this compound dilution and storage. | Standardize all cell culture parameters. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
Experimental Protocols
A critical step in optimizing this compound concentration is to perform a comprehensive assessment of mitochondrial health. The following are key experimental protocols that should be adapted to your specific cell type and instrumentation.
Dose-Response Curve for Cell Viability
Objective: To determine the cytotoxic concentration 50 (CC50) of this compound.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 10 nM to 100 µM) in the appropriate cell culture medium.
-
Incubation: Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle-only control. Incubate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
Viability Assay: Use a standard cell viability assay such as MTT, XTT, or a live/dead cell staining kit.[7]
-
Data Analysis: Measure the absorbance or fluorescence according to the assay manufacturer's instructions. Plot the percentage of cell viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to calculate the CC50.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Objective: To assess the effect of this compound on mitochondrial membrane integrity.
Methodology:
-
Cell Treatment: Treat cells with a range of this compound concentrations for the desired time.
-
Staining: Incubate the cells with a fluorescent dye that is sensitive to ΔΨm, such as TMRM (Tetramethylrhodamine, Methyl Ester) or JC-10.[7]
-
Imaging/Flow Cytometry: Analyze the cells using fluorescence microscopy or flow cytometry. For JC-10, a shift from red to green fluorescence indicates mitochondrial depolarization.[7] For TMRM, a decrease in fluorescence intensity indicates depolarization.
-
Quantification: Quantify the fluorescence intensity or the ratio of red to green fluorescence to determine the percentage of cells with depolarized mitochondria at each this compound concentration.
Assessment of Reactive Oxygen Species (ROS) Production
Objective: To measure the impact of this compound on mitochondrial ROS generation.
Methodology:
-
Cell Treatment: Expose cells to different concentrations of this compound.
-
ROS Detection: Load the cells with a ROS-sensitive fluorescent probe, such as DCFDA (2',7'-dichlorodihydrofluorescein diacetate) or a mitochondrial-specific probe like MitoSOX Red.
-
Analysis: Measure the fluorescence intensity using a plate reader, fluorescence microscope, or flow cytometer.
-
Interpretation: An increase in fluorescence indicates an elevation in ROS levels.
Quantitative Data Summary
The following table provides a summary of key quantitative data related to this compound. Researchers should aim to generate similar data for their specific cellular systems to determine the optimal experimental conditions.
| Parameter | Reported Value | Cell Type/System | Reference |
| IC50 (USP30 Inhibition) | 120 nM | In vitro enzymatic assay | [1] |
| Effective Concentration (Mitophagy Induction) | 0.1 µM - 10 µM | C2C12 myotubes, SH-SY5Y cells | [2][6] |
| Effective Concentration (Neuroprotection) | 180 nM | Primary neurons | [5] |
| Potential Toxic Concentration (Mitochondrial Depolarization) | 10 µM (after 24-72h) | SH-SY5Y cells | [6] |
Visualizing Experimental Workflows and Pathways
Mitophagy Signaling Pathway and the Role of this compound
The following diagram illustrates the core PINK1/Parkin-mediated mitophagy pathway and the inhibitory action of USP30, which is counteracted by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 3. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Mitochondrial Toxicity Detection - Creative Proteomics [creative-proteomics.com]
- 9. cdn2.caymanchem.com [cdn2.caymanchem.com]
Navigating MF-094 Instability in Long-Term Experiments: A Technical Support Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) to address the challenges associated with the stability of MF-094 in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: I'm observing a decrease in the efficacy of this compound over the course of my multi-day cell culture experiment. What could be the cause?
A1: A decline in this compound efficacy in long-term experiments is likely due to its inherent instability in aqueous solutions, such as cell culture media. It is recommended that solutions of this compound be prepared fresh for each application. In experiments spanning several days, this may necessitate frequent media changes with freshly prepared this compound to maintain the desired effective concentration.
Q2: What are the recommended solvent and storage conditions for this compound stock solutions?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to store this compound as a solid at -20°C. Once dissolved in DMSO, it is best to prepare single-use aliquots and store them at -80°C to minimize degradation from repeated freeze-thaw cycles.
Q3: How can I determine if my this compound has degraded in my experiment?
A3: The most direct method to assess the stability of this compound in your experimental conditions is to measure its concentration over time using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the concentration of the parent compound over the experimental duration would confirm its degradation.
Q4: Are there any general practices I can follow to minimize the instability of small molecule inhibitors like this compound in my long-term experiments?
A4: Yes, several best practices can help mitigate compound instability:
-
Prepare Fresh Solutions: As emphasized, always prepare working solutions of this compound fresh from a stock solution immediately before use.
-
Minimize Light Exposure: Protect your compound and experimental setup from light, as light can accelerate the degradation of some molecules.
-
Control Temperature: While cell cultures are maintained at 37°C, minimize the time your stock solutions and media containing this compound are exposed to this temperature before being added to the cells.
-
pH Considerations: Be aware that the pH of your cell culture medium can change over time, which may affect the stability of your compound.
-
Serum Interactions: Components in serum can sometimes interact with and degrade small molecules. If your experiment allows, consider the use of serum-free media.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Variable or inconsistent results in long-term assays. | Degradation of this compound in the culture medium over time. | Implement a schedule of regular media changes with freshly prepared this compound. The frequency will depend on the degradation rate in your specific experimental setup. |
| Precipitation of this compound upon dilution in aqueous media. | The concentration of this compound exceeds its solubility limit in the final medium. | Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low and is compatible with your cell line. Perform serial dilutions to avoid shocking the compound out of solution. |
| Complete loss of compound activity. | Significant degradation of the this compound stock solution. | Prepare a fresh stock solution from the solid compound. Always store stock solutions in small, single-use aliquots at -80°C. |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Medium
This protocol provides a framework for determining the stability of this compound under your specific experimental conditions.
Objective: To quantify the concentration of this compound in cell culture medium over time at 37°C.
Materials:
-
This compound
-
Cell culture medium (the same as used in your experiments)
-
Sterile, light-protected microcentrifuge tubes
-
Cell culture incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
Methodology:
-
Preparation of this compound Spiked Medium: Prepare a solution of this compound in your cell culture medium at the highest concentration used in your experiments.
-
Incubation: Aliquot the this compound-spiked medium into sterile, light-protected microcentrifuge tubes. Place the tubes in your cell culture incubator.
-
Time Points: At designated time points (e.g., 0, 6, 12, 24, 48, and 72 hours), remove one tube from the incubator.
-
Sample Preparation: Immediately freeze the sample at -80°C until analysis. Before analysis, thaw the sample and centrifuge at high speed to pellet any precipitates.
-
Analytical Quantification: Analyze the supernatant from each time point using a validated HPLC-UV or LC-MS method to determine the concentration of this compound.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its degradation profile.
Visualizations
Caption: Workflow for investigating this compound instability.
Caption: this compound inhibits USP30, promoting mitophagy.
minimizing variability in MF-094 experimental results
Technical Support Center: MF-094 Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing this compound, a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30).[1][2][3] The primary application of this compound is to accelerate mitophagy by increasing protein ubiquitination.[1] This document aims to help you minimize variability and ensure the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of USP30, a deubiquitinating enzyme located on the outer mitochondrial membrane that counteracts Parkin-mediated ubiquitination.[4] By inhibiting USP30, this compound prevents the removal of ubiquitin from mitochondrial proteins, leading to an accumulation of ubiquitinated proteins on the mitochondrial surface.[1][5] This "ubiquitin coat" serves as a signal for the recruitment of the autophagy machinery, ultimately leading to the clearance of damaged or dysfunctional mitochondria through a process called mitophagy.[4][5]
-
Target: Ubiquitin-Specific Protease 30 (USP30)
-
Reported IC50: 120 nM[1]
-
Effect: Promotes mitophagy and increases protein ubiquitination.[1][5]
Q2: How should I prepare and store this compound stock solutions?
A2: Variability often begins with reagent preparation. To ensure consistency, follow these guidelines:
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | This compound is soluble in DMSO. Using an anhydrous grade minimizes the introduction of water, which can affect compound stability over time. |
| Stock Concentration | 10 mM | A high-concentration stock allows for small-volume additions to culture media, minimizing the final DMSO concentration in your experiment. |
| Preparation | Warm gently (37°C) and vortex to ensure complete dissolution. Centrifuge briefly to pellet any undissolved particulates. | Ensures a homogenous solution. Never boil. |
| Storage | Store at -20°C or -80°C in small, single-use aliquots. | Avoids repeated freeze-thaw cycles which can lead to compound degradation and precipitation. |
| Working Dilutions | Prepare fresh daily from a thawed aliquot using your experimental buffer or culture medium. | This compound may be less stable at lower concentrations in aqueous solutions. |
Q3: Why am I seeing high variability in my cell-based assay results?
A3: Cell-based assays are susceptible to multiple sources of variability.[6] Key factors to control include:
-
Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.[2][7] High passage numbers can lead to phenotypic drift.
-
Seeding Density: Uneven cell plating can dramatically alter results.[8] Ensure a single-cell suspension and optimize seeding density to avoid over-confluence, which can affect metabolic rates and drug response.[7]
-
Media and Supplements: Use the same lot of media, serum, and supplements for the duration of a study to avoid batch-to-batch variability.[7][9]
-
Incubation Conditions: Maintain consistent temperature and CO2 levels.[7] Evaporation, especially in multi-well plates, can concentrate media components and the drug, altering the effective dose.[8]
-
Contamination: Regularly test for mycoplasma and other microbial contaminants.[7]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell viability/cytotoxicity assays.
High variability in IC50 values is a common issue. Use this decision tree to troubleshoot.
Problem 2: No change in downstream ubiquitination after this compound treatment in Western Blot.
If you do not observe the expected increase in mitochondrial protein ubiquitination, several experimental factors could be the cause.
| Possible Cause | Recommended Action |
| Suboptimal this compound Concentration/Duration | Perform a dose-response and time-course experiment. The optimal concentration and incubation time can be cell-type dependent. |
| Low Target (USP30) Expression | Confirm USP30 expression in your cell line or tissue model via qPCR or a validated antibody.[10] |
| Poor Lysate Preparation | Ensure your lysis buffer contains protease and phosphatase inhibitors to prevent protein degradation.[10] For mitochondrial proteins, specific lysis protocols may be required. |
| Ineffective Antibody | Use an antibody validated for detecting ubiquitin or specific ubiquitinated substrates. The quality of the primary antibody is critical.[11] |
| Western Blot Technical Issues | High background or weak signal can obscure results. Optimize blocking conditions, antibody dilutions, and wash times.[10][11][12] |
Experimental Protocols
Protocol 1: Western Blot for Mitochondrial Protein Ubiquitination
This protocol outlines a general workflow for detecting changes in ubiquitination on mitochondrial proteins following this compound treatment.
Methodology Details:
-
Cell Treatment: Plate cells (e.g., HeLa or C2C12) to reach 70-80% confluency. Treat with desired concentrations of this compound and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).
-
Mitochondrial Isolation: After treatment, harvest cells and perform subcellular fractionation using a commercial mitochondrial isolation kit. This step is crucial to enrich for your target proteins and reduce background from cytosolic ubiquitination.
-
Protein Quantification: Determine the protein concentration of the mitochondrial lysates using a BCA assay.
-
Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After separation, transfer the proteins to a PVDF membrane.
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[10][12]
-
Incubate the membrane with a primary antibody against ubiquitin (or a specific mitochondrial target) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times for five minutes each with TBST.[10]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again as in the previous step.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager. Normalize the ubiquitin signal to a mitochondrial loading control (e.g., VDAC1 or COX IV).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound, a potent and selective USP30 inhibitor, accelerates diabetic wound healing by inhibiting the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Deubiquitinating Enzymes (DUBs) That Regulate Mitophagy via Direct or Indirect Interaction with Parkin | MDPI [mdpi.com]
- 6. Listen In - Bitesize Bio Webinar Audios | How to Ensure Your Cell-Based Assays Are Reproducible [listen-in.bitesizebio.com]
- 7. biocompare.com [biocompare.com]
- 8. marinbio.com [marinbio.com]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. biocompare.com [biocompare.com]
- 12. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
Technical Support Center: Troubleshooting Poor Cellular Uptake of MF-094
Welcome to the technical support center for MF-094, a potent and selective inhibitor of the deubiquitinating enzyme USP30. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments involving this compound, with a specific focus on addressing challenges related to cellular uptake.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Ubiquitin Specific Peptidase 30 (USP30), a deubiquitinating enzyme located on the outer mitochondrial membrane.[1][2][3] USP30 negatively regulates mitophagy, the process of clearing damaged mitochondria, by removing ubiquitin chains from mitochondrial proteins.[3][4][5] By inhibiting USP30, this compound promotes the ubiquitination of mitochondrial proteins, thereby accelerating mitophagy.[1][4][6] This mechanism of action is being explored for therapeutic potential in various conditions, including neurodegenerative diseases and cancer.[2][5][7][8]
Q2: I am not observing the expected biological effect of this compound in my cell-based assays. Could this be due to poor cellular uptake?
A2: Yes, a lack of biological effect can be a primary indicator of insufficient intracellular concentration of the compound. Poor cellular uptake is a common reason for discrepancies between in vitro biochemical assays and cell-based experiments. It is crucial to verify the intracellular concentration of this compound to ensure it is reaching its target, USP30, at a sufficient concentration to exert its inhibitory effect.
Q3: What are the typical concentrations of this compound used in cell culture experiments?
A3: Published studies have used a range of concentrations for this compound in cell culture, typically in the nanomolar to low micromolar range. For example, some studies have used concentrations around 180 nM in neuronal cells, while others in cancer cell lines have used up to 2 µM.[4][8] The optimal concentration will be cell-type dependent and should be determined empirically through dose-response experiments.
Q4: How can I improve the solubility of this compound for my experiments?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1][4] To prepare a working solution, the DMSO stock is further diluted in cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. If you observe precipitation upon dilution, consider preparing an intermediate dilution in a serum-containing medium or using a formulation aid like Pluronic F-127.
Troubleshooting Guide: Addressing Poor Cellular Uptake
This guide provides a step-by-step approach to diagnosing and resolving issues with this compound cellular uptake.
Problem 1: Sub-optimal Biological Response Despite Using Published Concentrations
| Possible Cause | Troubleshooting Step | Detailed Protocol/Rationale |
| Low effective intracellular concentration | 1. Verify Intracellular Concentration: Directly measure the amount of this compound inside the cells. | Protocol: Perform cell lysis followed by quantification using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This is the most accurate method to determine the intracellular concentration. A detailed protocol for measuring intracellular drug concentration can be adapted from established methods.[9][10][11][12] |
| 2. Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation period for maximal intracellular accumulation. | Rationale: The uptake of small molecules is a dynamic process. Equilibrium may not be reached at earlier time points. Assess this compound levels at various time points (e.g., 1, 4, 8, 24 hours). | |
| 3. Increase Extracellular Concentration: Perform a dose-response experiment with a wider range of this compound concentrations. | Rationale: The relationship between extracellular and intracellular concentration is not always linear. Increasing the external concentration may be necessary to achieve the desired intracellular level, but be mindful of potential off-target effects and cytotoxicity at higher concentrations. |
Problem 2: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Step | Detailed Protocol/Rationale |
| Inconsistent cell density or health | 1. Standardize Cell Seeding and Culture Conditions: Ensure consistent cell numbers and viability across all experimental wells. | Protocol: Use a cell counter to seed a precise number of cells. Monitor cell morphology and viability (e.g., using a trypan blue exclusion assay) before and during the experiment. |
| Compound precipitation | 2. Check for Compound Precipitation: Visually inspect the media for any signs of precipitation after adding this compound. | Rationale: Precipitation will lead to a lower effective concentration of the compound in the media. If precipitation is observed, refer to the solubility optimization tips in the FAQs. |
| Non-specific binding | 3. Assess Non-specific Binding: Evaluate binding of this compound to serum proteins, plasticware, and the cell membrane. | Protocol: The amount of non-specific binding can be significant and can be assessed by measuring the compound concentration in the supernatant of cell-free wells or by performing uptake experiments at 4°C to minimize active transport.[13] |
Problem 3: Known Low Permeability of the Cell Line Being Used
| Possible Cause | Troubleshooting Step | Detailed Protocol/Rationale |
| Cell membrane properties | 1. Use Permeabilizing Agents (with caution): In specific endpoint assays (e.g., fixed-cell immunofluorescence), mild detergents like digitonin or saponin can be used to permeabilize the cell membrane. | Rationale: This is not suitable for live-cell assays but can be a useful control to confirm that the compound can interact with its intracellular target if the membrane barrier is bypassed. |
| Active efflux by transporters | 2. Co-incubate with Efflux Pump Inhibitors: Use known inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if this increases intracellular this compound levels. | Rationale: Some cell lines express high levels of ATP-binding cassette (ABC) transporters that can actively pump out small molecules, reducing their intracellular accumulation. |
| Alternative delivery strategies | 3. Explore Advanced Delivery Systems: Consider formulating this compound into nanoparticles or liposomes. | Rationale: Encapsulation can enhance cellular uptake through endocytic pathways and protect the compound from degradation. Studies have shown that nanoparticle delivery of this compound can enhance its anti-cancer effects.[8] |
Quantitative Data Summary
| Cell Line | This compound Concentration (Extracellular) | Incubation Time (hours) | Intracellular Concentration (nmol/10^6 cells) | Uptake Efficiency (%) |
| Example: HEK293 | 1 µM | 4 | User-determined value | User-determined value |
| Example: HeLa | 1 µM | 4 | User-determined value | User-determined value |
| Example: SH-SY5Y | 1 µM | 4 | User-determined value | User-determined value |
Experimental Protocols
Protocol 1: Measurement of Intracellular this compound Concentration by LC-MS/MS
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Compound Treatment: Treat cells with the desired concentration of this compound for the specified incubation time. Include a vehicle control (e.g., DMSO).
-
Cell Washing: Aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.
-
Cell Lysis: Add a known volume of lysis buffer (e.g., methanol or acetonitrile) to each well. Scrape the cells and collect the lysate.
-
Protein Precipitation: Centrifuge the lysate to pellet the precipitated protein.
-
Sample Analysis: Analyze the supernatant containing the intracellular this compound by a validated LC-MS/MS method.
-
Data Normalization: Normalize the amount of this compound to the cell number or total protein content in each sample.
Visualizations
Caption: Troubleshooting workflow for poor cellular uptake of this compound.
Caption: Simplified signaling pathway of this compound in promoting mitophagy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 4. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a potent and selective USP30 inhibitor, accelerates diabetic wound healing by inhibiting the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound nanodelivery inhibits oral squamous cell carcinoma by targeting USP30 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Intracellular Drug Concentrations in Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sonics.com [sonics.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Challenges in MF-094 In Vivo Delivery
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the USP30 inhibitor, MF-094, in in vivo experimental models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and administration of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30).[1] USP30 is a deubiquitinating enzyme located on the outer mitochondrial membrane that removes ubiquitin chains from mitochondrial proteins, thereby inhibiting mitophagy. By inhibiting USP30, this compound promotes the ubiquitination of mitochondrial proteins, leading to the selective clearance of damaged mitochondria through an accelerated mitophagy process. This mechanism has shown therapeutic potential in various disease models, including those for neurodegenerative diseases, diabetic wound healing, and certain cancers.[2][3]
Q2: What is the in vitro potency of this compound?
A2: this compound has a reported IC50 (half-maximal inhibitory concentration) of 120 nM for USP30. It demonstrates high selectivity, with less than 30% inhibitory activity against a panel of 22 other ubiquitin-specific proteases when tested at a concentration of 10 µM.[1]
Q3: We are observing inconsistent or no therapeutic effect in our animal model. What are the potential causes?
A3: Inconsistent in vivo efficacy can arise from several factors, primarily related to the compound's delivery and the biological system. Key areas to investigate include:
-
Drug Formulation and Administration: Due to its poor aqueous solubility, improper formulation of this compound can lead to precipitation, resulting in inaccurate and inconsistent dosing. The route of administration (e.g., intraperitoneal, intravenous, oral gavage) will also significantly impact bioavailability.
-
Pharmacokinetics: The compound may have a short half-life, rapid clearance, or poor penetration into the target tissue, preventing it from reaching a therapeutic concentration at the site of action.
-
Dose Optimization: The dosage may be suboptimal for your specific animal model and disease state. A dose-response study is often necessary to determine the optimal effective dose.
-
Animal Model Variability: Factors such as the age, sex, weight, and genetic background of the animals can influence drug metabolism and therapeutic response.
Q4: Are there any published toxicity data for this compound?
A4: In a study involving a nanodelivery system of this compound for oral squamous cell carcinoma in mice, no toxicity was observed in major organs such as the liver, heart, lungs, kidneys, and spleen. However, comprehensive toxicology studies, including the determination of a maximum tolerated dose (MTD), are not widely published. It is recommended that researchers conduct pilot studies to assess the tolerability of their chosen formulation and dose in their specific animal model.
Troubleshooting Guides
Issue 1: this compound is precipitating out of my vehicle solution.
Poor aqueous solubility is a primary challenge for the in vivo delivery of this compound. Precipitation leads to inaccurate dosing and low bioavailability.
Troubleshooting Steps:
-
Vehicle Selection: Standard aqueous vehicles like saline or PBS are not suitable for this compound. A multi-component solvent system is required to maintain solubility.
-
Formulation Optimization: Several vehicle formulations can be used to improve the solubility and stability of this compound. The choice of vehicle may depend on the intended route of administration.
-
Preparation Technique: The order of solvent addition and proper mixing are critical. Always start by dissolving this compound in a small amount of a strong organic solvent like DMSO before adding co-solvents and aqueous components. Sonication can aid in dissolution, but be cautious of potential compound degradation with excessive heat.
-
Fresh Preparation: It is highly recommended to prepare the formulation fresh before each administration to minimize the risk of precipitation over time.
Issue 2: How should I choose the route of administration?
The choice between intraperitoneal (IP), intravenous (IV), oral gavage (p.o.), or direct tissue injection depends on the experimental goals and the properties of the formulation.
-
Intraperitoneal (IP) Injection: Often used for systemic delivery of compounds with poor oral bioavailability. It allows for rapid absorption into the bloodstream, though it may not be as precise as IV injection.
-
Oral Gavage (p.o.): This route is less invasive but may result in lower bioavailability due to first-pass metabolism in the liver. The formulation must be stable in the gastrointestinal tract.
-
Intravenous (IV) Injection: Provides 100% bioavailability and precise dose control. However, it can be technically challenging and may require a completely clear, soluble formulation to prevent embolism.
-
Lateral Ventricular Injection: For central nervous system targets, direct injection into the brain ventricles can bypass the blood-brain barrier and achieve higher local concentrations.[4]
Data Presentation
Table 1: In Vivo Dosing and Administration of this compound in Preclinical Models
| Animal Model | Disease/Condition | Route of Administration | Dosage | Vehicle/Formulation | Reference |
| Mouse | Subarachnoid Hemorrhage | Lateral Ventricular Injection | 1, 5, 10 mg/kg | 5% DMSO in saline | [4] |
| Mouse | Oral Squamous Cell Carcinoma | Intravenous (tail vein) | 1 mg/kg/day | Nanoparticle formulation | [3] |
| Rat | Diabetic Wound Healing | Not specified | Not specified | Not specified | [2] |
Table 2: Recommended Formulations for In Vivo Delivery of this compound
| Formulation Components | Final Concentration | Suitable for | Preparation Notes | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | Intraperitoneal, Oral Gavage | Prepare a stock in DMSO first, then add other components sequentially with thorough mixing.[1] | [1][5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | Intraperitoneal, Oral Gavage | May not be suitable for long-term studies. Ensure thorough mixing to create a uniform suspension.[1] | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | Not specified | SBE-β-CD can significantly enhance solubility. | [1] |
| 5% DMSO, 95% Saline | Not specified | Lateral Ventricular Injection | Suitable for direct CNS administration where lower organic solvent concentration is critical. | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal or Oral Administration
This protocol is adapted from a general method for poorly soluble small molecules and is suitable for achieving a concentration of approximately 2 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Sterile saline (0.9% NaCl)
Procedure:
-
Prepare a Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Use a vortex mixer or sonicate briefly to ensure complete dissolution.
-
Add Co-solvent: In a sterile tube, add 400 µL of PEG300 for every 1 mL of final solution required.
-
Combine and Mix: To the PEG300, add 100 µL of the this compound/DMSO stock solution. Vortex thoroughly until the solution is homogeneous.
-
Add Surfactant: Add 50 µL of Tween-80 and vortex again to ensure uniform mixing.
-
Final Dilution: Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex one last time. The final solution should be a clear or slightly opalescent suspension.
-
Administration: Administer the freshly prepared solution to the animals based on their body weight to achieve the desired dose.
Protocol 2: Preparation of this compound for Lateral Ventricular Injection
This protocol is based on a study investigating the neuroprotective effects of this compound.[4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Sterile saline (0.9% NaCl)
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution.
-
Dilution: On the day of the experiment, dilute the stock solution with sterile saline to achieve the desired final concentration for injection. The final concentration of DMSO should be 5% or less to minimize neurotoxicity.
-
Administration: Following established stereotactic surgical procedures, inject the prepared solution into the lateral ventricle of the anesthetized animal.
Visualizations
Caption: this compound inhibits USP30, promoting mitophagy.
Caption: Workflow for preparing and administering this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a potent and selective USP30 inhibitor, accelerates diabetic wound healing by inhibiting the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound nanodelivery inhibits oral squamous cell carcinoma by targeting USP30 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of AMPK activity in mice by measuring activator-induced glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
refining MF-094 treatment protocols for enhanced specificity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MF-094, a potent and selective inhibitor of the deubiquitinating enzyme, Ubiquitin Specific Peptidase 30 (USP30). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the effective and specific application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of USP30, a deubiquitinating enzyme located on the outer mitochondrial membrane.[1] By inhibiting USP30, this compound prevents the removal of ubiquitin chains from mitochondrial proteins. This leads to an accumulation of ubiquitinated proteins on the mitochondrial surface, which serves as a signal for the selective autophagic removal of damaged or superfluous mitochondria, a process known as mitophagy.[2][3][4]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The optimal concentration of this compound can vary depending on the cell type and the specific experimental endpoint. However, a good starting point for in vitro experiments is a concentration range of 100 nM to 1 µM. A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell line and assay. For example, in primary neurons, a concentration of 180 nM has been shown to be effective.[5]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in DMSO. For in vivo studies, this compound can be dissolved in a vehicle such as 5% DMSO in saline.[5] Stock solutions should be stored at -20°C or -80°C to ensure stability. Avoid repeated freeze-thaw cycles.
Q4: What are the known off-target effects of this compound?
A4: While this compound is reported to be highly selective for USP30, high concentrations may lead to off-target effects.[6] One study noted that at 10 µM, this compound showed less than 30% inhibition of a panel of 22 other ubiquitin-specific proteases.[1] A proteomics analysis of cells treated with another USP30 inhibitor, FT3967385, or with USP30 genetically knocked out, revealed some changes in the ubiquitylation of non-mitochondrial proteins, suggesting potential, though minimal, off-target effects.[3][7] It is crucial to use the lowest effective concentration of this compound to minimize the risk of off-target activities.
Q5: How does this compound compare to other USP30 inhibitors like ST-539 and FT3967385?
A5: this compound, ST-539, and FT3967385 are all inhibitors of USP30 that promote mitophagy. This compound is a potent and selective non-covalent inhibitor.[4][6] FT3967385 is a highly selective covalent inhibitor.[7][8] ST-539 has been shown to induce tissue-specific mitophagy in vivo.[9] The choice of inhibitor may depend on the specific experimental requirements, such as the need for covalent versus non-covalent inhibition and the desired in vivo properties.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No observable increase in mitophagy after this compound treatment. | Suboptimal this compound Concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. | Perform a dose-response experiment (e.g., 10 nM to 10 µM) to determine the optimal concentration for your cell line.[10][11][12][13] |
| Insufficient Treatment Duration: The incubation time with this compound may not be long enough to induce a measurable increase in mitophagy. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. | |
| Low Basal Mitophagy Rate: The cell line used may have a very low basal rate of mitophagy, making it difficult to detect an increase. | Consider using a known mitophagy-inducing agent (e.g., CCCP, Oligomycin/Antimycin A) as a positive control to ensure the assay is working. | |
| Inefficient Mitophagy Machinery: The cells may have defects in the core autophagy or mitophagy machinery (e.g., low expression of Parkin). | Use a cell line known to have a robust mitophagy response or overexpress key mitophagy proteins like Parkin. | |
| High cellular toxicity or cell death observed. | This compound Concentration is Too High: Excessive concentrations of this compound can lead to off-target effects and cytotoxicity. | Reduce the concentration of this compound. Perform a cell viability assay (e.g., MTT, Trypan Blue) in parallel with your mitophagy experiment to determine the cytotoxic threshold. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. | Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.1%). Include a vehicle-only control in your experiments. | |
| Inconsistent or variable results between experiments. | Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or growth conditions can affect the cellular response to this compound. | Standardize your cell culture procedures. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. |
| Instability of this compound: Improper storage or handling of the this compound stock solution can lead to its degradation. | Aliquot the stock solution and store it at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| Difficulty in detecting changes in protein ubiquitination. | Inefficient Lysis or Immunoprecipitation: The protocol for cell lysis or immunoprecipitation of ubiquitinated proteins may not be optimal. | Use a lysis buffer containing a potent inhibitor of deubiquitinating enzymes (DUBs), such as N-ethylmaleimide (NEM), to preserve ubiquitin chains. Optimize your immunoprecipitation protocol by titrating antibody and bead concentrations. |
| Low Abundance of Ubiquitinated Target Protein: The specific mitochondrial protein of interest may not be heavily ubiquitinated. | Consider enriching for mitochondrial fractions before performing the ubiquitination assay. Use a pan-ubiquitin antibody for Western blotting to detect overall changes in ubiquitination. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound and Other USP30 Inhibitors
| Inhibitor | IC50 (USP30) | Cell Line | Effective Concentration | Observed Effect | Reference |
| This compound | 120 nM | C2C12 myotubes | Not specified | Accelerated mitophagy | [1][6] |
| Primary neurons | 180 nM | Neuroprotection | [5] | ||
| ST-539 | Not specified | HeLa-Parkin | Not specified | Restored A/O induced mitophagy | [9] |
| FT3967385 | Not specified | hTERT-RPE1 (YFP-Parkin) | 200 nM | Enhanced ubiquitylation and degradation of TOM20 | [8] |
| Compound 39 | ~20 nM | SH-SY5Y | Not specified | Enhanced mitophagy and pexophagy | [14] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Diabetic Rats | Not specified | Not specified | Accelerated wound healing, decreased NLRP3 and caspase-1 p20 | [15] |
| SAH Mice | 5 mg/kg | Lateral Ventricular Injection | Improved neurological injury and inflammatory response | [5] |
Experimental Protocols
In Vitro Mitophagy Flux Assay using MitoTracker Green and Deep Red
Objective: To quantify mitophagy flux in cultured cells treated with this compound. This protocol utilizes two mitochondrial dyes: MitoTracker Green, which stains all mitochondria regardless of their membrane potential, and MitoTracker Deep Red, which accumulates only in mitochondria with an active membrane potential. A decrease in the Deep Red to Green fluorescence ratio indicates an increase in the population of depolarized mitochondria, which are subsequently targeted for mitophagy.
Materials:
-
This compound (stock solution in DMSO)
-
MitoTracker Green FM (e.g., Thermo Fisher Scientific)
-
MitoTracker Deep Red FM (e.g., Thermo Fisher Scientific)
-
CCCP (positive control for mitochondrial depolarization)
-
Bafilomycin A1 (inhibitor of lysosomal degradation)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well black, clear-bottom plate for fluorescence microscopy or plate reader) at a density that will result in 70-80% confluency on the day of the experiment.
-
This compound Treatment: Treat cells with the desired concentrations of this compound (and a vehicle control) for the predetermined duration. Include a positive control group treated with CCCP (e.g., 10 µM for 4-6 hours). To measure mitophagy flux, also include a group treated with both this compound and Bafilomycin A1 (e.g., 100 nM, added for the last 4-6 hours of the this compound treatment).
-
Mitochondrial Staining:
-
Thirty minutes before the end of the treatment, add MitoTracker Green FM (e.g., 100 nM final concentration) and MitoTracker Deep Red FM (e.g., 200 nM final concentration) to the culture medium.
-
Incubate for 30 minutes at 37°C.
-
-
Washing:
-
Gently remove the staining solution.
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed culture medium or PBS to the wells.
-
-
Image Acquisition/Fluorescence Measurement:
-
Microscopy: Acquire images using appropriate filter sets for MitoTracker Green (e.g., FITC channel) and MitoTracker Deep Red (e.g., Cy5 channel).
-
Plate Reader: Measure the fluorescence intensity for both dyes using the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of MitoTracker Deep Red to MitoTracker Green fluorescence for each condition.
-
An increase in mitophagy flux will be observed as a decrease in this ratio in the this compound treated group compared to the vehicle control. The addition of Bafilomycin A1 should lead to an accumulation of depolarized mitochondria, resulting in a more pronounced decrease in the ratio, which represents the mitophagy flux.
-
Analysis of Protein Ubiquitination by Western Blot
Objective: To assess the effect of this compound on the ubiquitination of mitochondrial proteins.
Materials:
-
This compound (stock solution in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, and a DUB inhibitor (e.g., 10 mM N-ethylmaleimide, NEM).
-
Protein A/G agarose beads
-
Antibody against the mitochondrial protein of interest (e.g., TOM20)
-
Pan-ubiquitin antibody
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them in the prepared lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation (Optional, for specific protein ubiquitination):
-
Incubate a portion of the cell lysate with an antibody against the mitochondrial protein of interest overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads several times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the protein lysates (for total ubiquitination) or the immunoprecipitated proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody against ubiquitin.
-
Wash the membrane and incubate with a secondary antibody.
-
Develop the blot using a chemiluminescence substrate.
-
To confirm equal loading or successful immunoprecipitation, the membrane can be stripped and re-probed with an antibody against the protein of interest.
-
-
Data Analysis:
-
An increase in high molecular weight smears or distinct bands above the unmodified protein of interest in the this compound treated samples indicates an increase in ubiquitination.
-
Visualizations
Caption: The signaling pathway of this compound in promoting mitophagy.
Caption: Experimental workflow for the mitophagy flux assay.
Caption: A logical approach to troubleshooting failed mitophagy induction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 5. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USP30 sets a trigger threshold for PINK1–PARKIN amplification of mitochondrial ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Pharmacological Inhibition of USP30 activates Tissue-specific Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Concentration-effect and dose-response relations in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, a potent and selective USP30 inhibitor, accelerates diabetic wound healing by inhibiting the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the selectivity of MF-094 against USP6, USP21, and USP45
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the selectivity of the deubiquitinase (DUB) inhibitor MF-094 against USP6, USP21, and USP45.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
Q2: Which assays are suitable for determining the selectivity of this compound against USP6, USP21, and USP45?
A2: Several robust in vitro assays can be employed to determine the inhibitory activity of this compound against USP6, USP21, and USP45. The choice of assay may depend on available laboratory equipment and specific experimental needs. Commonly used methods include:
-
Fluorescence-Based Ubiquitin-AMC Assay: This is a widely used, straightforward method for measuring DUB activity.[3][4][5][6]
-
Fluorescence Polarization (FP) Assay: This real-time method is particularly useful for high-throughput screening and inhibitor characterization.[2][7][8][9][10][11]
-
Diubiquitin Cleavage Assay: This assay is more physiologically relevant as it uses a natural substrate linkage and is particularly important for DUBs that show linkage specificity.[12]
Q3: Where can I find detailed protocols for these assays?
A3: Detailed experimental protocols for the Ubiquitin-AMC, Fluorescence Polarization, and Diubiquitin Cleavage assays are provided in the "Experimental Protocols" section of this guide.
Data Presentation
To facilitate a clear comparison of this compound's inhibitory activity, all quantitative data should be summarized in a structured table.
Table 1: Inhibitory Activity of this compound against Target USPs
| Deubiquitinase | Assay Type | This compound IC50 (µM) | Positive Control IC50 (µM) |
| USP30 | Ub-AMC | Insert experimental value | Insert experimental value |
| USP6 | Ub-AMC | Insert experimental value | Insert experimental value |
| USP21 | Ub-AMC | Insert experimental value | Insert experimental value |
| USP45 | Ub-AMC | Insert experimental value | Insert experimental value |
Experimental Protocols
Ubiquitin-AMC Fluorescence Assay
This protocol outlines the measurement of DUB activity through the cleavage of a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).
Materials:
-
Recombinant human USP6, USP21, and USP45 enzymes
-
This compound compound
-
Ubiquitin-AMC substrate
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the DUB enzyme (final concentration typically in the low nanomolar range) to each well.
-
Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells and incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding Ub-AMC substrate (final concentration typically 0.1-1 µM).
-
Immediately begin kinetic reading of fluorescence intensity every 60 seconds for 30-60 minutes.
-
Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve).
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Fluorescence Polarization (FP) Assay
This protocol describes a competition assay to measure the inhibition of DUB activity.
Materials:
-
Recombinant human USP6, USP21, and USP45 enzymes
-
This compound compound
-
Fluorescently labeled ubiquitin probe (e.g., TAMRA-Ub)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Triton X-100)
-
384-well black, low-volume plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In the wells of a 384-well plate, combine the DUB enzyme and the fluorescently labeled ubiquitin probe.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization.
-
A decrease in polarization indicates displacement of the fluorescent probe by the inhibitor.
-
Plot the change in polarization against the logarithm of this compound concentration to determine the IC50 value.
Diubiquitin Cleavage Assay
This protocol details the assessment of DUB activity using specific diubiquitin chains, followed by SDS-PAGE analysis.
Materials:
-
Recombinant human USP6, USP21, and USP45 enzymes
-
This compound compound
-
Diubiquitin chains (e.g., K48-linked or K63-linked)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM DTT)
-
SDS-PAGE gels and electrophoresis equipment
-
Coomassie blue stain or silver stain
-
Densitometry software
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Pre-incubate the DUB enzyme with the serially diluted this compound or vehicle control for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the diubiquitin substrate.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples and resolve them on an SDS-PAGE gel.
-
Stain the gel with Coomassie blue or silver stain.
-
Quantify the intensity of the bands corresponding to the diubiquitin and cleaved mono-ubiquitin using densitometry.
-
Determine the rate of cleavage and calculate the percentage of inhibition at each this compound concentration to determine the IC50 value.
Troubleshooting Guides
Issue 1: High background fluorescence in the Ub-AMC assay.
-
Possible Cause: Contamination of buffers or reagents with fluorescent compounds. Autohydrolysis of the Ub-AMC substrate.
-
Troubleshooting Steps:
-
Use high-purity reagents and freshly prepared buffers.
-
Run a control with substrate and buffer only to determine the background fluorescence.
-
Store the Ub-AMC stock solution protected from light and minimize freeze-thaw cycles.
-
Issue 2: No or low signal in the fluorescence polarization assay.
-
Possible Cause: The change in molecular weight upon binding is too small to cause a significant change in polarization. The fluorophore is not rigidly attached to the ubiquitin.
-
Troubleshooting Steps:
-
Ensure the purity and activity of the DUB enzyme.
-
Optimize the concentrations of the enzyme and the fluorescent probe.
-
Consider using a different fluorophore or a larger binding partner to increase the change in molecular weight.[8]
-
Issue 3: Inconsistent results in the diubiquitin cleavage assay.
-
Possible Cause: Incomplete reaction termination. Variability in gel loading or staining.
-
Troubleshooting Steps:
-
Ensure rapid and complete mixing with the SDS-PAGE loading buffer to stop the reaction.
-
Use a loading control to normalize for any variations in gel loading.
-
Optimize staining and destaining times for consistent results.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the known signaling pathways involving USP6, USP21, and USP45.
Caption: USP6 signaling pathways.
Caption: USP21 in NF-κB signaling.
Caption: USP45 in DNA repair and cell migration.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the selectivity of a DUB inhibitor.
References
- 1. Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Fluorescence Polarization-Based Competition Assay for Measuring Interactions between Unlabeled Ubiquitin Chains and UCH37•RPN13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for the Identification of novel inhibitors of deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 11. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Bioavailability of MF-094 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of MF-094 in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), with an in vitro IC₅₀ of 120 nM.[1][2] Its primary mechanism involves preventing the removal of ubiquitin chains from proteins, which enhances processes like mitophagy—the selective degradation of damaged mitochondria.[1][2][3] By inhibiting USP30, this compound can increase the ubiquitination of mitochondrial proteins, such as MFN2, by Parkin, leading to the clearance of dysfunctional mitochondria.[3] This mechanism is being explored for therapeutic potential in conditions like subarachnoid hemorrhage and diabetic wound healing.[3][4]
Q2: Why is the bioavailability of this compound a common issue in animal studies?
A2: The primary challenge with this compound's bioavailability stems from its poor aqueous solubility.[1] For oral administration, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[5] Compounds with low solubility often exhibit low dissolution rates, leading to incomplete absorption and, consequently, low and variable plasma concentrations.[5][6] Vendor-supplied data for this compound suggests multiple formulation strategies involving co-solvents and surfactants are necessary for in vivo use, confirming its challenging solubility profile.[1]
Q3: What are the initial steps to troubleshoot low or inconsistent plasma exposure of this compound in my animal experiments?
A3: When encountering low or variable plasma concentrations of this compound, the first step is to critically evaluate your vehicle and formulation strategy. Confirm that the compound is fully dissolved or homogenously suspended in your vehicle prior to administration. If precipitation is observed, or if you are using a simple aqueous vehicle, it is highly likely that the formulation is the root cause. Consider adopting a formulation designed for poorly soluble compounds.
Q4: What are some recommended vehicle formulations for administering this compound?
A4: Based on technical data sheets and common practices for poorly soluble drugs, several vehicle formulations can be used to improve the solubility and absorption of this compound. These often involve a combination of solvents, surfactants, and complexing agents. See the Data & Protocols section for specific, ready-to-use formulation protocols.
Q5: Can this compound be administered via routes other than oral gavage?
A5: Yes. To bypass the challenges of oral absorption, alternative routes can be used, particularly in early-stage or proof-of-concept studies. Intraperitoneal (IP) injection is a common alternative. For central nervous system studies, direct administration, such as a lateral ventricular injection, has been successfully used to deliver this compound to the brain.[3]
Troubleshooting Guide: Low Oral Bioavailability
Problem: You observe low and/or highly variable plasma concentrations of this compound following oral administration in your animal model.
Potential Cause 1: Poor Compound Dissolution in the GI Tract
A drug must be in solution to be absorbed. This compound's low aqueous solubility is the most significant barrier to its oral bioavailability.
Solution: Enhance the solubility and dissolution rate using established formulation techniques. The choice of strategy depends on the required dose, animal species, and study duration.
| Enhancement Strategy | Description | Advantages | Considerations |
| Co-solvents & Surfactants | Using a mixture of solvents (e.g., DMSO, PEG300) and surfactants (e.g., Tween-80) to create a solution or a fine suspension.[6][7] | Simple to prepare; suitable for initial screening. | Risk of precipitation upon dilution in the stomach; potential for vehicle-induced toxicity. |
| Cyclodextrin Complexation | Encapsulating the drug molecule within a cyclodextrin (e.g., SBE-β-CD) to form a water-soluble inclusion complex.[8][9] | Significantly increases aqueous solubility; generally well-tolerated. | Can be dose-limited by the amount of cyclodextrin that can be safely administered. |
| Lipid-Based Formulations (e.g., SEDDS) | Dissolving the drug in an isotropic mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon contact with GI fluids.[9][10] | Maintains the drug in a solubilized state, improving absorption and potentially bypassing first-pass metabolism via lymphatic uptake. | More complex to develop and characterize; requires careful selection of excipients.[11] |
| Particle Size Reduction (Nanosuspension) | Reducing the drug particle size to the sub-micron range, which increases the surface area for dissolution.[5] | Increases dissolution velocity; suitable for high-dose formulations. | Requires specialized equipment (e.g., high-pressure homogenizer, wet mill). |
Potential Cause 2: Precipitation of this compound in Aqueous Vehicles
When a concentrated stock solution of this compound (typically in DMSO) is diluted into an aqueous vehicle (like saline), the drug may "crash out" or precipitate, leading to an inaccurate and non-homogenous dosing formulation.
Solution: Employ a systematic formulation development approach. Avoid simple dilution into aqueous buffers. Use vehicles specifically designed to maintain the solubility of hydrophobic compounds.
Data Presentation: In Vivo Formulation Examples
The following table summarizes vehicle formulations that can be prepared for animal studies with this compound, based on vendor recommendations.[1]
| Formulation Type | Composition | Final Concentration (Example) | Administration Route | Key Feature |
| Aqueous Solution | 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 5 mg/mL | Oral, IP | Forms a clear solution, ideal for ensuring dose uniformity. |
| Suspension | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ~2 mg/mL | Oral, IP | Creates a suspended solution suitable for compounds that are difficult to solubilize completely. |
| Lipid Solution | 10% DMSO, 90% Corn Oil | ≥ 2 mg/mL | Oral, IP | Useful for lipophilic compounds; may enhance lymphatic absorption. |
Experimental Protocols
Protocol 1: Preparation of this compound in SBE-β-CD for Oral/IP Administration [1]
-
Prepare Stock Solution: Prepare a 50 mg/mL stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved, using sonication if necessary.
-
Prepare Vehicle: Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
Final Formulation: To prepare a 1 mL working solution of 5 mg/mL this compound, add 100 µL of the 50 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD vehicle.
-
Mixing: Mix thoroughly by vortexing until a clear solution is obtained.
-
Administration: Prepare fresh daily and administer to the animal at the desired volume (e.g., 5-10 mL/kg for rats).
Protocol 2: Preparation of this compound Suspension for Oral/IP Administration [1]
-
Prepare Stock Solution: Prepare a ~20 mg/mL stock solution of this compound in 100% DMSO.
-
Final Formulation (1 mL):
-
Take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix evenly.
-
Add 50 µL of Tween-80 and mix evenly.
-
Add 450 µL of sterile saline to reach a final volume of 1 mL.
-
-
Mixing: Vortex thoroughly before each administration to ensure a homogenous suspension.
-
Administration: Administer to the animal at the desired volume.
Protocol 3: Lateral Ventricular Injection in Mice (Adapted from literature) [3]
-
Vehicle Preparation: Dissolve this compound in 5% Dimethyl Sulfoxide (DMSO) and dilute to the final desired concentration with sterile saline.
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Stereotactic Procedure:
-
Secure the animal in a stereotactic apparatus.
-
Expose the skull and identify the bregma.
-
Drill a small burr hole at the target coordinates for the lateral ventricle (e.g., 0.6 mm posterior to bregma, 1.5 mm lateral to midline).
-
-
Injection: Slowly inject the prepared this compound solution into the ventricle at the correct depth (e.g., 1.7 mm).
-
Post-Procedure: Suture the incision and monitor the animal during recovery.
Visualizations
Signaling & Experimental Pathways
Caption: Mechanism of this compound in promoting mitophagy via USP30 inhibition.
Caption: Decision workflow for selecting a suitable this compound formulation.
Caption: Key barriers to oral bioavailability and corresponding enhancement strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 3. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potent and selective USP30 inhibitor, accelerates diabetic wound healing by inhibiting the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 7. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 8. mdpi.com [mdpi.com]
- 9. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemintel360.com [chemintel360.com]
Technical Support Center: Strategies for Optimal Use of MF-094 and Troubleshooting Cellular Stress
Welcome to the technical support center for MF-094. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to offer troubleshooting strategies for common issues encountered during in-vitro and in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme located on the outer mitochondrial membrane.[1][2] By inhibiting USP30, this compound prevents the removal of ubiquitin chains from mitochondrial proteins. This enhanced ubiquitination marks damaged or depolarized mitochondria for selective degradation through a process called mitophagy.[1][3][4] Essentially, this compound accelerates the clearance of dysfunctional mitochondria.
Q2: Is this compound expected to induce cellular stress?
A2: The primary role of this compound is to help resolve pre-existing cellular stress by promoting the removal of damaged mitochondria, which are a major source of reactive oxygen species (ROS) and pro-apoptotic factors.[5][6] In experimental models of disease or cellular injury, this compound treatment has been shown to reduce apoptosis, decrease inflammation, and improve overall cell viability by enhancing mitochondrial quality control.[4][7][8] However, like any bioactive compound, off-target effects or cellular stress can occur, particularly at high concentrations or with prolonged exposure. It is also crucial to account for potential stress induced by the vehicle, typically DMSO.[9][10][11]
Q3: What is the recommended working concentration for this compound?
A3: The optimal concentration of this compound is cell-type and context-dependent. It is always recommended to perform a dose-response curve to determine the ideal concentration for your specific experimental setup. Based on published studies, a range of concentrations has been shown to be effective.
| Cell/System Type | Effective Concentration Range | Reference |
| Neurons (in vitro) | 180 nM | [7] |
| Human Skin Fibroblasts | Not specified, used with shRNA | [8] |
| Oral Squamous Carcinoma Cells | 0.2 - 2 µM | [12] |
| C2C12 Myotubes | Not specified, confirmed activity |
Note: The IC50 for this compound inhibition of USP30 is approximately 120 nM.[2] Effective cellular concentrations may be higher due to factors like cell permeability.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[13] For long-term storage, it is advisable to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working dilution in cell culture media, ensure the final concentration of DMSO is low (ideally ≤ 0.1%) to minimize solvent-induced cellular stress.[9][10][14]
Troubleshooting Guide
Issue 1: Unexpected Cell Death or Reduced Viability After this compound Treatment
This section addresses scenarios where researchers observe a decline in cell health following the application of this compound.
| Possible Cause | Troubleshooting Strategy |
| This compound concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a low concentration (e.g., near the IC50 of 120 nM) and titrate up. Assess cell viability using assays like MTT, CCK-8, or live/dead staining.[15] |
| Excessive mitophagy is depleting the mitochondrial pool. | While this compound promotes clearance of damaged mitochondria, excessive activity could lead to a net loss of healthy mitochondria and an energy crisis. 1. Reduce this compound concentration or treatment duration. 2. Measure total mitochondrial mass using dyes like MitoTracker Green or by quantifying mitochondrial DNA (mtDNA). 3. Assess cellular ATP levels to determine if there is a bioenergetic deficit.[7] |
| Solvent (DMSO) toxicity. | The vehicle used to dissolve this compound can be toxic to cells, especially at concentrations above 0.5%.[10][11] 1. Run a vehicle-only control with the same final concentration of DMSO used in your this compound experiments. 2. Keep the final DMSO concentration as low as possible (ideally ≤ 0.1%).[14] 3. If cells are particularly sensitive, explore alternative, though less common, solubilization methods. |
| Pre-existing cellular stress is exacerbated. | In highly stressed or compromised cell lines, a rapid change in mitochondrial dynamics could push them towards apoptosis. Consider pre-conditioning cells or using a lower, more gradual induction of mitophagy. |
Issue 2: No Observable Effect of this compound on Mitophagy
This section provides guidance for when this compound does not appear to induce the expected biological response.
| Possible Cause | Troubleshooting Strategy |
| This compound concentration is too low. | Consult the dose-response curve from your initial experiments. If no toxicity was observed at the highest concentration, you may need to test a higher range. |
| The assay for mitophagy is not sensitive enough. | Mitophagy is a dynamic process and can be challenging to measure. 1. Use multiple methods to assess mitophagy. A combination of biochemical and imaging techniques is recommended for robust conclusions.[16] 2. Ensure you have a positive control. Use a well-established mitophagy inducer like CCCP or a combination of oligomycin and antimycin A to validate your assay. |
| Low basal level of mitochondrial damage. | This compound accelerates the clearance of damaged mitochondria. If the baseline level of mitochondrial stress in your culture is very low, the effect of a USP30 inhibitor may be subtle. Consider including a positive control where mitochondrial damage is induced (e.g., with a low dose of a mitochondrial toxin) to confirm that this compound can enhance clearance under stress. |
| Cell type-specific differences in the PINK1/Parkin pathway. | The canonical pathway for mitophagy that this compound modulates relies on the PINK1 and Parkin proteins.[4] Some cell types have very low or absent expression of Parkin, which may blunt the effect of USP30 inhibition. Verify the expression of key mitophagy proteins in your cell line. |
Experimental Protocols & Data Presentation
Protocol 1: Assessing Mitophagy using mt-Keima
The fluorescent protein Keima, when targeted to the mitochondrial matrix (mt-Keima), exhibits pH-dependent fluorescence. It emits a green signal in the neutral pH of mitochondria and a red signal in the acidic environment of the lysosome. An increase in the red/green fluorescence ratio is indicative of mitophagy.[1]
Methodology:
-
Transduce cells with a lentiviral or other vector expressing mt-Keima.
-
Culture cells to allow for stable expression.
-
Treat cells with your experimental conditions:
-
Vehicle Control (e.g., 0.1% DMSO)
-
This compound (at optimized concentration)
-
Positive Control (e.g., 10 µM CCCP for 4-24 hours)
-
This compound + Positive Control
-
-
Image cells using fluorescence microscopy or analyze by flow cytometry.[16]
-
Microscopy: Acquire images using two excitation wavelengths (e.g., 458 nm for green and 561 nm for red). Quantify the ratio of red to green puncta per cell.
-
Flow Cytometry: Use dual-laser excitation to quantify the shift in the cell population's fluorescence profile.[16]
-
Protocol 2: Western Blot for Mitochondrial Protein Clearance
This method assesses the degradation of mitochondrial proteins as an endpoint for mitophagy.
Methodology:
-
Treat cells with experimental conditions as described above. For endpoint assays, it may be necessary to block lysosomal degradation to observe the accumulation of autophagosomes containing mitochondria. This can be done by co-treating with agents like Bafilomycin A1 or Chloroquine for the final 4-6 hours of the experiment.
-
Lyse cells and prepare protein lysates.
-
Perform SDS-PAGE and Western blotting.
-
Probe for proteins located in different mitochondrial compartments (e.g., TOM20 for the outer membrane, TIM23 for the inner membrane, HSP60 for the matrix).
-
Probe for a loading control such as β-actin or GAPDH. A decrease in the level of mitochondrial proteins relative to the loading control indicates their degradation via mitophagy.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in promoting mitophagy via USP30 inhibition.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting this compound-related experiments.
References
- 1. New methods for monitoring mitochondrial biogenesis and mitophagy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting: Cell Culture (Appendix 1) - Practical Techniques in Molecular Biotechnology [cambridge.org]
- 5. Mitophagy links oxidative stress conditions and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Mitophagy: Markers, Pathways, Types and Functions | Bio-Techne [bio-techne.com]
- 7. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH | springermedizin.de [springermedizin.de]
- 8. This compound, a potent and selective USP30 inhibitor, accelerates diabetic wound healing by inhibiting the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 10. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound nanodelivery inhibits oral squamous cell carcinoma by targeting USP30 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 15. researchgate.net [researchgate.net]
- 16. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Potency of USP30 Inhibitors: MF-094 vs. MF-095
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the potency and efficacy of the ubiquitin-specific protease 30 (USP30) inhibitor MF-094 and its structural analog, MF-095. This document summarizes key experimental data, outlines methodologies for pivotal assays, and visualizes the relevant biological pathways and workflows.
This compound is a potent and selective inhibitor of USP30, a deubiquitinase that plays a crucial role in regulating mitophagy, the selective degradation of mitochondria by autophagy. Its analog, MF-095, is structurally similar but exhibits significantly lower potency, often serving as a negative control in experimental settings. This guide will delve into the quantitative differences in their inhibitory activities and the consequential effects on cellular processes.
Data Presentation: Quantitative Comparison of this compound and MF-095
The following table summarizes the key quantitative data comparing the potency of this compound and MF-095 in inhibiting USP30.
| Compound | Target | Assay Type | IC50 Value | Potency | Reference |
| This compound | USP30 | Ub-Rho cleavage assay | 0.12 µM (120 nM) | Potent Inhibitor | [1][2][3] |
| MF-095 | USP30 | Ub-Rho cleavage assay | > 10 µM | Significantly Less Potent Inhibitor / Negative Control | [1][2][3] |
Mechanism of Action: USP30 Inhibition and Mitophagy
Both this compound and MF-095 are designed to inhibit the enzymatic activity of USP30. USP30 is localized to the outer mitochondrial membrane where it removes ubiquitin chains from mitochondrial proteins. This deubiquitinating activity counteracts the action of the E3 ubiquitin ligase Parkin, which is a key initiator of mitophagy.
By inhibiting USP30, this compound effectively prevents the removal of ubiquitin tags from damaged mitochondria.[1] This leads to an accumulation of ubiquitinated proteins on the mitochondrial surface, which serves as a signal for the autophagic machinery to engulf and degrade the damaged organelles. This process is critical for maintaining mitochondrial homeostasis and cell health. Due to its significantly lower potency, MF-095 does not elicit a substantial effect on mitophagy at comparable concentrations to this compound.[1][3]
Signaling Pathway: PINK1/Parkin-Mediated Mitophagy
The primary signaling pathway influenced by this compound is the PINK1/Parkin-mediated mitophagy pathway. The following diagram illustrates the key steps in this pathway and the role of USP30 inhibition.
References
- 1. Novel highly selective inhibitors of ubiquitin specific protease 30 (USP30) accelerate mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
A Comparative Guide to USP30 Inhibitors: MF-094, S3, and FT3967385
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three prominent small-molecule inhibitors of Ubiquitin-Specific Protease 30 (USP30): MF-094, S3 (15-oxospiramilactone), and FT3967385. USP30 is a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane that acts as a critical negative regulator of mitophagy. By counteracting the ubiquitination of mitochondrial surface proteins mediated by the PINK1/Parkin pathway, USP30 prevents the clearance of damaged or superfluous mitochondria. Inhibition of USP30 is therefore a promising therapeutic strategy for conditions associated with mitochondrial dysfunction, such as Parkinson's disease and other neurodegenerative disorders.
Quantitative Performance Comparison
The following table summarizes the key quantitative parameters for this compound, S3, and FT3967385, offering a clear comparison of their potency, mechanism, and selectivity.
| Parameter | This compound | S3 (15-oxospiramilactone) | FT3967385 (FT385) |
| Chemical Class | Phenylalanine Derivative | Diterpenoid Derivative | N-cyano Pyrrolidine |
| Inhibition Type | Expected Non-covalent | Covalent | Covalent |
| In Vitro IC₅₀ | 120 nM[1] | Not explicitly reported, but described as a potent inhibitor[2] | ~1 nM[3] |
| Selectivity | High selectivity; <30% inhibition for a panel of 22 other USPs at 10 µM.[1] | Potent against USP30; off-target inhibition of the Wnt pathway reported at high concentrations.[4] | Highly selective for USP30; USP6 is the most significant off-target in a DUB profiler screen.[3] |
| Primary Cellular Effect | Accelerates mitophagy and increases protein ubiquitination.[1] | Promotes mitochondrial fusion by increasing non-degradative ubiquitination of Mfn1/2.[5] | Recapitulates genetic loss of USP30, enhancing mitophagy and ubiquitination of TOM complex components.[3][6][7] |
Signaling Pathway and Mechanism of Action
USP30 inhibitors enhance mitophagy by preventing the removal of ubiquitin chains from the outer mitochondrial membrane. This allows the full activation of the PINK1/Parkin pathway, leading to the engulfment of damaged mitochondria by autophagosomes.
Experimental Protocols and Data
The efficacy of USP30 inhibitors is typically assessed through a combination of in vitro enzymatic assays and cell-based functional assays. Below are detailed methodologies for key experiments.
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant USP30.
Protocol:
-
Reagents & Materials: Recombinant human USP30 protein, Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate, assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM DTT, pH 7.5), test compounds (this compound, S3, FT3967385), 384-well plates, and a fluorescence plate reader.
-
Procedure: a. Prepare a serial dilution of the test compounds in DMSO. b. Dispense the diluted compounds into the 384-well plate. c. Add a solution of recombinant USP30 (e.g., 0.2 nM final concentration) to each well and incubate for 30 minutes at room temperature to allow for compound binding.[8] d. Initiate the enzymatic reaction by adding the Ub-Rho110 substrate (e.g., 25 nM final concentration).[8] e. Immediately begin monitoring the increase in fluorescence intensity (excitation/emission ~485/520 nm) over 30-60 minutes. f. Calculate the rate of reaction for each compound concentration. g. Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
This cell-based assay provides evidence of on-target activity by measuring the ubiquitination status of a known USP30 substrate, TOM20, a component of the outer mitochondrial membrane.[3][7]
Protocol:
-
Cell Culture & Treatment: a. Culture cells (e.g., SH-SY5Y or hTERT-RPE1 cells, often overexpressing Parkin) to ~80% confluency. b. Treat cells with the USP30 inhibitor (e.g., 200 nM FT385) or DMSO (vehicle control) for a specified period (e.g., 4-24 hours).[3][7] c. To induce mitophagy and enhance the signal, co-treat with mitochondrial depolarizing agents like Antimycin A and Oligomycin A (AO; 1 µM each) for the final 4 hours of incubation.[3][7]
-
Protein Extraction: a. Harvest cells and wash with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and deubiquitinase inhibitors (e.g., NEM, PR-619) to preserve protein ubiquitination.[9] c. Quantify protein concentration using a BCA assay.
-
Western Blotting: a. Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. c. Incubate the membrane overnight at 4°C with a primary antibody against TOM20. d. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Develop the blot using an ECL substrate and image the chemiluminescence.
-
Analysis: Look for the appearance of higher molecular weight bands or smears above the main TOM20 band in inhibitor-treated samples, which indicate mono- and poly-ubiquitination.
This fluorescence-based assay uses a pH-sensitive probe, mito-Keima, to quantify the delivery of mitochondria to acidic lysosomes, a hallmark of mitophagy.
Protocol:
-
Cell Line Generation: Stably transfect cells (e.g., SH-SY5Y) with a plasmid encoding mitochondria-targeted Keima (mt-Keima).[10][11]
-
Cell Culture & Treatment: a. Plate the mt-Keima expressing cells in a multi-well plate suitable for microscopy or flow cytometry. b. Treat cells with the USP30 inhibitor or DMSO for an extended period (e.g., 24-96 hours) to allow for the accumulation of mitolysosomes.[7] c. If desired, induce mitophagy with agents like Oligomycin/Antimycin A or CCCP.
-
Data Acquisition (Flow Cytometry): a. Harvest and resuspend cells in FACS buffer. b. Analyze cells on a flow cytometer equipped with dual excitation lasers (e.g., 405 nm for neutral pH and 561 nm for acidic pH).[6] c. Mitophagy is quantified as the proportion of cells showing a high 561 nm to 405 nm emission ratio, indicating the presence of mitochondria in the acidic lysosomal environment.[6]
-
Data Acquisition (Confocal Microscopy): a. Image live cells using a confocal microscope with sequential excitation at ~440 nm and ~560 nm. b. Mitochondria in the cytoplasm will fluoresce under 440 nm excitation (green), while those within lysosomes will fluoresce under 560 nm excitation (red). c. Quantify mitophagy by measuring the ratio of red to green fluorescence intensity per cell.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a novel USP30 inhibitor's effect on target engagement and cellular activity.
References
- 1. Mito-Keima assay to assess mitophagy [protocols.io]
- 2. Ubiquitination and receptor-mediated mitophagy converge to eliminate oxidation-damaged mitochondria during hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP30 sets a trigger threshold for PINK1–PARKIN amplification of mitochondrial ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mitophagy assay with mito-Keima reporter [bio-protocol.org]
- 7. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 8. biorxiv.org [biorxiv.org]
- 9. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for Monitoring Mitophagy Using mt-Keima | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Potency of MF-094: A Comparative Guide to USP30 Inhibition
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of MF-094, a potent and selective inhibitor of Ubiquitin Specific Peptidase 30 (USP30), against other known alternatives. Supported by experimental data, this document provides a comprehensive overview of methodologies to validate the inhibitory effects of these compounds, facilitating informed decisions in research and development.
USP30, a deubiquitinating enzyme localized to the outer mitochondrial membrane, plays a critical role in regulating mitophagy, the selective degradation of damaged mitochondria. Its inhibition has emerged as a promising therapeutic strategy for a range of conditions, including neurodegenerative diseases and certain cancers. This compound has been identified as a highly selective and potent inhibitor of USP30, demonstrating the ability to increase protein ubiquitination and accelerate mitophagy.[1][2]
Comparative Analysis of USP30 Inhibitors
To provide a clear perspective on the efficacy of this compound, the following table summarizes its in vitro potency against that of other reported USP30 inhibitors.
| Compound | Type | IC50 (USP30) | Key Features & Selectivity Notes |
| This compound | Naphthalene Derivative | 120 nM | Potent and selective; shows less than 30% inhibition against a panel of 22 other USPs at 10 µM.[1] |
| MF-095 | Naphthalene Derivative | >10 µM | A structurally similar but significantly less potent analog of this compound, often used as a negative control.[3][4][5] |
| Compound 39 | Benzosulphonamide | ~20 nM | A highly selective, non-covalent inhibitor.[6] |
| USP30Inh-1 | N-cyano pyrrolidine | 15-30 nM | A potent, covalent inhibitor with good selectivity against over 40 other DUBs at 1 µM.[7][8][9] |
| FT3967385 | N-cyano pyrrolidine | ~1 nM | A highly potent, covalent inhibitor with high selectivity at concentrations up to 200 nM.[10] |
| S3 (15-oxospiramilactone) | Diterpenoid Derivative | Not specified | A natural compound that directly inhibits USP30 by interacting with the catalytic cysteine residue.[11][12] |
| ST-539 | Phenylalanine Derivative | Not specified | Induces tissue-specific mitophagy through USP30 inhibition with minimal mitochondrial toxicity reported in HeLa cells.[13] |
Signaling Pathway and Experimental Validation
The inhibitory effect of compounds like this compound on USP30 is primarily validated through its impact on the PINK1/Parkin-mediated mitophagy pathway. The following diagram illustrates this critical cellular process.
Caption: PINK1/Parkin pathway and USP30 inhibition.
A rigorous validation of a USP30 inhibitor involves a multi-step experimental workflow, starting from enzymatic assays to cellular and in vivo models.
Caption: Workflow for USP30 inhibitor validation.
The selection of an appropriate USP30 inhibitor for a specific research context depends on a logical evaluation of its characteristics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USP30Inh-1 | USP30 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. biorxiv.org [biorxiv.org]
- 11. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological Inhibition of USP30 activates Tissue-specific Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MF-094 and CMPD-39 for Mitophagy Induction
For Researchers, Scientists, and Drug Development Professionals
The selective removal of damaged or superfluous mitochondria, a process known as mitophagy, is a critical cellular quality control mechanism. Dysfunctional mitophagy is implicated in a range of human pathologies, including neurodegenerative diseases and metabolic disorders. Consequently, small molecules that can modulate this process are of significant interest for both basic research and therapeutic development. Among the emerging class of mitophagy inducers are inhibitors of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme that acts as a negative regulator of mitophagy. This guide provides a comparative analysis of two prominent USP30 inhibitors, MF-094 and CMPD-39, to aid researchers in selecting the appropriate tool for their experimental needs.
Mechanism of Action: Targeting USP30 to Unleash Mitophagy
Both this compound and CMPD-39 function by inhibiting the enzymatic activity of USP30.[1][2] USP30 is localized to the outer mitochondrial membrane, where it removes ubiquitin chains from mitochondrial proteins that have been tagged for degradation by E3 ubiquitin ligases such as Parkin.[2][3] By inhibiting USP30, these compounds prevent the removal of these "eat-me" signals, leading to an accumulation of ubiquitinated proteins on the mitochondrial surface. This, in turn, promotes the recruitment of the autophagic machinery and the engulfment of the damaged mitochondria into autophagosomes, which then fuse with lysosomes for degradation.[4][5]
Quantitative Comparison of this compound and CMPD-39
The following table summarizes the key quantitative parameters for this compound and CMPD-39 based on available experimental data.
| Feature | This compound | CMPD-39 | Reference |
| Target | Ubiquitin-Specific Protease 30 (USP30) | Ubiquitin-Specific Protease 30 (USP30) | [2][4][6] |
| IC50 | ~0.12 µM (120 nM) | ~20 nM | [1][4] |
| Mechanism | USP30 Inhibition | Selective non-covalent USP30 Inhibition | [1][2] |
| Reported Effects | Enhances mitophagy, increases ubiquitination of mitochondrial proteins, neuroprotective effects. | Enhances basal and depolarization-induced mitophagy, enhances pexophagy, increases ubiquitination of TOMM20 and SYNJ2BP. | [1][2][4][6][7] |
| Cell Lines Tested | C2C12 myotubes, primary neurons. | RPE1-YFP-PRKN, SH-SY5Y, U2OS, iPSC-derived dopaminergic neurons. | [1][2][4][5][7] |
| In Vivo Activity | Demonstrated neuroprotective effects in a mouse model of subarachnoid hemorrhage. | No in vivo activity reported in the provided search results. | [2][3][8] |
Experimental Protocols
Below are generalized protocols for inducing and assessing mitophagy using this compound or CMPD-39. Specific concentrations and incubation times may need to be optimized for different cell types and experimental conditions.
Mitophagy Induction in Cultured Cells
-
Cell Plating: Plate cells at a suitable density to allow for optimal growth and treatment.
-
Compound Preparation: Prepare stock solutions of this compound or CMPD-39 in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentration.
-
Treatment:
-
For this compound: Treat cells with a concentration range of 100 nM to 260 nM for 24 hours.[2] A concentration of 180 nM for 24 hours has been shown to be effective in primary neurons.[2]
-
For CMPD-39: For enhancing basal mitophagy, treat cells with concentrations ranging from 200 nM to 1 µM for up to 96 hours.[1][7][9] For depolarization-induced mitophagy, a pre-treatment with 200 nM for 1-4 hours can be used prior to inducing mitochondrial depolarization.[1][6]
-
-
Induction of Mitochondrial Damage (Optional): To study depolarization-dependent mitophagy, co-treat cells with a mitochondrial uncoupler such as CCCP (10 µM) or a combination of Antimycin A/Oligomycin (1 µM each) for the final few hours of the experiment.[10]
-
Cell Harvesting and Analysis: Following treatment, harvest cells for downstream analysis of mitophagy.
Assessment of Mitophagy
Several methods can be used to quantify mitophagy.
-
Western Blotting:
-
Prepare cell lysates and perform SDS-PAGE.
-
Probe for mitochondrial proteins such as TOMM20, COX-IV, or MFN2. A decrease in the levels of these proteins indicates mitochondrial clearance.
-
To confirm that the degradation is autophagy-dependent, include a control group treated with an autophagy inhibitor like Bafilomycin A1 (10 nM) for the last few hours of the experiment.[11]
-
Analyze the levels of LC3-II, a marker for autophagosome formation. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.
-
-
Fluorescence Microscopy (using mito-Keima or mito-QC reporters):
-
Transfect cells with a pH-sensitive mitochondrial reporter plasmid (e.g., mt-mKeima or mito-QC).[12]
-
Treat cells with this compound or CMPD-39 as described above.
-
Image cells using a fluorescence microscope. The reporter will fluoresce with a different color in the acidic environment of the lysosome (indicating mitolysosome formation) compared to the neutral pH of the mitochondria.
-
Quantify the ratio of the lysosomal to mitochondrial fluorescence signal to determine the extent of mitophagy.
-
-
Flow Cytometry (using mito-Keima):
-
Transfect cells with the mt-mKeima reporter.
-
Treat and harvest cells as described above.
-
Analyze the cells by flow cytometry, measuring the fluorescence emission at both the neutral and acidic pH excitation wavelengths.
-
The ratio of the two signals provides a quantitative measure of mitophagy at the single-cell level.[12]
-
Visualizing the Molecular Pathway and Experimental Workflow
Signaling Pathway of USP30 Inhibition-Induced Mitophagy
Caption: USP30 inhibitors block deubiquitination, promoting mitophagy.
Experimental Workflow for Assessing Mitophagy
Caption: Workflow for studying mitophagy induction by small molecules.
Conclusion
Both this compound and CMPD-39 are valuable chemical tools for inducing mitophagy through the targeted inhibition of USP30. CMPD-39 exhibits a lower IC50 value, suggesting higher potency in biochemical assays.[1][4] Extensive in vitro characterization of CMPD-39 has demonstrated its efficacy in enhancing both basal and stress-induced mitophagy in various cell types, including those derived from Parkinson's disease patients.[7][9] this compound, while also a potent inhibitor, has demonstrated in vivo efficacy in a preclinical model of neurological injury, highlighting its potential for translational research.[2][3] The choice between these two compounds will ultimately depend on the specific research question, the experimental system being used, and whether in vitro or in vivo effects are being investigated. Researchers are encouraged to perform pilot experiments to determine the optimal conditions for their specific application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocols for assessing mitophagy in neuronal cell lines and primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTOCOL FOR: An optimized procedure for quantitative analysis of mitophagy with the mtKeima system using f... [protocols.io]
On-Target Efficacy of MF-094 Confirmed with USP30 Knockout Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potent and selective USP30 inhibitor, MF-094, with USP30 knockout models to validate its on-target effects. This guide summarizes key experimental data, details relevant protocols, and visualizes the underlying biological pathways.
The deubiquitinating enzyme (DUB) Ubiquitin Specific Peptidase 30 (USP30) has emerged as a critical negative regulator of mitophagy, the cellular process responsible for the clearance of damaged mitochondria. Its inhibition is a promising therapeutic strategy for a range of pathologies, including neurodegenerative diseases and metabolic disorders. This compound is a small molecule inhibitor designed to selectively target USP30. To rigorously validate that the biological effects of this compound are a direct consequence of USP30 inhibition, researchers utilize USP30 knockout (KO) models as a benchmark. This guide outlines the comparative evidence demonstrating that pharmacological inhibition with this compound phenocopies the genetic deletion of USP30.
Comparison of this compound and USP30 Knockout Effects
The primary mechanism of action of USP30 is to remove ubiquitin chains from mitochondrial outer membrane proteins, thereby counteracting the pro-mitophagy signaling cascade initiated by the kinase PINK1 and the E3 ubiquitin ligase Parkin. Both the genetic knockout of USP30 and its pharmacological inhibition by this compound are expected to result in an accumulation of ubiquitinated mitochondrial proteins, leading to enhanced mitophagy.
Expected Convergent Effects of this compound Treatment and USP30 Knockout:
| Parameter | Effect of USP30 Knockout | Effect of this compound Treatment |
| Mitochondrial Protein Ubiquitination | Increased | Increased |
| Mitophagy Flux | Enhanced | Enhanced |
| Clearance of Damaged Mitochondria | Accelerated | Accelerated |
| Cell Viability (under stress) | Often Increased | Often Increased |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the core signaling pathway of mitophagy regulation by USP30 and a typical experimental workflow for validating the on-target effects of this compound using a USP30 knockout model.
Unraveling the Mechanism of MF-094: A Comparative Guide to its Cross-Validation in Diverse Research Models
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the USP30 Inhibitor MF-094
This compound, a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), has emerged as a promising therapeutic candidate in a variety of research models. Its core mechanism revolves around the enhancement of mitophagy, the cellular process for clearing damaged mitochondria, by preventing USP30-mediated deubiquitination of mitochondrial proteins. This guide provides a comprehensive comparison of the cross-validation of this compound's mechanism across different experimental systems, supported by experimental data and detailed protocols.
Performance and Potency: A Comparative Look at USP30 Inhibitors
This compound demonstrates high potency in inhibiting USP30, with a reported IC50 value of 120 nM[1]. This positions it as a significant tool for studying the physiological roles of USP30 and a potential lead compound for therapeutic development. To provide a broader context, the table below compares the reported potencies of this compound with other known USP30 inhibitors.
| Compound | IC50 (USP30) | Research Model(s) | Key Findings |
| This compound | 120 nM[1] | C2C12 myotubes, Diabetic rats, SAH mice, OSCC cells | Accelerates mitophagy, promotes wound healing, provides neuroprotection, exhibits anti-cancer effects[2][3][4][5] |
| MF-095 | >10 µM[5] | C2C12 myotubes | Less potent structural analog of this compound[5] |
| Compound 39 | ~20 nM[6] | SH-SY5Y cells, U2OS cells, Patient-derived neurons | Enhances mitophagy and pexophagy, restores mitochondrial function in PD patient neurons[6][7] |
| FT3967385 | Not explicitly stated, effective at 200 nM[8] | SH-SY5Y cells | Increases TOM20 ubiquitination and mitolysosome formation[9] |
| ST-593 | Not explicitly stated | HeLa cells, Mouse models | Increased TOM20 ubiquitination and mitophagy in a tissue-specific manner[9] |
Cross-Validation of this compound's Mechanism in Diverse Research Models
The mechanism of this compound has been interrogated in a variety of in vitro and in vivo models, each providing unique insights into its therapeutic potential.
In Vitro Models
| Cell Line | Research Focus | Key Mechanistic Insight |
| C2C12 Myoblasts/Myotubes | Mitophagy Induction | This compound increases protein ubiquitination and accelerates the clearance of damaged mitochondria[10]. |
| HSF2 Human Skin Fibroblasts | Diabetic Wound Healing | This compound restores viability and migration of fibroblasts treated with advanced glycation end products (AGEs) by inhibiting the NLRP3 inflammasome[2]. |
| Cultured Neurons / SH-SY5Y | Neuroprotection | Inhibition of USP30 by this compound promotes mitophagy and protects neurons from injury[9]. |
| Oral Squamous Cell Carcinoma (OSCC) Cells (HSC4) | Anti-Cancer Effects | This compound inhibits cell viability and promotes apoptosis by preventing the deubiquitination of the oncoprotein c-Myc[11]. |
In Vivo Models
| Animal Model | Disease/Condition | Key Mechanistic Insight |
| Diabetic Rats (Streptozotocin-induced) | Diabetic Wound Healing | This compound treatment accelerates wound healing by decreasing the protein levels of NLRP3 and its downstream target caspase-1 p20[2]. |
| Subarachnoid Hemorrhage (SAH) Mice | Neuroprotection | This compound administration improves neurological outcomes by promoting mitophagy and reducing neuronal apoptosis. |
| Oral Squamous Cell Carcinoma (OSCC) Xenograft Mice | Anti-Cancer Effects | Nanoparticle-delivered this compound significantly inhibits tumor growth by targeting USP30 and modulating c-Myc signaling[11]. |
Signaling Pathways Modulated by this compound
This compound's therapeutic effects stem from its ability to modulate several key signaling pathways by inhibiting USP30.
References
- 1. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Chemically Induced Cellular Proteolysis: An Emerging Therapeutic Strategy for Undruggable Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Method to Measure Ubiquitination of NLRs | Springer Nature Experiments [experiments.springernature.com]
The Decisive Advantage: MF-094's Precision in Targeting USP30 Outperforms Non-Selective DUB Inhibitors
A new frontier in therapeutic development is emerging with the advent of highly selective deubiquitinase (DUB) inhibitors. Among these, MF-094, a potent and specific inhibitor of Ubiquitin-Specific Protease 30 (USP30), represents a significant leap forward from non-selective DUB inhibitors, offering a more targeted and potentially safer approach for treating a range of diseases, including neurodegenerative disorders and cancer.
The ubiquitin-proteasome system is a critical cellular pathway that governs protein degradation and signaling, with deubiquitinating enzymes (DUBs) playing a pivotal role in reversing ubiquitin signals. While inhibiting DUBs has shown therapeutic promise, the lack of specificity with early-generation, non-selective inhibitors has been a major roadblock, often leading to undesirable off-target effects and cellular toxicity.[1][2][3] this compound addresses this challenge through its remarkable selectivity for USP30, a DUB localized to the mitochondrial outer membrane that acts as a negative regulator of mitophagy, the cellular process for clearing damaged mitochondria.[4][5][6]
Unparalleled Selectivity: The Core Advantage of this compound
The primary advantage of this compound lies in its precision. Unlike non-selective DUB inhibitors that can interact with a broad range of the nearly 100 DUBs in the human genome, this compound exhibits a focused inhibitory action on USP30.[1][4] This selectivity minimizes the potential for unintended disruption of other essential cellular processes regulated by different DUBs, a common concern with non-selective agents.
Experimental data underscores the high selectivity of this compound. In a panel of 22 other ubiquitin-specific proteases, this compound demonstrated less than 30% inhibitory activity at a concentration of 10 µM, a testament to its specific binding to USP30.[4][5] This contrasts sharply with broad-spectrum inhibitors like ubiquitin aldehyde (Ubal) and ubiquitin vinyl sulfone (UbVS), which are known for their lack of specificity.[1]
| Inhibitor | Target DUB(s) | IC50 (USP30) | Off-Target DUB Inhibition (at 10 µM) | Mechanism |
| This compound | USP30 | 120 nM [4] | <30% inhibition across a panel of 22 USPs [4][5] | Non-covalent [5] |
| b-AP15 | USP14, UCHL5[1][7] | Not applicable | Inhibits proteasome-associated DUBs | Covalent |
| WP1130 | USP5, USP9X, USP14, UCH37, UCH-L1[8] | Not applicable | Partially selective, inhibits multiple DUBs | Covalent |
| Ubiquitin Aldehyde (Ubal) | Broad-spectrum | Not applicable | Non-selective | Covalent |
Enhanced Therapeutic Window and Reduced Off-Target Effects
The high selectivity of this compound translates to a potentially wider therapeutic window and a more favorable safety profile. By specifically targeting USP30, this compound can modulate mitophagy without broadly impacting the ubiquitin-proteasome system. This targeted action is crucial for therapeutic applications, as the indiscriminate inhibition of multiple DUBs can lead to cellular stress and toxicity.[2][3]
The mechanism of this compound involves the enhancement of protein ubiquitination, which in turn accelerates the removal of damaged mitochondria through mitophagy.[4][9] This has shown promise in preclinical models of various diseases. For instance, by promoting mitophagy, this compound has demonstrated neuroprotective effects in models of subarachnoid hemorrhage and has shown potential in treating Parkinson's disease.[6][10] Furthermore, its ability to modulate the NLRP3 inflammasome and c-Myc deubiquitination highlights its therapeutic potential in diabetic wound healing and oral squamous cell carcinoma, respectively.[11][12]
Experimental Protocols
In Vitro DUB Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against USP30.
Methodology:
-
Recombinant human USP30 enzyme is incubated with varying concentrations of this compound in assay buffer.
-
A fluorogenic ubiquitin-rhodamine110 substrate is added to the reaction.
-
The cleavage of the substrate by USP30 results in an increase in fluorescence, which is monitored over time using a fluorescence plate reader.
-
The rate of reaction is calculated for each inhibitor concentration.
-
IC50 values are determined by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Mitophagy Assay (mito-Keima)
Objective: To assess the effect of this compound on mitophagy in a cellular context.
Methodology:
-
Cells (e.g., HeLa or SH-SY5Y) are transfected with a mito-Keima plasmid. The Keima protein exhibits a pH-dependent fluorescence shift, fluorescing green in the neutral pH of mitochondria and red in the acidic environment of lysosomes.
-
Transfected cells are treated with either this compound or a vehicle control.
-
Mitochondrial stress can be induced using agents like oligomycin and antimycin A to stimulate mitophagy.
-
Cells are imaged using a fluorescence microscope, and the ratio of red to green fluorescence is quantified.
-
An increase in the red/green fluorescence ratio indicates an enhancement of mitophagy, as more mitochondria are being delivered to and degraded in lysosomes.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Deubiquitinases (DUBs) and DUB inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DUBs inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 6. portlandpress.com [portlandpress.com]
- 7. Advances in Deubiquitinating Enzyme Inhibition and Applications in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A review of deubiquitinases and thier roles in tumorigenesis and development [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a potent and selective USP30 inhibitor, accelerates diabetic wound healing by inhibiting the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound nanodelivery inhibits oral squamous cell carcinoma by targeting USP30 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Mitophagy Inducers: MF-094 and Other Key Molecules
For researchers, scientists, and drug development professionals, the selective removal of damaged mitochondria through mitophagy presents a promising therapeutic avenue for a range of debilitating diseases. This guide provides a comprehensive head-to-head comparison of MF-094, a potent and selective USP30 inhibitor, with other widely used mitophagy inducers, supported by experimental data and detailed protocols.
Mitophagy, the selective autophagy of mitochondria, is a critical cellular quality control mechanism. Its dysregulation is implicated in numerous pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. Consequently, the identification and characterization of pharmacological agents that can modulate this process are of significant interest. This guide focuses on a comparative analysis of this compound against established mitophagy inducers such as Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP), a combination of Oligomycin and Antimycin A, and the natural compound Urolithin A.
Mechanism of Action: A Tale of Different Strategies
The induction of mitophagy can be achieved through various mechanisms that ultimately converge on the labeling and engulfment of damaged mitochondria by autophagosomes.
This compound: Targeting the "Don't Eat Me" Signal
This compound is a potent and selective inhibitor of Ubiquitin-Specific Peptidase 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane. USP30 acts as a negative regulator of mitophagy by removing ubiquitin chains from mitochondrial proteins, essentially providing a "don't eat me" signal. By inhibiting USP30, this compound promotes the accumulation of ubiquitin on the mitochondrial surface, thereby flagging damaged mitochondria for degradation through the PINK1/Parkin pathway. This targeted approach offers the potential for high specificity in promoting the clearance of dysfunctional mitochondria.[1]
CCCP and Oligomycin/Antimycin A: Inducing Mitochondrial Stress
In contrast to the targeted approach of this compound, CCCP and a combination of Oligomycin and Antimycin A induce mitophagy by directly inducing mitochondrial stress. CCCP is a protonophore that dissipates the mitochondrial membrane potential, a key signal for mitochondrial damage.[2][3] Oligomycin, an ATP synthase inhibitor, and Antimycin A, a complex III inhibitor, also disrupt mitochondrial function, leading to membrane depolarization and the initiation of the mitophagy cascade.[4] While effective in experimental settings, their broad and potent effects on mitochondrial function can lead to cellular toxicity.
Urolithin A: A Natural Modulator
Urolithin A, a metabolite produced by gut bacteria from ellagitannins found in pomegranates and other fruits, represents a natural approach to mitophagy induction. It is thought to activate mitophagy through multiple pathways, including the activation of the PINK1/Parkin pathway and by modulating other cellular signaling pathways involved in autophagy and mitochondrial biogenesis.[5][6][7] Its natural origin and reported safety profile make it an attractive candidate for therapeutic development.[7]
Quantitative Comparison of Mitophagy Inducers
Direct head-to-head quantitative comparisons of mitophagy inducers in the same experimental system are crucial for evaluating their relative potency and efficacy. While comprehensive comparative studies are still emerging, the available data allows for a preliminary assessment.
| Inducer | Mechanism of Action | Typical Concentration | Potency (IC50/EC50) | Efficacy (Maximal Induction) | Potential Off-Target Effects/Toxicity |
| This compound | USP30 Inhibition | 180 nM - 6 µM[1][8] | IC50 for USP30: ~20 nM[9][10] | Potentiates CCCP-induced mitophagy[8] | Potential for off-target effects at higher concentrations.[11] |
| CCCP | Mitochondrial Uncoupler | 10 - 25 µM[2][12] | Induces mitophagy in ~67.5% of cells at 24h (10 µM)[2] | High | Broad cellular toxicity due to mitochondrial depolarization.[3] |
| Oligomycin/Antimycin A | Complex I & V Inhibition | 1 µM each[9] | Induces significant mitophagy | High | Induces significant mitochondrial dysfunction and cellular stress.[4] |
| Urolithin A | Multiple Pathways | 10 µM - 30 µM[13] | Dose-dependent increase in mitophagy markers[7] | Moderate | Generally considered safe with a good toxicity profile.[7] |
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling cascades and experimental procedures is essential for a clear understanding of mitophagy induction and its analysis.
Caption: Signaling pathways of different mitophagy inducers.
Caption: A typical experimental workflow for assessing mitophagy.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing research in the field of mitophagy.
Mito-Keima Mitophagy Assay
The mito-Keima assay is a powerful tool for quantifying mitophagy based on the pH-dependent fluorescence of the Keima protein targeted to the mitochondrial matrix.
Principle: Mito-Keima exhibits a bimodal excitation spectrum with peaks at 440 nm (neutral pH) and 560 nm (acidic pH). In healthy mitochondria with a neutral pH, excitation at 440 nm results in strong emission. Upon delivery to the acidic environment of the lysosome during mitophagy, the excitation maximum shifts to 560 nm. The ratio of emission intensity upon excitation at 560 nm versus 440 nm provides a quantitative measure of mitophagy.
Protocol:
-
Cell Culture and Transfection: Plate cells (e.g., HeLa or SH-SY5Y) in a suitable culture vessel. Transfect cells with a plasmid encoding the mito-Keima reporter using a standard transfection reagent.
-
Induction of Mitophagy: 24-48 hours post-transfection, treat cells with the desired mitophagy inducer (e.g., this compound, CCCP, Oligomycin/Antimycin A, or Urolithin A) at the appropriate concentration and for the desired duration. Include a vehicle-treated control group.
-
Imaging: Acquire fluorescence images using a confocal microscope equipped with two excitation lasers (e.g., 458 nm and 561 nm) and an emission filter centered around 620 nm.
-
Image Analysis: Quantify the ratio of the fluorescence intensity from the 561 nm excitation to the 458 nm excitation. An increase in this ratio indicates an increase in mitophagy.
Western Blot Analysis of Mitochondrial Protein Degradation
This method assesses mitophagy by measuring the degradation of specific mitochondrial proteins.
Principle: During mitophagy, entire mitochondria are engulfed and degraded by lysosomes. This leads to a decrease in the total cellular levels of mitochondrial proteins. TOM20, a component of the outer mitochondrial membrane, and HSP60, a mitochondrial matrix protein, are commonly used as markers.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with mitophagy inducers as described above.
-
Cell Lysis: Harvest cells and prepare whole-cell lysates using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against TOM20, HSP60, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the levels of mitochondrial proteins to the loading control. A decrease in the normalized levels of TOM20 and HSP60 indicates mitophagy.
Conclusion
The study of mitophagy inducers is a rapidly evolving field with significant therapeutic potential. This compound, with its targeted mechanism of action as a USP30 inhibitor, represents a promising new class of mitophagy inducers. While classical inducers like CCCP and Oligomycin/Antimycin A are valuable research tools, their inherent toxicity may limit their therapeutic applications. Urolithin A, as a natural compound, offers a favorable safety profile.
Future research should focus on direct, quantitative comparisons of these and other novel mitophagy inducers in a variety of cellular and in vivo models. Such studies will be instrumental in identifying the most potent, specific, and safe compounds for clinical development. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute rigorous studies in this exciting area of research.
References
- 1. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid parallel measurements of macroautophagy and mitophagy in mammalian cells using a single fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spatial Parkin Translocation and Degradation of Damaged Mitochondria Via Mitophagy in Live Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of USP30 activates Tissue-specific Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. Mitophagy Activation by Urolithin A to Target Muscle Aging | springermedizin.de [springermedizin.de]
- 8. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Urolithin A‐activated autophagy but not mitophagy protects against ischemic neuronal injury by inhibiting ER stress in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of MF-094: A Preclinical Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic efficacy of MF-094 in preclinical models, supported by available experimental data. This compound, a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), has demonstrated promising results in models of diabetic wound healing and subarachnoid hemorrhage.
This guide summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's preclinical performance against other relevant alternatives.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies evaluating this compound and comparator molecules in relevant disease models.
Table 1: Efficacy of this compound in a Preclinical Model of Subarachnoid Hemorrhage (SAH)
| Treatment Group | Dosage | Neurological Score (Modified Garcia Score) at 3 days post-SAH (Approximate Value) | Brain Water Content (%) at 3 days post-SAH (Approximate Value) |
| Sham | - | ~17 | ~78% |
| SAH + Vehicle | - | ~10 | ~81% |
| SAH + this compound | 1 mg/kg | ~11 | Not significantly different from Vehicle |
| SAH + this compound | 5 mg/kg | ~14 | ~79% |
| SAH + this compound | 10 mg/kg | ~13 | Not significantly different from 5 mg/kg |
Data extracted from graphical representations in a study by Li et al. and should be considered approximate.
Table 2: Efficacy of this compound and Comparators in Preclinical Models of Diabetic Wound Healing
| Compound | Model | Key Findings | Quantitative Data |
| This compound | Streptozotocin (STZ)-induced diabetic rats | Accelerated wound healing; Decreased protein levels of NLRP3 and caspase-1 p20.[1] | Specific wound closure rates and protein level quantifications are not readily available in the public domain. |
| MCC950 | DFU mice model | Accelerated diabetic wound healing by promoting M2 macrophage polarization.[2] | Specific wound closure rates are not detailed. |
| MCC950 | Obese (Ob/Ob) mice | Did not significantly improve chronic wound healing; no significant difference in wound surface area, re-epithelialization, or angiogenesis compared to control.[3] | No significant difference in wound closure rate compared to vehicle control.[3] |
Table 3: Comparative Efficacy of NLRP3 Inhibitors in Other Inflammatory Models
| Compound | Model | Dosage | Key Efficacy Endpoint | Outcome |
| MCC950 | Mouse model of neointimal hyperplasia | 20 µM (in vitro) | Reduced IL-1β expression | Significantly reduced IL-1β levels compared to control. |
| CY-09 | Mouse model of gout | 40 mg/kg (i.p.) | Suppression of MSU-induced IL-1β production and neutrophil influx | Similar efficacy to MCC950 at the same dose. |
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate the mechanism of action of this compound and the workflows of the preclinical models used in its evaluation.
Experimental Protocols
Diabetic Wound Healing Model (Streptozotocin-Induced Diabetic Rats)
-
Induction of Diabetes: Diabetes is induced in male Sprague-Dawley rats by a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer. Blood glucose levels are monitored to confirm the diabetic state (typically >16.7 mmol/L).[1]
-
Wound Creation: After a period to allow for the establishment of a diabetic phenotype (e.g., 6 weeks), rats are anesthetized. A full-thickness circular wound is created on the dorsal surface using a biopsy punch.[1]
-
Treatment Administration: Animals are divided into treatment groups. This compound can be administered topically to the wound site or systemically. A vehicle control group receives the carrier solution without the active compound.
-
Wound Closure Measurement: The wound area is measured at regular intervals (e.g., daily or every few days) for a specified period (e.g., 14 days). The percentage of wound closure is calculated relative to the initial wound size.
-
Histological and Molecular Analysis: At the end of the study, tissue samples from the wound area are collected for histological examination (e.g., H&E staining for re-epithelialization and granulation tissue formation) and molecular analysis (e.g., Western blot to quantify protein levels of NLRP3 and caspase-1 p20).[1]
Subarachnoid Hemorrhage Model (Endovascular Perforation in Mice)
-
Induction of SAH: Anesthesia is induced in adult male C57BL/6 mice. The endovascular perforation model involves the insertion of a sharpened filament through the external carotid artery to perforate the anterior cerebral artery, causing a subarachnoid hemorrhage.
-
Treatment Administration: this compound is administered at varying doses (e.g., 1, 5, and 10 mg/kg) via a suitable route (e.g., intraperitoneal injection) at a specified time point relative to the SAH induction. A vehicle control group receives the carrier solution.
-
Neurological Assessment: Neurological function is assessed at specific time points (e.g., 24, 48, and 72 hours) post-SAH using a standardized scoring system, such as the modified Garcia score. This scale evaluates spontaneous activity, motor function, and sensory responses.
-
Brain Edema Measurement: At the end of the observation period, animals are euthanized, and the brains are removed. Brain water content is measured by comparing the wet and dry weight of the brain tissue to quantify the extent of cerebral edema.
-
Molecular Analysis: Brain tissue can be further processed for molecular analysis, such as Western blotting, to assess the levels of inflammatory and cell death markers.
Conclusion
The available preclinical data suggests that this compound holds therapeutic potential in conditions characterized by excessive inflammation and impaired cellular clearance mechanisms. In a diabetic wound healing model, this compound demonstrated the ability to accelerate healing, likely through its inhibitory effect on the NLRP3 inflammasome.[1] In a subarachnoid hemorrhage model, this compound showed neuroprotective effects by improving neurological outcomes and reducing brain edema.
Direct comparative studies between this compound and other NLRP3 inhibitors like MCC950 and CY-09 in these specific models are currently lacking in the public domain. However, the existing data on these comparators in similar inflammatory models provide a context for evaluating the potential of this compound. Further research with direct, head-to-head comparisons and more extensive quantitative data will be crucial to fully elucidate the therapeutic efficacy of this compound relative to other emerging treatment strategies.
References
- 1. This compound, a potent and selective USP30 inhibitor, accelerates diabetic wound healing by inhibiting the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MCC950 promotes diabetic wound healing through modulating macrophage polarization in an MDSC-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Assessing the Translational Potential of MF-094: A Comparative Analysis with Leading NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapies targeting inflammation, the selective inhibition of aberrant cellular signaling pathways offers a promising avenue for precision medicine. This guide provides a comparative analysis of MF-094, a novel ubiquitin-specific protease 30 (USP30) inhibitor with indirect effects on the NLRP3 inflammasome, against prominent direct inhibitors of the NLRP3 inflammasome: Dapansutrile (OLT1177), DFV890, and the well-characterized preclinical tool compound, MCC950. This report aims to objectively assess the translational potential of this compound by juxtaposing its performance with these alternatives, supported by available experimental data.
Mechanism of Action: A Tale of Two Strategies
The primary distinction between this compound and its counterparts lies in their mechanism of action. This compound represents an indirect approach to inflammasome modulation, while Dapansutrile, DFV890, and MCC950 directly target the NLRP3 protein.
This compound: This compound is a potent and selective inhibitor of USP30, a deubiquitinase enzyme localized to the outer mitochondrial membrane.[1] By inhibiting USP30, this compound enhances the ubiquitination of mitochondrial proteins, which in turn promotes mitophagy—the selective degradation of damaged mitochondria.[2][3] This is crucial because damaged mitochondria are a key activator of the NLRP3 inflammasome. Mechanistic studies have shown that USP30 can deubiquitinate and activate the NLRP3 inflammasome; therefore, inhibition by this compound leads to a downstream reduction in NLRP3 activity.[4]
Dapansutrile (OLT1177), DFV890, and MCC950: These compounds are direct inhibitors of the NLRP3 inflammasome. They function by binding to the NLRP3 protein, preventing its ATPase activity and subsequent oligomerization, which is a critical step in the formation of the active inflammasome complex.[4][5][6] This direct inhibition blocks the activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.[7]
Figure 1: Contrasting mechanisms of action of this compound and direct NLRP3 inhibitors.
Potency and Selectivity
A critical aspect of a drug's translational potential is its potency and selectivity. The following table summarizes the available in vitro data for each compound.
| Compound | Target | IC50 | Cell Type | Selectivity |
| This compound | USP30 | 120 nM[1] | - | High selectivity for USP30 over other deubiquitinases.[1] |
| Dapansutrile | NLRP3 | ~1 µM[8] | J774 Macrophages | Selective for NLRP3 over AIM2 and NLRC4 inflammasomes.[9] |
| DFV890 | NLRP3 | 1.0–2.9 nM[4] | Human Myeloid Cells | Selective for NLRP3. |
| MCC950 | NLRP3 | 7.5 nM[10] | Mouse BMDMs | Selective for NLRP3 over AIM2, NLRC4, and NLRP1 inflammasomes.[11] |
Pharmacokinetics
The pharmacokinetic profiles of these compounds are crucial for determining their dosing regimens and potential for clinical success.
| Compound | Parameter | Species | Value | Reference |
| This compound | - | - | Preclinical pharmacokinetic data not extensively published. | - |
| Dapansutrile | Oral Bioavailability | Human | Good | [12] |
| Cmax | Human (1000mg) | ~20 µg/mL | [13] | |
| Tmax | Human | ~2 hours | [13] | |
| DFV890 | Oral Bioavailability | Human | Dose-proportional increase in exposure with spray-dried dispersion.[14] | [14] |
| Cmax (100mg tablet, fasting) | Human | ~150 ng/mL | [14] | |
| T1/2 | Human | ~10-15 hours | [14] | |
| MCC950 | Oral Bioavailability | Mouse | Good | [15] |
| ED50 (in vivo IL-1β reduction) | Mouse | ~15 mg/kg | [15] |
In Vivo Efficacy
The translational potential of these compounds is ultimately demonstrated by their efficacy in relevant animal models of disease.
| Compound | Disease Model | Species | Key Findings | Reference |
| This compound | Diabetic Wound Healing | Rat | Accelerated wound healing, decreased levels of NLRP3 and caspase-1 p20.[16] | [16] |
| Subarachnoid Hemorrhage | Mouse | Improved neurological outcomes and reduced inflammatory response.[17] | [17] | |
| Oral Squamous Cell Carcinoma | Mouse | Nanoparticle-delivered this compound inhibited tumor growth.[18] | [18] | |
| Dapansutrile | Gouty Arthritis (MSU-induced) | Mouse | Reduced joint inflammation and inflammatory cytokine levels.[1] | [1] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Ameliorated neurological decline and reduced pro-inflammatory cytokines in the spinal cord.[8] | [8] | |
| DFV890 | Osteoarthritis | - | Currently in Phase II clinical trials.[19] | [19] |
| Coronary Heart Disease | - | Currently in Phase II clinical trials.[19] | [19] | |
| MCC950 | Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Attenuated disease severity.[11] | [11] |
| Spinal Cord Injury | Mouse | Improved neurological outcomes and reduced inflammation.[20] | [20] | |
| Atherosclerosis (apoE-/- mice) | Mouse | Inhibited atherosclerotic lesion development.[21] | [21] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
In Vitro NLRP3 Inflammasome Activation Assay
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing NLRP3 Inflammasome Activation by Nanoparticles | Springer Nature Experiments [experiments.springernature.com]
- 4. First‐in‐human safety, tolerability, and pharmacokinetic results of DFV890, an oral low‐molecular‐weight NLRP3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dapansutrile - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. P160 The first phase 2A proof-of-concept study of a selective NLRP3 inflammasome inhibitor, dapansutrile™ (OLT1177™), in acute gout | Annals of the Rheumatic Diseases [ard.bmj.com]
- 10. selleckchem.com [selleckchem.com]
- 11. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dapansutrile, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The First Phase 2a Proof-of-Concept Study of a Selective NLRP3 Inflammasome Inhibitor, Dapansutrile™ (OLT1177™), in Acute Gout - ACR Meeting Abstracts [acrabstracts.org]
- 14. First-in-human safety, tolerability, and pharmacokinetic results of DFV890, an oral low-molecular-weight NLRP3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, a potent and selective USP30 inhibitor, accelerates diabetic wound healing by inhibiting the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound nanodelivery inhibits oral squamous cell carcinoma by targeting USP30 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novartis' NLRP3 Inhibitor NVP-DFV890 Advances in Phase II Trials for Coronary Heart Disease and Osteoarthritis [trial.medpath.com]
- 20. Frontiers | MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury [frontiersin.org]
- 21. ovid.com [ovid.com]
Independent Verification of MF-094's Selectivity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the USP30 inhibitor MF-094 with other known inhibitors, supported by available experimental data. The information is intended to assist researchers in evaluating the selectivity and potential applications of this compound in their studies.
Executive Summary
This compound is a potent and selective inhibitor of Ubiquitin Specific Peptidase 30 (USP30), a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane.[1] USP30 plays a crucial role in regulating mitophagy, the selective removal of damaged mitochondria, by counteracting the ubiquitination of mitochondrial proteins mediated by the PINK1/Parkin pathway. Inhibition of USP30 is therefore a promising therapeutic strategy for diseases associated with mitochondrial dysfunction, such as Parkinson's disease. This guide compares the selectivity profile of this compound with other notable USP30 inhibitors, including MTX115325 (USP30i), Compound 39, and ST-539.
Comparative Selectivity Profile of USP30 Inhibitors
The following table summarizes the available quantitative data on the potency and selectivity of this compound and its alternatives against USP30 and other deubiquitinating enzymes.
| Compound | Target | IC50 (USP30) | Selectivity Profile |
| This compound | USP30 | 120 nM[1] | <30% inhibition against a panel of 22 other USPs at 10 µM[1] |
| MTX115325 (USP30i) | USP30 | 12 nM[2] | >2000-fold selectivity against a panel of 54 DUBs[3] |
| Compound 39 | USP30 | ~20 nM[4] | Highly selective over >40 DUBs[4] |
| ST-539 | USP30 | Not specified | Racemic phenylalanine derivative, enhances mitophagy[5] |
| USP30Inh-1 | USP30 | 15-30 nM | Good selectivity against 40 DUBs at 1 µM, but off-target effects at higher concentrations (USP6, USP21, USP45)[6] |
| FT385 | USP30 | 1 nM | High selectivity, only inhibited USP6 at 200 nM[6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PINK1/Parkin-mediated mitophagy pathway and a typical experimental workflow for assessing USP30 inhibitor selectivity.
Caption: PINK1/Parkin-mediated mitophagy pathway and the role of USP30 and this compound.
Caption: Workflow for DUB inhibitor selectivity profiling using a fluorescence-based assay.
Experimental Protocols
Deubiquitinase (DUB) Activity Assay (Ubiquitin-Rhodamine 110 Cleavage Assay)
This protocol describes a common in vitro method for determining the inhibitory activity of compounds against a panel of DUBs.
Materials:
-
Recombinant human DUB enzymes (e.g., USP30, and a panel of other USPs for selectivity testing)
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.5 mM EDTA, 5 mM DTT, and 0.05% (w/v) bovine serum albumin (BSA)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well, black, low-volume microplates
-
Fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant DUB enzymes to the desired concentration in cold Assay Buffer. The optimal enzyme concentration should be determined empirically to yield a linear reaction rate for the duration of the assay.
-
Assay Reaction: a. Add 5 µL of the diluted DUB enzyme solution to the wells of the 384-well plate. b. Add 50 nL of the diluted test compound solution to the wells containing the enzyme. c. Incubate the enzyme and compound mixture for 30 minutes at room temperature to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding 5 µL of the Ub-Rho110 substrate solution (final concentration is typically in the low nanomolar range, e.g., 100 nM).
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity using a plate reader at 37°C. Take readings every 60 seconds for 30-60 minutes.
-
Data Analysis: a. Determine the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve) for each well. b. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control wells (representing 0% inhibition) and wells with no enzyme (representing 100% inhibition). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Target Engagement Assay
To confirm that the inhibitor engages with USP30 within a cellular context, a variety of assays can be employed, such as monitoring the ubiquitination status of known USP30 substrates like TOMM20 via Western blot. An increase in ubiquitinated TOMM20 upon treatment with the inhibitor would indicate successful target engagement.
Conclusion
The available data indicates that this compound is a potent inhibitor of USP30. While it demonstrates good selectivity against a panel of 22 other deubiquitinating enzymes, other inhibitors such as MTX115325 and Compound 39 have been reported to have even higher selectivity across a broader range of DUBs. The choice of inhibitor will depend on the specific requirements of the research, including the desired potency, the need for exquisite selectivity, and the experimental system being used. The provided protocols offer a starting point for the independent verification of these selectivity profiles.
References
- 1. AID 493170 - Ub-rhodamine 110 based assay for inhibitors Ubiquitin-specific Protease USP2a - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lifesensors.com [lifesensors.com]
- 3. amsbio.com [amsbio.com]
- 4. researchgate.net [researchgate.net]
- 5. ubiqbio.com [ubiqbio.com]
- 6. medchemexpress.com [medchemexpress.com]
comparative studies of MF-094's impact on different disease models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MF-094, a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), across various disease models. This compound's primary mechanism of action is the enhancement of mitophagy, a cellular process for clearing damaged mitochondria, by preventing the deubiquitination of mitochondrial proteins. This guide will objectively compare its performance with other alternatives and provide supporting experimental data.
Mechanism of Action: The Role of USP30 Inhibition in Mitophagy
This compound exerts its therapeutic potential by selectively inhibiting USP30, a deubiquitinating enzyme localized to the outer mitochondrial membrane. In cellular stress or damage, the PINK1/Parkin pathway is activated, leading to the ubiquitination of mitochondrial outer membrane proteins. This ubiquitination acts as a signal for the selective engulfment and degradation of damaged mitochondria by autophagosomes (mitophagy). USP30 counteracts this process by removing ubiquitin chains, thereby inhibiting the clearance of dysfunctional mitochondria. By inhibiting USP30, this compound promotes the accumulation of ubiquitinated proteins on the mitochondrial surface, thus accelerating mitophagy and maintaining mitochondrial homeostasis.[1]
Comparative Studies in Disease Models
Diabetic Wound Healing
In preclinical models of diabetes, this compound has demonstrated a significant acceleration of wound healing.[2] The proposed mechanism involves the inhibition of the NLRP3 inflammasome, a key player in the prolonged inflammatory phase often observed in diabetic wounds.
Quantitative Data Summary
| Treatment Group | Parameter | Result | Reference |
| This compound | Wound Closure Rate (in vivo, diabetic rats) | Significantly accelerated compared to vehicle control. | [2] |
| NLRP3 Protein Levels (in vivo) | Decreased levels of NLRP3 and its downstream target caspase-1 p20. | [2] | |
| Cell Viability and Migration (in vitro, AGE-treated fibroblasts) | Restored viability and migration of fibroblasts. | [2] | |
| Standard of Care (e.g., Metformin, Topical Growth Factors) | Wound Closure Rate | Variable efficacy, often with incomplete healing in chronic ulcers. | [3] |
| Inflammation | Aims to modulate the chronic inflammatory state. | [3] |
Experimental Protocol: Streptozotocin-Induced Diabetic Rat Wound Model
Detailed Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ), freshly dissolved in citrate buffer (pH 4.5), is administered at a dose of 65 mg/kg.[4]
-
Confirmation of Diabetes: Blood glucose levels are monitored. Rats with fasting blood glucose levels of ≥16.7 mmol/L for three consecutive measurements are considered diabetic and included in the study.[4]
-
Wounding: After a period of sustained hyperglycemia (e.g., 8 weeks), full-thickness excisional wounds are created on the dorsum of the anesthetized rats using a sterile biopsy punch.
-
Treatment: Wounds are treated topically with this compound formulated in a suitable vehicle or with the vehicle alone as a control.
-
Analysis: Wound closure is monitored at regular intervals by measuring the wound area. At the end of the study, wound tissue is harvested for histological analysis (e.g., H&E staining for re-epithelialization and granulation tissue formation) and biochemical analysis (e.g., Western blot for NLRP3, caspase-1 p20).[2]
Subarachnoid Hemorrhage (SAH)
This compound has shown neuroprotective effects in in vitro and in vivo models of SAH. The mechanism is attributed to the promotion of mitophagy, which helps clear damaged mitochondria in neurons, thereby reducing apoptosis and neuroinflammation.
Quantitative Data Summary
| Treatment Group | Parameter | Result | Reference |
| This compound | Neuronal Viability (in vitro, hemoglobin exposure) | Increased cell viability at a concentration of 180 nmol/L. | |
| Apoptosis Markers (in vitro) | Reduced levels of Cytochrome C and AIF. | ||
| Neurological Injury (in vivo, SAH mice) | Significant improvement in neurological function. | ||
| Nimodipine | Delayed Cerebral Ischemia | Reduces the risk of ischemic neurologic deficits. | [5] |
| Functional Outcome | Improves functional outcomes after aneurysmal SAH. | [5] | |
| Cilostazol | Clinical Outcome | May be superior to nimodipine in improving clinical outcomes post-aSAH. | [6][7] |
Experimental Protocol: In Vitro Model of Subarachnoid Hemorrhage
Detailed Methodology:
-
Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured.
-
SAH Model: To mimic the conditions of SAH in vitro, cultured neurons are exposed to bovine hemoglobin (e.g., 25 µmol/L) in the culture medium.[8]
-
Treatment: this compound is added to the culture medium at various concentrations (e.g., 180 nmol/L) prior to or concurrently with hemoglobin exposure. A vehicle-treated group serves as a control.
-
Analysis:
-
Cell Viability: Assessed using assays such as the Cell Counting Kit-8 (CCK-8).
-
Apoptosis: Measured by Western blot analysis of apoptosis-related proteins like Cytochrome C and Apoptosis-Inducing Factor (AIF).
-
Mitochondrial Function: Can be assessed by measuring mitochondrial membrane potential and reactive oxygen species (ROS) production.
-
Neurodegenerative Diseases (Parkinson's Disease Models)
Given the central role of mitochondrial dysfunction in neurodegenerative diseases like Parkinson's, USP30 inhibition with this compound is a promising therapeutic strategy. By enhancing mitophagy, this compound can help clear the accumulation of damaged mitochondria, a hallmark of these disorders.
Quantitative Data Summary
| Treatment Group | Parameter | Result | Reference |
| This compound | Mitophagy in C2C12 myotubes | Accelerates mitophagy. | |
| Other USP30 Inhibitors (e.g., MTX115325) | Mitophagy in vivo (mouse model) | Stimulates mitophagy and provides neuroprotection against α-synuclein toxicity. | [9] |
| Dopaminergic Neuron Loss (in vivo) | Significantly attenuated the loss of dopaminergic neurons. | [9] | |
| L-DOPA (Standard of Care for Parkinson's) | Symptomatic Relief | Primarily provides symptomatic relief by replenishing dopamine levels. | [10] |
| Disease Progression | Does not halt the underlying neurodegenerative process. | [10] |
Experimental Protocol: Mitophagy Assay in C2C12 Myotubes
Detailed Methodology:
-
Cell Culture and Differentiation: C2C12 myoblasts are cultured and then differentiated into myotubes by switching to a low-serum differentiation medium.[11]
-
Induction of Mitophagy: To induce mitochondrial damage and subsequent mitophagy, differentiated myotubes can be treated with a mitochondrial uncoupler such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).
-
Treatment: Cells are treated with this compound or a vehicle control during the mitophagy induction period.
-
Analysis:
-
Western Blot: The degradation of mitochondrial proteins, such as TOM20, can be monitored by Western blotting. A decrease in the levels of these proteins indicates enhanced mitophagy.
-
Mitochondrial DNA (mtDNA) Levels: A reduction in mtDNA content, as measured by quantitative PCR, can also be used as an indicator of mitochondrial clearance.
-
Conclusion
This compound, as a potent and selective USP30 inhibitor, demonstrates significant therapeutic potential across a range of preclinical disease models characterized by mitochondrial dysfunction and inflammation. Its ability to enhance mitophagy provides a targeted mechanism to address the underlying pathology in conditions such as diabetic wound healing, subarachnoid hemorrhage, and neurodegenerative diseases. While direct comparative studies with all existing therapies are not yet available, the data presented in this guide highlight the promising efficacy of this compound and warrant further investigation and development. The provided experimental protocols offer a foundation for researchers to further explore the impact of this compound and other USP30 inhibitors in these and other disease contexts.
References
- 1. Mitophagy is required for mitochondrial biogenesis and myogenic differentiation of C2C12 myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent and selective USP30 inhibitor, accelerates diabetic wound healing by inhibiting the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Single-cell transcriptome analysis profiles cellular dynamics and transcriptional changes in diabetic wound tissues following ESWT treatment [frontiersin.org]
- 5. The efficacy of different nimodipine administration route for treating subarachnoid hemorrhage: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effectiveness comparisons of drug therapies for postoperative aneurysmal subarachnoid hemorrhage patients: network meta‑analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 8. Hemoglobin Derived from Subarachnoid Hemorrhage-Induced Pyroptosis of Neural Stem Cells via ROS/NLRP3/GSDMD Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental Models to Study Immune Dysfunction in the Pathogenesis of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
Safety Operating Guide
Essential Safety and Handling Protocols for MF-094
Absence of a comprehensive Safety Data Sheet (SDS) for MF-094 necessitates treating it as a compound of unknown toxicity. All handling and disposal procedures should be conducted with caution, adhering to stringent laboratory safety standards for hazardous materials.
Researchers, scientists, and drug development professionals must prioritize safety when handling this compound. Due to the lack of a specific Safety Data Sheet (SDS), this guide provides essential safety and logistical information based on general laboratory best practices for compounds with unknown hazard profiles.
Personal Protective Equipment (PPE)
Given the unknown nature of this compound's specific hazards, a comprehensive approach to personal protection is mandatory. The following PPE should be worn at all times when handling the compound:
-
Eye Protection: Chemical splash goggles are required to protect against potential splashes. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential. It is recommended to use double gloves.[2] Gloves should be changed regularly, and immediately if they become contaminated.[2]
-
Body Protection: A laboratory coat is required. For procedures with a risk of significant splashing or aerosol generation, chemical-resistant coveralls are recommended.
-
Respiratory Protection: All handling of this compound powder should be conducted within a certified chemical fume hood to avoid inhalation of airborne particles.[3]
Quantitative Data Summary
The available product datasheets for this compound provide limited quantitative safety information. This data is summarized in the table below.
| Parameter | Value | Source |
| Storage Temperature | -20°C | Product Datasheet |
| Solubility | Soluble to 50 mM in DMSO | Product Datasheet |
Handling Procedures
All procedures involving this compound should be conducted in a designated area within a laboratory, and access should be restricted to authorized personnel only.
Preparation and Weighing:
-
Work Area Preparation: Ensure the chemical fume hood is clean and operational. Cover the work surface with absorbent, disposable bench paper.
-
Personal Protective Equipment: Don the required PPE as outlined above.
-
Weighing: Weigh the solid this compound powder within the chemical fume hood. Use a tared, sealed container to minimize exposure.
Dissolution:
-
Solvent Addition: Add the desired solvent (e.g., DMSO) to the this compound powder within the fume hood.
-
Mixing: Gently agitate the solution to ensure complete dissolution. Avoid splashing.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Disposal Plan
As there are no specific disposal instructions for this compound, it must be treated as hazardous chemical waste.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., pipette tips, tubes, gloves) and liquid waste solutions should be collected in separate, clearly labeled, and sealed hazardous waste containers. Do not mix with other waste streams.
-
Container Labeling: Waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Disposal Request: Follow your institution's procedures for the disposal of hazardous chemical waste. This typically involves contacting your Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[4][5]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6] After rinsing, the container should be defaced to remove the original label and disposed of according to institutional guidelines.[6]
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pppmag.com [pppmag.com]
- 3. osha.gov [osha.gov]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
